MC-Val-Cit-PAB-vinblastine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C74H97N10O15+ |
|---|---|
分子量 |
1366.6 g/mol |
IUPAC 名称 |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(13S,15R,17S)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-17-ethyl-17-hydroxy-13-methoxycarbonyl-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C74H96N10O15/c1-10-70(94)39-47-40-73(67(91)97-8,52-37-51-55(38-56(52)96-7)81(6)65-72(51)31-35-82-33-18-30-71(11-2,64(72)82)66(99-45(5)85)74(65,95)68(92)98-9)61-50(49-19-14-15-20-53(49)78-61)29-36-84(42-47,43-70)41-46-23-25-48(26-24-46)77-62(89)54(21-17-32-76-69(75)93)79-63(90)60(44(3)4)80-57(86)22-13-12-16-34-83-58(87)27-28-59(83)88/h14-15,18-20,23-28,30,37-38,44,47,54,60,64-66,78,94-95H,10-13,16-17,21-22,29,31-36,39-43H2,1-9H3,(H5-,75,76,77,79,80,86,89,90,93)/p+1/t47-,54-,60-,64-,65+,66+,70-,71+,72+,73-,74-,84?/m0/s1 |
InChI 键 |
UIGOTWKBGXIMLH-UHCZFKPOSA-O |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of MC-Val-Cit-PAB-Vinblastine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of the antibody-drug conjugate (ADC) composed of a monoclonal antibody linked to vinblastine (B1199706) via a maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker system. This document details the molecular interactions, cellular processes, and cytotoxic effects that underpin the therapeutic potential of this ADC construct.
Introduction to MC-Val-Cit-PAB-Vinblastine ADC
Antibody-drug conjugates are a class of targeted therapeutics designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The this compound ADC leverages the specificity of a monoclonal antibody (MC) to target a tumor-associated antigen. The cytotoxic payload, vinblastine, is attached to the antibody via a sophisticated linker system designed for stability in circulation and efficient cleavage within the target cancer cell.
The components of this ADC are:
-
Monoclonal Antibody (MC): The targeting component that binds to a specific antigen overexpressed on the surface of cancer cells. The specific monoclonal antibody is not detailed here as this guide focuses on the linker-payload mechanism.
-
MC-Val-Cit-PAB Linker: A multi-component linker system comprising:
-
Maleimidocaproyl (MC) spacer: A spacer that connects the linker to the antibody, providing spatial separation to ensure efficient enzymatic access to the cleavage site.
-
Valine-Citrulline (Val-Cit): A dipeptide specifically designed to be cleaved by cathepsin B, a lysosomal protease often upregulated in tumor cells.
-
p-Aminobenzylcarbamate (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit dipeptide, spontaneously releases the active vinblastine payload.
-
-
Vinblastine: A potent microtubule-destabilizing agent that induces cell cycle arrest and apoptosis.
Core Mechanism of Action
The therapeutic effect of the this compound ADC is achieved through a multi-step process, beginning with systemic administration and culminating in the targeted killing of cancer cells.
Circulation and Tumor Targeting
Following intravenous administration, the ADC circulates in the bloodstream. The Val-Cit linker is designed to be stable at physiological pH, preventing premature release of the toxic vinblastine payload and minimizing off-target toxicity. The monoclonal antibody component of the ADC directs it to the tumor site, where it binds to its specific target antigen on the surface of cancer cells.
Internalization and Lysosomal Trafficking
Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, primarily through receptor-mediated endocytosis. The internalized complex is then trafficked through the endosomal-lysosomal pathway.
Linker Cleavage and Payload Release
Within the acidic environment of the lysosome, the lysosomal protease cathepsin B recognizes and cleaves the amide bond between the citrulline and the p-aminobenzylcarbamate (PABC) of the linker. This enzymatic cleavage is a critical step for the activation of the ADC. The Val-Cit dipeptide is an efficient substrate for cathepsin B, ensuring specific release of the payload within the target cell.[1]
Following the cleavage of the Val-Cit dipeptide, the PAB spacer becomes unstable and undergoes a spontaneous 1,6-elimination reaction. This self-immolative process results in the release of the unmodified, fully active vinblastine payload into the cytoplasm of the cancer cell.
Cytotoxic Effect of Vinblastine
Once released, vinblastine exerts its potent cytotoxic effect by disrupting microtubule dynamics.[2][3][4][5] It binds to tubulin, the protein subunit of microtubules, and inhibits their polymerization. This disruption of the microtubule network has several downstream consequences:
-
Mitotic Arrest: The formation of a functional mitotic spindle is essential for cell division. By inhibiting microtubule assembly, vinblastine prevents the proper segregation of chromosomes during mitosis, leading to cell cycle arrest at the G2/M phase.[3][5]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
The overall mechanism of action is depicted in the signaling pathway diagram below.
Caption: The signaling pathway of this compound ADC from tumor cell binding to apoptosis.
Quantitative Data
| Cell Line | Cancer Type | IC50 of Vinblastine (nM) |
| MCF-7 | Breast Carcinoma | 0.68 |
| 1/C2 | Mammary Carcinoma | 7.69 |
| HeLa | Cervical Cancer | Varies (typically in the low nM range) |
Note: The IC50 values are for the free drug vinblastine and were obtained from various studies.[6][7] The potency of the ADC is expected to be significantly higher against antigen-positive cell lines due to targeted delivery.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action and efficacy of a this compound ADC.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effect of the ADC on cancer cell lines.[8][9][10][11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound ADC
-
Control antibody (unconjugated)
-
Free vinblastine
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C with 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free vinblastine in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 72-96 hours) at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using a sigmoidal dose-response curve fit.
Cathepsin B Cleavage Assay
This protocol is designed to confirm the specific cleavage of the Val-Cit linker by cathepsin B.[]
Objective: To demonstrate the release of the payload from the ADC in the presence of cathepsin B.
Materials:
-
This compound ADC
-
Human liver cathepsin B (recombinant)
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
HPLC-MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., 10 µM final concentration) with the assay buffer.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of activated cathepsin B (e.g., 100 nM final concentration). Include a control reaction without the enzyme.
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture and stop the reaction by adding the quenching solution.
-
Analysis: Analyze the samples by HPLC-MS to detect and quantify the intact ADC, the cleaved linker-payload intermediate, and the released vinblastine.
Caption: A general experimental workflow for the in vitro and in vivo evaluation of an ADC.
Conclusion
The this compound antibody-drug conjugate represents a sophisticated and highly targeted approach to cancer therapy. Its mechanism of action is predicated on a series of well-orchestrated events, including specific antigen binding, cellular internalization, and controlled intracellular release of a potent cytotoxic agent. The cleavable linker system, responsive to the tumor microenvironment, is a key design feature that enhances the therapeutic window of the drug. A thorough understanding of this mechanism, supported by robust in vitro and in vivo experimental validation, is critical for the continued development and optimization of this promising class of anticancer agents.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. Page loading... [guidechem.com]
- 3. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]
- 4. Continuous low-dose therapy with vinblastine and VEGF receptor-2 antibody induces sustained tumor regression without overt toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
The Val-Cit-PAB Linker in Antibody-Drug Conjugates: A Core Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Valine-Citrulline-p-Aminobenzylcarbamate (Val-Cit-PAB) linker is a lynchpin in the design of modern antibody-drug conjugates (ADCs). Its sophisticated mechanism, which balances stability in circulation with efficient, targeted payload release, has made it a cornerstone of ADC technology. This in-depth technical guide provides a comprehensive overview of the Val-Cit-PAB linker, including its mechanism of action, stability profile, and the experimental protocols essential for its evaluation.
Mechanism of Action: A Two-Step Intracellular Release
The efficacy of the Val-Cit-PAB linker hinges on a precisely orchestrated, two-step process that occurs within the target cancer cell. This process ensures that the potent cytotoxic payload is unleashed only after the ADC has been internalized, maximizing tumor cell killing while minimizing systemic toxicity.
Following intravenous administration, the ADC circulates in the bloodstream, where the Val-Cit-PAB linker is designed to remain stable.[1][2][3][4] Upon reaching the tumor microenvironment, the monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, a process by which the ADC-antigen complex is engulfed by the cell membrane and enclosed within an endosome.[5][6][7]
The endosome then traffics through the cell and fuses with a lysosome. The lysosome is an acidic organelle rich in proteases, including cathepsin B.[5][7] Within the lysosome, the high concentration of cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues of the linker.[5][6][8]
This enzymatic cleavage is the first critical step in payload release. The cleavage of the dipeptide exposes the p-aminobenzyl alcohol (PAB) moiety, initiating the second step: a spontaneous, self-immolative 1,6-elimination reaction.[7][9][10] This electronic cascade results in the release of the unmodified cytotoxic payload, carbon dioxide, and an aromatic remnant.[9][10] The traceless release of the payload is a key advantage of this linker system, as it ensures the drug is delivered in its most active form.
Stability Profile: A Tale of Two Species
The stability of the Val-Cit-PAB linker is a critical determinant of an ADC's therapeutic window. While generally stable in human plasma, a notable species-specific instability exists in murine models, a crucial consideration for preclinical development.
Plasma Stability
In human plasma, the Val-Cit-PAB linker demonstrates high stability, which is essential for minimizing premature drug release and associated off-target toxicities.[9][11] However, in mouse plasma, the linker is susceptible to cleavage by a specific carboxylesterase, Ces1c.[9][10] This enzymatic activity leads to a significantly shorter half-life of the ADC in mice compared to humans, which can complicate the interpretation of preclinical efficacy and toxicity studies.[9][10][12]
To address this challenge, modifications to the linker have been developed. The addition of a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) tripeptide linker has been shown to significantly enhance stability in mouse plasma by reducing its susceptibility to Ces1c cleavage, without compromising its cleavage by cathepsin B within the target cell.[9][10][12]
| Linker Variant | Plasma Half-life in Mice | Key Modification |
| Val-Cit (Standard) | ~2 days[12] | - |
| Glu-Val-Cit (EVCit) | ~12 days[12] | Addition of a glutamic acid residue |
Factors Influencing Stability
Several factors beyond species-specific enzymes can influence the stability of Val-Cit-PAB linkers:
-
Drug-to-Antibody Ratio (DAR): A higher DAR can increase the hydrophobicity of the ADC, potentially leading to aggregation and faster clearance from circulation.[9]
-
Conjugation Site: The specific amino acid residue on the antibody to which the linker-drug is attached can impact stability. Linkers conjugated to more solvent-exposed sites may be more susceptible to enzymatic degradation.[9]
-
Payload Hydrophobicity: Highly hydrophobic payloads can contribute to ADC aggregation and impact its pharmacokinetic properties.[10]
Experimental Protocols
Rigorous in vitro evaluation of the Val-Cit-PAB linker is crucial for the successful development of an ADC. The following sections provide detailed methodologies for key experiments.
Synthesis of Fmoc-Val-Cit-PAB-OH
This protocol describes a common method for the synthesis of the protected linker intermediate, Fmoc-Val-Cit-PAB-OH.
Materials:
-
Fmoc-Cit-PAB-OH
-
Dimethylformamide (DMF)
-
Fmoc-Val-OSu (N-hydroxysuccinimide ester of Fmoc-Valine)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
-
Methanol (B129727) (MeOH)
-
Dichloromethane (B109758) (CH2Cl2)
Procedure:
-
Fmoc Deprotection:
-
Dissolve Fmoc-Cit-PAB-OH (1.0 equivalent) in DMF (0.2 M).
-
Add piperidine (5.0 equivalents) and stir the solution at room temperature for 4-5 hours.
-
Remove the DMF and excess piperidine under reduced pressure. The resulting residue can be co-evaporated with DMF to ensure complete removal of piperidine.
-
-
Dipeptide Formation:
-
Dissolve the crude H-Cit-PAB-OH residue in DMF (0.1 M).
-
Add Fmoc-Val-OSu (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 16-20 hours.
-
Remove the DMF under reduced pressure.
-
-
Purification:
-
Purify the residue by flash column chromatography on silica gel using a gradient of 3-12% methanol in dichloromethane to yield Fmoc-Val-Cit-PAB-OH as a white solid. The typical yield is between 85-95%.[13]
-
Analytical Characterization:
-
Confirm the molecular weight of the product using mass spectrometry (MS). The calculated m/z for C33H39N5O6 is 601.29.[1][13]
In Vitro Plasma Stability Assay
This assay is designed to assess the stability of the ADC and quantify the premature release of the payload in plasma.
Materials:
-
Test ADC
-
Human and mouse plasma (pre-warmed to 37°C)
-
Phosphate-buffered saline (PBS)
-
Protein precipitation solution (e.g., acetonitrile)
-
Incubator at 37°C
-
Centrifuge
-
LC-MS system
Procedure:
-
Sample Preparation:
-
Dilute the test ADC to a final concentration of, for example, 100 µg/mL in pre-warmed human and mouse plasma. Prepare a control sample by diluting the ADC in PBS.
-
-
Incubation:
-
Incubate the samples at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.
-
-
Reaction Quenching:
-
Immediately stop the reaction by adding a protein precipitation solution (e.g., 3 volumes of cold acetonitrile) or by freezing the samples at -80°C.
-
-
Sample Processing:
-
If using protein precipitation, vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant, which contains the released payload.
-
-
LC-MS Analysis:
-
Data Analysis:
-
Plot the percentage of intact ADC remaining or the concentration of released payload over time to determine the half-life of the ADC in plasma.
-
Cathepsin B Cleavage Assay
This assay confirms that the Val-Cit linker is efficiently cleaved by its target enzyme, cathepsin B.
Materials:
-
Test ADC
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing a reducing agent like DTT)
-
Incubator at 37°C
-
Quenching solution (to stop the enzymatic reaction, e.g., a strong acid or organic solvent)
-
Analytical instruments (e.g., LC-MS or HPLC)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the test ADC at a known concentration (e.g., 1 µM) in the pre-warmed assay buffer.[17]
-
-
Enzyme Activation (if necessary):
-
Follow the manufacturer's instructions to activate the recombinant Cathepsin B.
-
-
Initiate Reaction:
-
Incubation:
-
Incubate the reaction at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quench Reaction:
-
Immediately stop the enzymatic reaction by adding the quenching solution.
-
-
Analysis:
-
Analyze the samples by LC-MS or HPLC to quantify the amount of released payload.
-
-
Data Analysis:
-
Plot the concentration of the released payload against time to determine the rate of enzymatic cleavage.
-
Conclusion
The Val-Cit-PAB linker represents a highly successful and widely adopted strategy in the field of antibody-drug conjugates. Its mechanism of action, which relies on the specific enzymatic cleavage by lysosomal cathepsins followed by a rapid self-immolative cascade, allows for the targeted and efficient release of cytotoxic payloads within cancer cells. While its stability profile, particularly the species-specific susceptibility to cleavage in mouse plasma, presents challenges for preclinical evaluation, linker modifications such as the development of the EVCit variant have provided effective solutions. The detailed experimental protocols provided in this guide serve as a foundation for the rigorous evaluation of Val-Cit-PAB-based ADCs, enabling researchers to optimize their design and advance the development of next-generation targeted cancer therapies.
References
- 1. FMoc-Val-Cit-PAB synthesis - chemicalbook [chemicalbook.com]
- 2. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. communities.springernature.com [communities.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. A Two-Step Immunocapture Assay for ADCs Characterization - Creative Biolabs [creative-biolabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
The Role of Vinblastine as an Antibody-Drug Conjugate Payload: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. An ADC consists of three primary components: a monoclonal antibody (mAb) that binds to a tumor-specific antigen, a potent cytotoxic agent (the payload), and a chemical linker that connects the two. The choice of payload is critical to the ADC's efficacy. While newer ultra-potent agents have gained prominence, the foundational payloads, such as the vinca (B1221190) alkaloids, offer valuable insights into the evolution and design of modern ADCs.
Vinblastine (B1199706), a natural alkaloid isolated from the Madagascar periwinkle plant (Catharanthus roseus), was one of the earliest cytotoxic agents explored for ADC development.[1][2] As a clinically approved chemotherapeutic with a well-understood mechanism of action, it served as a logical starting point for targeted delivery.[1] This technical guide provides an in-depth examination of vinblastine's role as an ADC payload, covering its mechanism of action, the chemistry of ADC construction, methods for characterization and evaluation, and its overall standing in the landscape of ADC therapeutics.
Vinblastine: The Cytotoxic Payload
Mechanism of Action
Vinblastine is a potent anti-mitotic agent that exerts its cytotoxic effect by disrupting microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[3][4]
-
Tubulin Binding: Vinblastine binds to β-tubulin at a specific site, known as the vinca binding site.[5]
-
Inhibition of Polymerization: This binding prevents the polymerization of tubulin dimers into microtubules.[5][6]
-
Mitotic Arrest: The disruption of microtubule formation and dynamics leads to the collapse of the mitotic spindle, arresting the cell cycle in the M phase.[3][7]
-
Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[5]
At low concentrations, vinblastine subtly interferes with microtubule dynamics, while at higher concentrations, it causes significant microtubule depolymerization.[8] This dose-dependent activity is a key consideration in its application as an ADC payload, where high intracellular concentrations are desired upon ADC internalization and payload release.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. wjpls.org [wjpls.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Scientists create extremely potent and improved new derivatives of successful anticancer drug - ecancer [ecancer.org]
- 7. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 8. pubs.acs.org [pubs.acs.org]
The Core Mechanism of Cathepsin B-Mediated Cleavage of the Val-Cit Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline (Val-Cit) dipeptide linker has emerged as a critical component in the design of antibody-drug conjugates (ADCs), enabling the targeted release of cytotoxic payloads within cancer cells.[][2] Its efficacy lies in its susceptibility to cleavage by lysosomal proteases, particularly Cathepsin B, which is frequently overexpressed in the tumor microenvironment.[2][] This guide provides a comprehensive examination of the core mechanism, quantitative data, and detailed experimental protocols related to the enzymatic cleavage of the Val-Cit linker.
The Mechanism of Action: A Multi-Step Process for Intracellular Drug Release
The therapeutic action of a Val-Cit linker-containing ADC is a cascade of events initiated upon binding to a target cancer cell. This process is designed to ensure the cytotoxic payload remains securely attached to the antibody in systemic circulation, thereby minimizing off-target toxicity, and is released efficiently only within the lysosomal compartment of the target cell.[][2]
The key stages are:
-
Receptor-Mediated Endocytosis: The ADC first binds to a specific antigen on the surface of a cancer cell. This binding event triggers the internalization of the ADC-antigen complex into an endosome.[4]
-
Lysosomal Trafficking: The endosome containing the ADC-antigen complex is then trafficked to the lysosome, a cellular organelle rich in hydrolytic enzymes, including Cathepsin B.[2][4] The acidic environment of the lysosome (pH 4.5-5.5) is optimal for the activity of Cathepsin B.[4]
-
Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the citrulline residue of the Val-Cit linker and the p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer.[4][5] The hydrophobic valine residue and the citrulline residue of the linker fit into the S2 and S1 subsites of the Cathepsin B active site, respectively, facilitating this specific cleavage.[4]
-
Self-Immolation and Payload Release: The cleavage of the Cit-PABC bond initiates a rapid, spontaneous 1,6-elimination reaction of the PABC spacer. This "self-immolative" cascade results in the release of the unmodified, active cytotoxic payload, along with carbon dioxide and an aromatic remnant.[4] This traceless release mechanism is crucial for the efficacy of the cytotoxic drug.
Quantitative Data on Dipeptide Linker Cleavage
While direct kinetic parameters (Km, kcat) for the cleavage of full ADCs are not extensively published, comparative studies using model substrates offer valuable insights into the efficiency and specificity of different dipeptide linkers. The following table summarizes key quantitative findings from the literature.
| Linker/Substrate | Enzyme(s) | Key Findings | Reference(s) |
| Val-Cit | Cathepsin B, L, S, F, K; Human Neutrophil Elastase; Mouse Carboxylesterase Ces1c | Highly susceptible to cleavage by multiple lysosomal proteases. Also cleaved by other enzymes, which can lead to off-target toxicity. | [6][7] |
| Glutamic acid-Valine-Citrulline (EVCit) | Cathepsin B; Human Neutrophil Elastase | Addition of a P3 glutamic acid residue reduces susceptibility to mouse carboxylesterase Ces1c, improving plasma stability in preclinical models. Still susceptible to human neutrophil elastase. | [6] |
| Glutamic acid-Glycine-Citrulline (EGCit) | Lysosomal Proteases | Enables efficient traceless payload release. | [6] |
| EV(N-Me)Cit | Lysosomal Proteases | N-methylation of citrulline significantly retards payload release (only 10% MMAE release observed). | [6] |
| cBuCit | Cathepsin B | Designed for higher specificity to Cathepsin B. Cleavage activity was reduced by 90% with a Cathepsin B inhibitor, compared to a 50% reduction for Val-Cit. | [8][7] |
| Val-Cit-PABC with CF3-substituted thiazole (B1198619) and P3 aspartic acid | Cathepsin B; Mouse and Human Serum | Modifications to the PABC spacer and addition of a P3 residue resulted in only 6% and 4% cleavage in mouse and human serum, respectively, after 24 hours, while maintaining 100% cleavage by Cathepsin B. | [8][9] |
Experimental Protocols
In Vitro Fluorogenic Substrate Cleavage Assay
This assay is a common method to determine the kinetics of Cathepsin B activity using a synthetic substrate that releases a fluorescent molecule upon cleavage.
Objective: To measure the rate of cleavage of a fluorogenic substrate by recombinant Cathepsin B.
Materials:
-
Recombinant Human Cathepsin B
-
Fluorogenic Substrate (e.g., Z-Arg-Arg-AMC)
-
Assay Buffer (e.g., 25 mM MES, pH 5.0)[10]
-
Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[10]
-
96-well black microplate
-
Fluorescence microplate reader
-
Inhibitor (optional, e.g., CA-074)[11]
Methodology:
-
Reagent Preparation:
-
Prepare the Assay Buffer and adjust the pH to 5.0.
-
Freshly prepare the Activation Buffer by adding DTT to the Assay Buffer.
-
Reconstitute the Recombinant Cathepsin B in the Activation Buffer to a stock solution (e.g., 10 µg/mL).
-
Prepare the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in the Assay Buffer.
-
-
Enzyme Activation:
-
Incubate the Cathepsin B stock solution at room temperature for 15 minutes to allow for activation.[10]
-
-
Reaction Setup:
-
Add 50 µL of the diluted, activated Cathepsin B solution to the wells of the 96-well plate.
-
Include control wells with Assay Buffer instead of the enzyme solution (substrate blank).
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., 348 nm excitation and 440 nm emission for AMC).
-
Record the fluorescence intensity over time at 37°C.
-
-
Data Analysis:
-
Subtract the fluorescence readings of the substrate blank from the enzyme-containing wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.[10]
-
In Vitro ADC Cleavage Assay with HPLC Analysis
This protocol outlines a typical experiment to quantify the release of a cytotoxic payload from an ADC in the presence of purified Cathepsin B.
Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.
Materials:
-
Antibody-Drug Conjugate (ADC) with Val-Cit linker
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 25 mM sodium acetate, 1 mM EDTA, pH 5.0)[12]
-
Activation Buffer (e.g., 30 mM DTT, 15 mM EDTA in water)[12]
-
Reaction quench solution (e.g., strong acid or organic solvent)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
Methodology:
-
Enzyme Activation:
-
Add the stock Cathepsin B solution to the Activation Buffer and incubate at room temperature for 15 minutes.[12]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer.
-
Initiate the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. Typical final concentrations are in the nanomolar range for the enzyme and micromolar range for the ADC.[4]
-
Incubate the reaction at 37°C.[12]
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quench solution to stop the enzymatic activity.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Use a gradient of mobile phases (e.g., water/acetonitrile with 0.1% formic acid) to separate the intact ADC, cleaved payload, and other reaction components.[12]
-
Quantify the amount of released payload by integrating the peak area from the chromatogram and comparing it to a standard curve of the free drug.
-
-
Data Analysis:
-
Plot the concentration of the released payload against time to determine the rate of drug release.
-
Visualizations
Caption: ADC internalization and payload release pathway.
Caption: Mechanism of Val-Cit-PABC linker cleavage.
References
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 6. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acrobiosystems.com [acrobiosystems.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. preprints.org [preprints.org]
- 10. benchchem.com [benchchem.com]
- 11. escholarship.org [escholarship.org]
- 12. Synthesis, Characterization and in vitro Studies of a Cathepsin B‐Cleavable Prodrug of the VEGFR Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of MC-Val-Cit-PAB-Vinblastine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the antibody-drug conjugate (ADC) component, MC-Val-Cit-PAB-vinblastine. This molecule represents a cornerstone in targeted cancer therapy, combining a potent cytotoxic agent with a sophisticated linker system designed for conditional release within the tumor microenvironment. This document details the structural components, synthesis, mechanism of action, and relevant physicochemical properties, offering a valuable resource for researchers in oncology and drug development.
Molecular Structure and Components
The this compound drug-linker is a modular system, with each component playing a critical role in the overall function of the parent antibody-drug conjugate. The structure is comprised of four key moieties: a maleimidocaproyl (MC) group, a dipeptide linker (Val-Cit), a self-immolative p-aminobenzyl (PAB) spacer, and the vinblastine (B1199706) payload.
-
Maleimidocaproyl (MC) Group: This unit serves as the conjugation point to the monoclonal antibody. The maleimide (B117702) group reacts with free sulfhydryl (-SH) groups on cysteine residues of the antibody, forming a stable thioether bond. This covalent linkage ensures the secure attachment of the drug-linker to the antibody carrier.
-
Valine-Citrulline (Val-Cit) Dipeptide Linker: This dipeptide is the enzymatically cleavable component of the linker. It is specifically designed to be a substrate for cathepsin B, a lysosomal protease that is often upregulated in tumor cells. The stability of this linker in systemic circulation is a key attribute, preventing premature release of the cytotoxic payload.
-
p-Aminobenzyl (PAB) Spacer: The PAB group acts as a self-immolative spacer. Following the cleavage of the Val-Cit linker by cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction. This process ensures the efficient and traceless release of the unmodified vinblastine payload within the target cell.
-
Vinblastine: Vinblastine is a potent microtubule-disrupting agent. By binding to tubulin, it inhibits the formation of microtubules, which are essential for mitotic spindle formation. This disruption of microtubule dynamics leads to cell cycle arrest in the M phase and subsequent induction of apoptosis.
Below is a diagram illustrating the sequential cleavage and release mechanism of vinblastine from the MC-Val-Cit-PAB linker.
Probing the Stability of the MC-Val-Cit-PAB Linker: A Technical Primer
For researchers, scientists, and drug development professionals, this guide provides an in-depth examination of the stability of the maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker, a critical component in the design of efficacious and safe antibody-drug conjugates (ADCs).
The MC-Val-Cit-PAB linker is a cornerstone of modern ADC technology, designed to be stable in systemic circulation and selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2] This targeted release of the cytotoxic payload is paramount to maximizing therapeutic efficacy while minimizing off-target toxicities.[3][4] This document outlines the key stability characteristics of the linker, presents quantitative data from various studies, details experimental protocols for stability assessment, and provides visual representations of the underlying mechanisms and workflows.
Core Stability Characteristics
The stability of the MC-Val-Cit-PAB linker is a multifactorial issue, influenced by the biological matrix, enzymatic activity, and the specific chemical structure of the ADC. A critical aspect of its design is the Val-Cit dipeptide, which is recognized and cleaved by Cathepsin B within the lysosome.[1] Following this enzymatic cleavage, the PAB spacer undergoes a self-immolative 1,6-elimination to release the active drug payload.[3][5]
While generally stable in human plasma, the Val-Cit moiety has shown susceptibility to premature cleavage in rodent plasma, particularly in mice, due to the activity of carboxylesterase 1c (Ces1c).[5][6][7] This species-specific instability is a crucial consideration during preclinical evaluation.[2][6] Efforts to mitigate this include modifications to the linker, such as the development of a glutamic acid-valine-citrulline (Glu-Val-Cit) linker, which has demonstrated enhanced stability in mouse plasma.[6][8]
Quantitative Stability Data
The following tables summarize quantitative data on the stability of Val-Cit-PAB based linkers from various studies. These values provide a comparative look at linker performance in different biological environments.
| Biological Matrix | Linker Type | Incubation Time | Stability (% Intact ADC/Linker) | Reference |
| Human Plasma | Val-Cit-PAB | 7 days | High (Specific % not consistently reported, but noted as stable) | [2][8] |
| Mouse Plasma | Val-Cit-PAB | 4.5 days | Variable, can be low | [6] |
| Mouse Plasma | Val-Cit-PAB | 7 days | ~80% payload loss | [9] |
| Mouse Plasma | Glu-Val-Cit-PAB | Not specified | Almost no premature cleavage | [6][8] |
| Rat Serum | Val-Cit-PAB | 7 days | ~20% payload loss | [9][10] |
| Human Liver Lysosomes | Val-Cit | 30 minutes | >80% digestion | [11] |
| Human Liver S9 Fraction | Vedotin (Val-Cit) | 24 hours | Significant cleavage observed | [11] |
Experimental Protocols for Stability Assessment
Rigorous evaluation of linker stability is a critical step in ADC development. The following are detailed protocols for common in vitro stability assays.
Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma, mimicking its time in systemic circulation.
Protocol Outline:
-
Preparation: The ADC is incubated in plasma (e.g., human, mouse, rat) at a predetermined concentration (e.g., 1.3 mg/mL) at 37°C.[12] A buffer control should be included to assess the inherent chemical stability of the ADC.
-
Time Points: Aliquots are collected at various time points, typically over a period of several days (e.g., Day 0, 1, 2, 3, 5, 7).[12]
-
Sample Processing:
-
Immunoaffinity Capture: The ADC can be isolated from the plasma samples using methods like Protein A magnetic beads to separate it from plasma proteins.[12]
-
Protein Precipitation: Alternatively, an organic solvent (e.g., acetonitrile) can be added to the plasma samples to precipitate proteins. The sample is then centrifuged, and the supernatant, containing the released payload, is collected for analysis.[13]
-
-
Analysis:
-
LC-MS Analysis: The isolated ADC or the supernatant containing the free payload is analyzed by liquid chromatography-mass spectrometry (LC-MS).[12][13]
-
DAR Calculation: For the captured ADC, the average drug-to-antibody ratio (DAR) is determined at each time point. A decrease in DAR over time indicates premature drug deconjugation.[12]
-
Free Payload Quantification: For the supernatant, the amount of released cytotoxic drug is quantified to determine the extent of linker cleavage.[13]
-
Lysosomal Stability Assay
This assay assesses the efficiency of payload release within the lysosomal environment.
Protocol Outline:
-
Preparation: The ADC is incubated with a lysosomal fraction, which can be isolated from liver tissue (e.g., human liver lysosomes), at 37°C.[12][11]
-
Time Points: Aliquots are taken at different time points to measure the rate of cleavage.
-
Sample Processing: The reaction is stopped, often by heat inactivation. Subsequently, protein precipitation is performed to separate the released payload from the ADC and lysosomal proteins.[12]
-
Analysis: The supernatant, which contains the released payload, is analyzed by LC-MS to quantify the amount of cleavage over time.[12] An effective cleavable linker will demonstrate efficient payload release in this assay. For instance, Val-Cit linkers can show rapid cleavage, with over 80% digestion within 30 minutes in human liver lysosomes.[12][11]
Visualizing Key Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dls.com [dls.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Exploring the Bystander Effect of Vinblastine Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. Their efficacy can be significantly enhanced by the "bystander effect," where the cytotoxic payload, released from the target cancer cell, kills adjacent antigen-negative tumor cells. This is particularly crucial for treating heterogeneous tumors. This technical guide provides an in-depth exploration of the bystander effect of ADCs utilizing vinblastine (B1199706), a potent microtubule inhibitor. Due to a lack of direct quantitative data in the public domain for vinblastine-based ADCs, this paper will leverage data from the structurally and mechanistically similar payload, monomethyl auristatin E (MMAE), to illustrate key concepts and experimental approaches. This guide details the underlying mechanisms, provides comprehensive experimental protocols for assessing the bystander effect, and visualizes the key signaling pathways involved in vinblastine-induced apoptosis.
Introduction to the Bystander Effect in ADCs
The therapeutic concept of ADCs is to selectively deliver a highly potent cytotoxic agent to cancer cells overexpressing a specific antigen, thereby minimizing systemic toxicity.[1] The process typically involves the binding of the ADC to the target antigen, internalization, and subsequent release of the cytotoxic payload inside the cell.[1]
The bystander effect is a critical attribute of certain ADCs, where the released payload can traverse the cell membrane of the target antigen-positive (Ag+) cell and exert its cytotoxic activity on neighboring antigen-negative (Ag-) cells.[1][] This phenomenon is dependent on several factors, including the physicochemical properties of the payload (e.g., membrane permeability), the nature of the linker connecting the payload to the antibody, and the mechanism of payload release.[] A potent bystander effect can overcome tumor heterogeneity, a common mechanism of treatment resistance where not all cancer cells express the target antigen.
The Role of Vinblastine as an ADC Payload
Vinblastine, a vinca (B1221190) alkaloid, is a well-established chemotherapeutic agent that functions by inhibiting microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4] Its high cytotoxicity makes it a suitable candidate for use as an ADC payload. For a vinblastine ADC to exert a bystander effect, the released vinblastine or its active metabolites must be able to cross the plasma membrane of the target cell and enter adjacent cells. This is contingent on the use of a cleavable linker that releases the payload in a membrane-permeable form.
Linker Technology for Payload Release
The choice of linker is critical for the efficacy and safety of an ADC. Linkers can be broadly categorized as cleavable or non-cleavable.
-
Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are cleaved by specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH, high glutathione (B108866) concentrations, or the presence of specific enzymes like cathepsins.[1] For a vinblastine ADC to have a bystander effect, a cleavable linker, such as a Val-Cit-PAB linker, is essential to release the payload in its active, membrane-permeable form.[5]
-
Non-cleavable Linkers: These linkers release the payload upon lysosomal degradation of the antibody. The resulting payload-linker-amino acid complex is often charged and membrane-impermeable, thus limiting the bystander effect.
Quantitative Analysis of the Bystander Effect
Table 1: Comparative in vitro Potency of MMAE and MMAF
| Property | MMAE (Monomethyl Auristatin E) | MMAF (Monomethyl Auristatin F) | Reference(s) |
| Bystander Killing Effect | Potent | Minimal to none | [] |
| Cell Membrane Permeability | High | Low (due to charged C-terminus) | [7] |
| Physicochemical Property | More hydrophobic, neutral | More hydrophilic, negatively charged | [] |
| Typical IC50 (as free drug) | 0.07–3.1 nM | Generally higher than MMAE | [8] |
This table highlights the key differences between MMAE and MMAF, emphasizing the importance of membrane permeability for a potent bystander effect.
Table 2: Representative in vitro Cytotoxicity Data for an MMAE-ADC (Trastuzumab-vc-MMAE)
| Cell Line | Target Antigen (HER2) Status | ADC IC50 (nM) | Reference(s) |
| N87 | High (Ag+) | ~0.1 | [9] |
| BT474 | High (Ag+) | Data not specified | [10] |
| SKBR3 | High (Ag+) | Data not specified | [10] |
| MCF7 | Low (Ag-) | ~350 | [9] |
This table demonstrates the target-selective cytotoxicity of an MMAE-ADC and provides baseline data for designing bystander effect assays.
Table 3: Factors Influencing the Bystander Effect of MMAE-ADCs in Co-culture
| Factor | Observation | Reference(s) |
| Fraction of Ag+ cells | Increased fraction of Ag+ cells leads to increased bystander killing of Ag- cells. | [9][10] |
| Antigen Expression Level | Higher antigen expression on Ag+ cells results in a greater bystander effect. | [10] |
| Time Dependence | A notable lag time is often observed before significant bystander killing occurs. | [9][10] |
| Payload Concentration | The concentration of released MMAE from the target cell is a key determinant of bystander killing. | [9] |
This table summarizes key findings from co-culture experiments, providing insights into the dynamics of the bystander effect.
Experimental Protocols for Assessing the Bystander Effect
A robust evaluation of the bystander effect of a vinblastine ADC requires well-designed in vitro and in vivo experiments.
In Vitro Co-culture Bystander Assay
This assay is a cornerstone for quantifying the bystander effect by culturing antigen-positive and antigen-negative cells together.[11]
Methodology:
-
Cell Line Selection:
-
Antigen-Positive (Ag+) Cell Line: A cell line with high expression of the target antigen for the ADC's monoclonal antibody.
-
Antigen-Negative (Ag-) Cell Line: A cell line that lacks or has very low expression of the target antigen but is sensitive to the cytotoxic payload (vinblastine). This cell line should be engineered to express a fluorescent protein (e.g., GFP or RFP) or luciferase for easy identification and quantification.[11][12]
-
-
Monoculture Cytotoxicity Assessment:
-
Determine the half-maximal inhibitory concentration (IC50) of the vinblastine ADC on both the Ag+ and Ag- cell lines in monoculture using a standard cell viability assay (e.g., MTT or CellTiter-Glo).[12][13]
-
The ADC concentration for the co-culture assay should be highly cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells in monoculture.[11]
-
-
Co-culture Setup:
-
Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.[11]
-
Include monocultures of both cell lines as controls.
-
Allow the cells to adhere overnight.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with a range of concentrations of the vinblastine ADC.
-
Include an isotype control ADC (an ADC with the same payload and linker but a non-targeting antibody) as a negative control.
-
-
Data Acquisition:
-
Monitor the viability of the fluorescently labeled Ag- cells over time (e.g., 72-96 hours) using fluorescence microscopy, high-content imaging, or flow cytometry.[11]
-
-
Analysis:
-
Compare the viability of the Ag- cells in the co-culture setting to their viability in the monoculture at the same ADC concentrations.
-
A significant decrease in the viability of Ag- cells in the presence of ADC-treated Ag+ cells is indicative of a bystander effect.
-
Conditioned Medium Transfer Assay
This assay helps to determine if the cytotoxic payload is released into the culture medium and can kill cells without direct cell-to-cell contact.
Methodology:
-
Prepare Conditioned Medium:
-
Treat the Ag+ cells with the vinblastine ADC for a predetermined period (e.g., 48-72 hours).
-
Collect the culture supernatant (conditioned medium).
-
As a control, prepare a medium with the same concentration of the ADC that has not been exposed to cells.
-
-
Treat Ag- Cells:
-
Seed the Ag- cells in a new plate and allow them to adhere.
-
Treat the Ag- cells with the conditioned medium from the ADC-treated Ag+ cells.
-
Include controls where Ag- cells are treated with fresh medium, medium from untreated Ag+ cells, and the control ADC-containing medium.
-
-
Data Acquisition and Analysis:
-
Assess the viability of the Ag- cells after a suitable incubation period.
-
A significant decrease in the viability of Ag- cells treated with the conditioned medium from ADC-treated Ag+ cells compared to the controls indicates that a cytotoxic, cell-permeable payload is released into the medium.
-
Signaling Pathways and Visualizations
General Mechanism of ADC-Mediated Bystander Killing
The bystander effect of a vinblastine ADC with a cleavable linker is a multi-step process.
Caption: General workflow of ADC-mediated bystander killing.
Vinblastine-Induced Apoptosis Signaling Pathway
Vinblastine, upon entering a cell, disrupts microtubule dynamics, leading to mitotic arrest and the activation of apoptotic signaling pathways. A key pathway involves the activation of c-Jun N-terminal kinase (JNK), which in turn can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2 and Bcl-xL, ultimately leading to caspase activation and apoptosis.[3][14][15]
Caption: Vinblastine-induced apoptosis signaling via JNK activation.
Experimental Workflow for In Vitro Bystander Assay
The logical flow of the in vitro co-culture bystander assay is crucial for obtaining reliable and interpretable results.
Caption: Workflow for the in vitro co-culture bystander assay.
Conclusion and Future Directions
The bystander effect is a pivotal mechanism for enhancing the therapeutic efficacy of ADCs, particularly in the context of heterogeneous tumors. While direct quantitative data for vinblastine ADCs remains to be published, the extensive research on the structurally similar payload MMAE provides a strong foundation for understanding and evaluating the potential bystander effect of vinblastine-based conjugates. The key determinants for a potent bystander effect are the use of a cleavable linker that releases the payload in a membrane-permeable form.
Future research should focus on generating specific preclinical data for vinblastine ADCs to quantify their bystander killing potential. This includes detailed in vitro co-culture studies and in vivo models using mixed tumor populations. A thorough understanding of the membrane permeability of vinblastine and its metabolites released from ADCs will be crucial. Furthermore, elucidating the specific signaling pathways activated by low, diffused concentrations of vinblastine in bystander cells will provide valuable insights for optimizing the design and clinical application of these promising anti-cancer agents. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for these future investigations.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pp.bme.hu [pp.bme.hu]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Precision Chemoradiotherapy for HER2 Tumors Using Antibody Conjugates of an Auristatin Derivative with Reduced Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. Vinblastine-induced phosphorylation of Bcl-2 and Bcl-XL is mediated by JNK and occurs in parallel with inactivation of the Raf-1/MEK/ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vinblastine sensitizes leukemia cells to cyclin-dependent kinase inhibitors, inducing acute cell cycle phase-independent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Synthesis of MC-Val-Cit-PAB-vinblastine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a revolutionary class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. This technical guide provides a comprehensive overview of the discovery and synthesis of a specific ADC payload-linker conjugate: MC-Val-Cit-PAB-vinblastine. This conjugate comprises the microtubule-inhibiting agent, vinblastine (B1199706), attached to a cleavable linker system designed for controlled release within the tumor microenvironment.[1][2]
The linker, MC-Val-Cit-PAB, consists of a maleimidocaproyl (MC) group for antibody conjugation, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl (PAB) spacer.[3][4] This sophisticated design ensures stability in circulation and enzymatic cleavage within the lysosomal compartment of target cancer cells, leading to the release of the potent vinblastine payload.[3]
Physicochemical Properties
A summary of the key physicochemical properties of the this compound conjugate is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C74H97N10O15 | [5] |
| Molecular Weight | 1366.62 g/mol | [3][5] |
| Appearance | White to light brown solid | MedChemExpress |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [5] |
| Storage Conditions | -80°C for 6 months; -20°C for 1 month (in solvent) | [1] |
Synthesis and Discovery
The development of this compound is rooted in the broader field of ADC research, aiming to enhance the therapeutic window of potent cytotoxins like vinblastine. The discovery process involves the rational design of a linker system that remains stable in systemic circulation but is efficiently cleaved upon internalization into tumor cells. The Val-Cit dipeptide was identified as a substrate for cathepsin B, an enzyme often overexpressed in the lysosomal compartments of cancer cells.
The synthesis of the complete this compound conjugate is a multi-step process. A general workflow for this synthesis is depicted below.
References
The Lynchpin of Targeted Drug Delivery: A Technical Guide to the PAB Self-Immolative Spacer
For Immediate Release
This technical guide provides an in-depth exploration of the p-aminobenzyl (PAB) self-immolative spacer, a critical component in the design of advanced drug delivery systems. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles, experimental validation, and practical applications of PAB-based linkers, with a focus on their role in antibody-drug conjugates (ADCs).
Introduction: The Principle of Self-Immolation
Self-immolative spacers are bifunctional chemical moieties that, upon a specific triggering event, undergo a spontaneous and irreversible cascade of electronic rearrangements to release a covalently attached molecule. The p-aminobenzyl alcohol (PABA) system is a cornerstone of this technology, prized for its reliability and well-understood mechanism. In a typical configuration, the PAB spacer connects a trigger, often an enzyme-cleavable peptide sequence, to a potent cytotoxic payload. The stability of the linker in systemic circulation and its rapid cleavage at the target site are paramount for a wide therapeutic window, minimizing off-target toxicity while maximizing efficacy.
The Mechanism of PAB Self-Immolation
The self-immolation of a PAB spacer is initiated by the cleavage of a bond at the aniline (B41778) nitrogen, which is typically part of a carbamate (B1207046) or amide linkage to a trigger moiety. This initial cleavage event, often catalyzed by lysosomal proteases such as Cathepsin B, liberates the electron-donating amino group. This initiates a 1,6-elimination reaction, proceeding through a transient quinone methide intermediate. This rapid electronic cascade results in the release of the payload, which is typically attached to the benzylic position as a carbamate, carbonate, or ether. The process is thermodynamically driven by the formation of stable byproducts, including carbon dioxide.
Quantitative Analysis of PAB Linker Performance
The efficacy of a PAB-based linker is determined by its stability in plasma and its cleavage kinetics at the target site. The following tables summarize key quantitative data from the literature, comparing the performance of different linker configurations.
Table 1: Comparative Plasma Stability of Dipeptide-PAB Linkers
| Linker | Plasma Source | Half-life (t½) | Notes |
| Phe-Lys-PABC | Human | ~30 days | Highly stable in human plasma. |
| Val-Cit-PABC | Human | > 230 days | Demonstrates excellent stability in human plasma.[1] |
| Phe-Lys-PABC | Mouse | ~12.5 hours | Significantly less stable in mouse plasma. |
| Val-Cit-PABC | Mouse | ~80 hours | Prone to cleavage by mouse carboxylesterase 1c.[1][2] |
| Glu-Val-Cit-PABC | Mouse | ~12 days | Addition of glutamic acid enhances stability in mouse plasma.[3] |
Table 2: Relative Cleavage Rates of Dipeptide Linkers by Cathepsin B
| Dipeptide Sequence (P2-P1) | Relative Cleavage Rate (%) | Reference |
| Phe-Lys | 100 | [4] |
| Val-Lys | 99 | [4] |
| Val-Cit | 63 | [4] |
| Val-Ala | 29 | [4] |
| Asn-Asn | ~5x faster than Val-Cit | [1] |
Note: Cleavage rates are highly dependent on the experimental conditions and the specific construct being tested.
Experimental Protocols
This section provides detailed methodologies for key experiments in the early-stage research of PAB self-immolative spacers.
Synthesis of a Val-Cit-PAB-Payload Construct
This protocol outlines the solid-phase synthesis of a common Val-Cit-PAB linker attached to a payload.
Materials:
-
Rink Amide resin
-
Fmoc-Cit-OH, Fmoc-Val-OH
-
p-aminobenzyl alcohol (PAB-OH)
-
Coupling reagents (e.g., HBTU, HOBt, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O)
-
Payload with a suitable functional group for coupling
-
Solvents: DMF, Dichloromethane (DCM)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash thoroughly with DMF and DCM.
-
Amino Acid Coupling (Citrulline): Dissolve Fmoc-Cit-OH and coupling reagents (e.g., HBTU, HOBt) in DMF. Add DIPEA and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin.
-
Fmoc Deprotection: Repeat step 2.
-
Amino Acid Coupling (Valine): Couple Fmoc-Val-OH to the resin following the procedure in step 3.
-
PAB-OH Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the dipeptide using a suitable coupling agent like HATU.
-
Cleavage from Resin: Cleave the peptide-spacer from the resin using a TFA cleavage cocktail for 2-3 hours. Precipitate the product in cold diethyl ether and purify by reverse-phase HPLC.
-
Payload Conjugation: Dissolve the purified Val-Cit-PAB-OH and the payload in an anhydrous solvent like DMF. Add coupling reagents and stir until the reaction is complete, monitoring by HPLC.
-
Purification: Purify the final Val-Cit-PAB-Payload conjugate by preparative HPLC and characterize by mass spectrometry and NMR.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker in plasma to assess the potential for premature drug release.
Materials:
-
ADC construct with PAB linker
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 72, 168 hours), withdraw an aliquot.
-
Immediately quench the reaction by diluting in cold PBS or by protein precipitation with acetonitrile.
-
Analyze the samples by LC-MS to quantify the amount of intact ADC and released payload.
-
Calculate the half-life (t½) of the ADC in plasma by plotting the percentage of intact ADC versus time.
Lysosomal Degradation (Cathepsin B Cleavage) Assay
This assay measures the rate of payload release in a simulated lysosomal environment.
Materials:
-
ADC construct with PAB linker
-
Rat or human liver lysosomal fractions, or purified Cathepsin B
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in the assay buffer.
-
Initiate the reaction by adding the lysosomal fraction or purified Cathepsin B.
-
Incubate the samples at 37°C.
-
At various time points, withdraw aliquots and quench the reaction (e.g., by adding a protease inhibitor or by protein precipitation).
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC or LC-MS to separate and quantify the released payload.
-
Plot the concentration of released payload versus time to determine the cleavage kinetics.
Conclusion and Future Directions
The p-aminobenzyl self-immolative spacer is a robust and versatile tool in the development of targeted therapies. Its predictable mechanism and amenability to chemical modification have made it a staple in the design of ADCs and other prodrugs. Future research in this area will likely focus on the development of novel PAB analogues with tailored release kinetics, enhanced stability in challenging biological environments, and compatibility with a broader range of payloads and triggering mechanisms. As our understanding of the tumor microenvironment deepens, so too will our ability to design more sophisticated and effective self-immolative systems for precision medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fundamental Properties of the Maleimidocaproyl (MC) Group
For Researchers, Scientists, and Drug Development Professionals
The maleimidocaproyl (MC) group is a cornerstone of bioconjugation chemistry, playing a pivotal role as a linker in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2] Its utility stems from the highly selective and efficient reaction of the maleimide (B117702) moiety with sulfhydryl groups, typically found in the cysteine residues of proteins.[3][4] This guide provides a comprehensive overview of the core properties of the MC group, including its chemical reactivity, stability, and practical application in experimental settings.
Core Chemical Properties and Reactivity
The maleimidocaproyl group consists of a maleimide ring connected to a six-carbon caproic acid spacer. This structure provides a reactive "warhead" for conjugation while the spacer arm offers spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[1]
The key reaction of the maleimide group is a Michael addition with a thiol (sulfhydryl) group, which proceeds rapidly and with high selectivity under mild, near-neutral pH conditions (pH 6.5-7.5) to form a stable thioether bond.[3][5] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[3][6] However, at pH values above 7.5, the reactivity with primary amines becomes more competitive.[6]
The stability of the resulting thiosuccinimide linkage is a critical consideration. While generally stable, it can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the cellular cytoplasm.[7][8] This can lead to premature cleavage of the conjugate and off-target toxicity.[7] A key stabilization mechanism is the hydrolysis of the succinimide (B58015) ring to form a stable, ring-opened succinamic acid thioether, which is resistant to thiol exchange.[9][10] The rate of this hydrolysis is dependent on the N-substituents on the maleimide and the pH.[9][11] While commonly used N-alkyl-substituted maleimides hydrolyze slowly, strategies to accelerate this process are an active area of research to enhance in-vivo stability.[7][9]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the use of the maleimidocaproyl group in bioconjugation.
Table 1: Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Notes |
|---|---|---|
| pH | 6.5 - 7.5 | Optimal for thiol selectivity.[5] Above pH 7.5, reactivity with amines increases.[6] |
| Temperature | 4°C to 25°C (Room Temp) | Reactions are faster at room temperature (30 min - 2 hours) but can be performed at 4°C overnight for sensitive proteins.[12] |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | A molar excess of the maleimide reagent is typically used to drive the reaction to completion.[12] Specific applications may require optimization.[13][14] |
| Reaction Buffers | Phosphate, Tris, or HEPES | Buffers should be degassed and free of extraneous thiols.[12][15] |
Table 2: Stability and Hydrolysis of Maleimide Conjugates
| Condition | Observation | Reference |
|---|---|---|
| Thiol Exchange | Can occur in the presence of other thiols (e.g., glutathione), leading to conjugate instability.[7][8] | [7][8] |
| Succinimide Ring Hydrolysis | Stabilizes the conjugate against thiol exchange by forming a stable succinamic acid thioether.[9][10] | [9][10] |
| pH Effect on Hydrolysis | Hydrolysis rate increases with increasing pH.[6][11] | [6][11] |
| N-Substituent Effect on Hydrolysis | Electron-withdrawing N-substituents can greatly accelerate the rate of ring-opening hydrolysis.[9] |[9] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the maleimidocaproyl group.
Protocol 1: General Maleimide-Thiol Conjugation to a Protein
This protocol outlines the general steps for labeling a thiol-containing protein with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein
-
Maleimide-functionalized reagent
-
Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed.
-
Anhydrous DMSO or DMF
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine)
-
(Optional) Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein to be labeled in the degassed reaction buffer at a concentration of 1-10 mg/mL.[15]
-
(Optional) Reduction of Disulfide Bonds: If necessary to generate free thiols, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for approximately 30 minutes at room temperature. Flush the vial with an inert gas to prevent re-oxidation of the thiols.[15][16]
-
Prepare the Maleimide Stock Solution: Immediately before use, dissolve the maleimide-functionalized reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[15]
-
Conjugation Reaction: While gently stirring, add the maleimide stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold).[12][16]
-
Incubation: Protect the reaction mixture from light and incubate at room temperature for 2 hours or overnight at 4°C.[15]
-
Purification: Remove excess, unreacted maleimide reagent and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[10][13]
Protocol 2: Characterization of Conjugates by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to monitor the reaction progress and assess the purity of the final conjugate.
Materials:
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified conjugate in Mobile Phase A.
-
Injection and Elution: Inject the sample onto the C18 column and elute with a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).[12]
-
Detection: Monitor the elution profile at a suitable wavelength, such as 280 nm for the protein and a specific wavelength for the conjugated molecule if it possesses a chromophore.[12]
-
Analysis: The unconjugated protein, the unreacted maleimide reagent, and the final conjugate will exhibit different retention times, allowing for their separation and quantification.[12]
Visualizations
Diagram 1: Maleimide-Thiol Conjugation and Stabilization
Caption: Reaction of a maleimide with a thiol to form a thiosuccinimide adduct and its subsequent fate.
Diagram 2: General Workflow for ADC Production and Characterization
Caption: A simplified workflow for the production and characterization of an antibody-drug conjugate (ADC).
Diagram 3: Generalized ADC Mechanism of Action
Caption: The general mechanism of action for an antibody-drug conjugate (ADC).
References
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 14. dspace.library.uu.nl [dspace.library.uu.nl]
- 15. bio-techne.com [bio-techne.com]
- 16. biotium.com [biotium.com]
Initial Studies on the Cytotoxicity of Vinblastine Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of initial studies investigating the cytotoxicity of various vinblastine (B1199706) conjugates. Vinblastine, a potent microtubule-destabilizing agent, has long been a cornerstone of cancer chemotherapy.[1] However, its clinical use is often hampered by significant side effects and the development of multidrug resistance.[2] To address these limitations, researchers have explored the development of vinblastine conjugates, aiming to enhance tumor targeting, improve efficacy, and reduce systemic toxicity.[3][4] This guide summarizes key quantitative data from these initial studies, details common experimental protocols, and visualizes the underlying mechanisms of action.
Quantitative Cytotoxicity Data
The cytotoxic potencies of various vinblastine conjugates have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these assessments. The following tables summarize the IC50 values for different classes of vinblastine conjugates as reported in initial studies.
Table 1: Cytotoxicity of C5-Substituted Vinblastine Derivatives
| Compound | Cell Line | IC50 (nM) | Reference |
| Vinblastine | HCT116 | 1.5 | [5] |
| C5-H analogue | HCT116 | 15 | [5] |
| C5-Me analogue | HCT116 | 1.8 | [5] |
| C5-Pr analogue | HCT116 | 12 | [5] |
| C5-CH=CH2 analogue | HCT116 | 6.5 | [5] |
| C5-C≡CH analogue | HCT116 | 7.2 | [5] |
| C5-CH2OH analogue | HCT116 | >50 | [5] |
| C5-CHO analogue | HCT116 | 25 | [5] |
| Vinblastine | HCT116/VM46 | 150 | [5] |
| C5-H analogue | HCT116/VM46 | >500 | [5] |
| C5-Me analogue | HCT116/VM46 | 180 | [5] |
| C5-Pr analogue | HCT116/VM46 | >500 | [5] |
| C5-CH=CH2 analogue | HCT116/VM46 | 300 | [5] |
| C5-C≡CH analogue | HCT116/VM46 | 350 | [5] |
| C5-CH2OH analogue | HCT116/VM46 | >500 | [5] |
| C5-CHO analogue | HCT116/VM46 | >500 | [5] |
HCT116/VM46 is a multidrug-resistant cell line with Pgp overexpression.[5]
Table 2: Cytotoxicity of Vinblastine and its Conjugates in Various Cancer Cell Lines
| Compound | Cell Line | IC50 | Reference |
| Vinblastine sulfate | nAChR | 8.9 μM | [6][7] |
| Cevipabulin (TTI-237) | Human tumor cell line | 18-40 nM | [6] |
| Vinblastine sulfate | MCF-7 | 0.68 nmol/l | [8] |
| Vinblastine sulfate | 1/C2 (mammary carcinoma) | 7.69 nmol/l | [8] |
| Vinblastine | COLO 205 | - | [9] |
| Vinblastine | COLO 205 MDR | 17-fold less potent than in COLO 205 | [9] |
| Vinblastine | HeLa | - | [10][11] |
| Vinblastine | Hep G2 | - | [10] |
| Vinblastine | SK-HEP-1 | - | [10] |
| Vinblastine in complex with cyclodextrins | A2780 | 3.92–5.39 nM | [12] |
| Vinblastine in complex with cyclodextrins | MCF7 | 1.72–3.13 nM | [12] |
Experimental Protocols
The assessment of cytotoxicity for vinblastine conjugates typically involves a series of well-established in vitro assays. The following are detailed methodologies for key experiments cited in the initial studies.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the vinblastine conjugate or control compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against drug concentration.[13]
2. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Drug Treatment: Similar to the MTT assay.
-
Cell Fixation: After drug treatment, cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm).
-
Data Analysis: Similar to the MTT assay.
Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the vinblastine conjugate.
-
Cell Harvesting: Cells are harvested and washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[11]
2. Caspase Activity Assay
Caspases are key mediators of apoptosis. Their activity can be measured using specific substrates that become fluorescent or colorimetric upon cleavage.
-
Cell Lysis: Treated cells are lysed to release cellular contents.
-
Substrate Incubation: The cell lysate is incubated with a caspase-specific substrate (e.g., for caspase-3/7).
-
Signal Detection: The resulting fluorescent or colorimetric signal is measured, which is proportional to the caspase activity.[11]
Visualizations: Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in the action and evaluation of vinblastine conjugates, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for assessing the cytotoxicity of vinblastine conjugates.
Caption: Signaling pathway for the cytotoxic action of vinblastine conjugates.
The initial studies on vinblastine conjugates demonstrate a promising strategy to enhance the therapeutic index of this potent anticancer agent. The data indicates that modifications to the vinblastine molecule can significantly impact its cytotoxicity and ability to overcome multidrug resistance. Further research, guided by the experimental protocols outlined in this guide, will be crucial in optimizing the design of vinblastine conjugates for improved cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Expanding the Reach of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis and Evaluation of a Key Series of C5-Substituted Vinblastine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vinblastine | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic potentiation of vinblastine and paclitaxel by L-canavanine in human cervical cancer and hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emodin Sensitizes Cervical Cancer Cells to Vinblastine by Inducing Apoptosis and Mitotic Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pp.bme.hu [pp.bme.hu]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Conjugation of MC-Val-Cit-PAB-Vinblastine to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and associated toxicities. This document provides a detailed protocol for the conjugation of a thiol-reactive MC-Val-Cit-PAB-vinblastine drug-linker to a monoclonal antibody.
The this compound is a sophisticated drug-linker comprised of:
-
MC (Maleimidocaproyl): A maleimide-containing group that specifically reacts with free thiol (sulfhydryl) groups on the antibody, forming a stable covalent bond.
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically cleaved by cathepsin B, a lysosomal protease that is often upregulated in the tumor microenvironment. This ensures targeted release of the payload within the cancer cell.[1]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit linker, undergoes a 1,6-elimination reaction to release the active drug.
-
Vinblastine: A potent microtubule-disrupting agent that induces cell cycle arrest and apoptosis.[2]
This protocol outlines the three key stages of ADC production: antibody reduction, drug-linker conjugation, and purification of the resulting ADC. Additionally, it provides methodologies for the characterization of the final conjugate to assess critical quality attributes such as drug-to-antibody ratio (DAR), purity, and heterogeneity.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-defined | Targeting moiety |
| This compound | Various | Drug-linker payload |
| Tris(2-carboxyethyl)phosphine (TCEP) | Various | Reducing agent for antibody disulfide bonds |
| Phosphate Buffered Saline (PBS), pH 7.4 | Various | Reaction and storage buffer |
| Dimethyl sulfoxide (B87167) (DMSO), anhydrous | Various | Solvent for dissolving the drug-linker |
| N-Acetylcysteine | Various | Quenching agent for unreacted maleimide (B117702) groups |
| Sephadex G-25 or similar desalting column | Various | Purification of the ADC |
| Hydrophobic Interaction Chromatography (HIC) column | Various | Analysis of drug-to-antibody ratio |
| Size Exclusion Chromatography (SEC) column | Various | Analysis of aggregation and purity |
| LC-MS grade water and acetonitrile | Various | Mobile phases for chromatography |
| Formic acid | Various | Mobile phase modifier for mass spectrometry |
Experimental Protocols
Part 1: Antibody Reduction
This step involves the partial reduction of the interchain disulfide bonds of the monoclonal antibody to generate free thiol groups for conjugation. The extent of reduction will influence the final drug-to-antibody ratio.
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in a suitable buffer such as PBS, pH 7.4. Ensure the buffer is degassed to minimize re-oxidation of the thiol groups.
-
TCEP Addition: Prepare a stock solution of TCEP in water or PBS. Add a 5-15 molar excess of TCEP to the antibody solution. The optimal molar ratio should be determined empirically for each antibody to achieve the desired DAR.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Buffer Exchange: Immediately before conjugation, remove the excess TCEP by performing a buffer exchange into degassed PBS, pH 7.4, using a desalting column (e.g., Sephadex G-25). This step is critical to prevent the TCEP from reacting with the maleimide group of the drug-linker.
Part 2: Drug-Linker Conjugation
This part describes the conjugation of the maleimide-activated drug-linker to the reduced antibody.
-
Drug-Linker Preparation: Immediately prior to use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 5-10 molar excess of the dissolved drug-linker to the reduced antibody solution. The optimal molar ratio will depend on the antibody and the desired DAR, and should be empirically determined.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. Gentle mixing during the incubation can improve conjugation efficiency.
-
Quenching: To cap any unreacted maleimide groups, add a 2-fold molar excess of N-acetylcysteine (relative to the drug-linker) and incubate for an additional 20 minutes at room temperature.
Part 3: ADC Purification
Purification is essential to remove unconjugated drug-linker, quenching agent, and any protein aggregates.
-
Size Exclusion Chromatography (SEC): The primary method for purifying the ADC is SEC. Use a pre-packed desalting column (e.g., Sephadex G-25) or a preparative SEC column equilibrated with PBS, pH 7.4.
-
Fraction Collection: Load the quenched reaction mixture onto the column and collect fractions corresponding to the high molecular weight ADC, separating it from the smaller, unconjugated species.
-
Concentration and Formulation: Pool the ADC-containing fractions and concentrate to the desired final concentration using a suitable method such as centrifugal filtration. The final ADC can be formulated in a storage buffer, typically PBS, and stored at -80°C for long-term stability.
Characterization of the Antibody-Drug Conjugate
Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the ADC.
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for determining the DAR and assessing the heterogeneity of the ADC population. The addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
-
Column: A HIC column suitable for antibody separations (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Detection: UV at 280 nm.
The resulting chromatogram will show a series of peaks, with the unconjugated antibody (DAR=0) eluting first, followed by species with increasing DARs (DAR=2, DAR=4, etc.). The average DAR can be calculated from the peak areas of the different species.
Analysis of Purity and Aggregation by SEC-HPLC
Size Exclusion Chromatography (SEC) is used to assess the purity of the ADC and to quantify the presence of high molecular weight species (aggregates) or fragments.
-
Column: An SEC column suitable for monoclonal antibody analysis (e.g., TSKgel G3000SWxl).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
The desired ADC product should elute as a single, symmetrical peak. The presence of peaks at earlier retention times indicates aggregation, while later-eluting peaks may represent antibody fragments.
Confirmation of Identity by Mass Spectrometry
Mass spectrometry (MS) provides a definitive confirmation of the successful conjugation and allows for the precise mass determination of the different ADC species. This can be performed on the intact ADC or on its subunits after reduction.
-
Intact Mass Analysis: The ADC is analyzed under denaturing conditions using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The resulting spectrum will show a distribution of masses corresponding to the different DAR species.
-
Subunit Analysis: The ADC is reduced to separate the light and heavy chains. LC-MS analysis of the reduced sample allows for the determination of the drug load on each chain.
Quantitative Data Summary
The following tables provide example data for a typical conjugation of this compound to a therapeutic antibody. Note that these values are for illustrative purposes and optimal conditions should be determined for each specific antibody-drug combination.
Table 1: Reaction Conditions and Efficiency
| Parameter | Value |
| Antibody Concentration | 5 mg/mL |
| TCEP:Antibody Molar Ratio | 10:1 |
| Drug-Linker:Antibody Molar Ratio | 8:1 |
| Conjugation Time | 2 hours |
| Conjugation Temperature | Room Temperature |
| Average DAR (from HIC) | 3.8 |
| Conjugation Efficiency | >95% (based on unconjugated mAb) |
| Recovery after Purification | ~85% |
Table 2: Characterization of Purified ADC
| Analytical Method | Parameter | Result |
| HIC-HPLC | Average DAR | 3.8 |
| Unconjugated Antibody | <5% | |
| SEC-HPLC | Monomer Purity | >98% |
| Aggregates | <2% | |
| Mass Spectrometry | DAR=0 (Unconjugated) | Observed |
| DAR=2 | Observed | |
| DAR=4 (Major Species) | Observed | |
| DAR=6 | Observed | |
| DAR=8 | Observed |
Visual Representations
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Mechanism of action for a Val-Cit cleavable ADC.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of MC-Val-Cit-PAB-Vinblastine ADC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a targeted therapy designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1] The MC-Val-Cit-PAB-vinblastine ADC consists of three key components: a monoclonal antibody that targets a specific tumor-associated antigen, the cytotoxic drug vinblastine (B1199706), and a linker system.[2] The linker, comprising maleimidocaproyl (MC), a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a p-aminobenzyl alcohol (PAB) spacer, is designed for stability in circulation and selective cleavage within the lysosomal compartment of target cells.[1][3] Upon internalization, lysosomal proteases, which are often upregulated in tumor cells, cleave the Val-Cit linker, releasing the vinblastine payload.[1][3] Vinblastine, a vinca (B1221190) alkaloid, then exerts its cytotoxic effect by inhibiting microtubule polymerization, leading to cell cycle arrest in the M phase and subsequent apoptosis.[4][5][6]
These application notes provide a detailed protocol for determining the in vitro cytotoxicity of a this compound ADC using a luminescence-based cell viability assay.
Mechanism of Action
The mechanism of action for an ADC with a Val-Cit linker begins with the binding of the antibody to its target antigen on the cancer cell surface. This triggers receptor-mediated endocytosis, internalizing the ADC-antigen complex.[1] The complex is then trafficked to the lysosome, where cathepsin B cleaves the Val-Cit linker, releasing the vinblastine.[1][3] The released vinblastine binds to tubulin, disrupting microtubule assembly and leading to mitotic arrest and apoptosis.[5][6]
Figure 1. Mechanism of action of this compound ADC.
Experimental Protocols
A critical aspect of ADC development is the assessment of its cytotoxic potency, typically quantified by the half-maximal inhibitory concentration (IC₅₀).[7] The following protocol outlines a luminescence-based assay to determine cell viability.
Materials
-
Target antigen-positive and antigen-negative cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound ADC
-
Isotype control ADC (non-binding)
-
Free vinblastine
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Experimental Workflow
The general workflow for the in vitro cytotoxicity assay involves seeding cells, treating them with the ADC, incubating for a period that allows for the cytotoxic effects to manifest, and then measuring cell viability.[8]
Figure 2. Experimental workflow for the in vitro cytotoxicity assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture antigen-positive and antigen-negative cells to 70-80% confluency.
-
Wash cells with PBS, detach with Trypsin-EDTA, and resuspend in complete culture medium.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000 cells/well).[9]
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.[10]
-
Include wells with medium only for background luminescence measurement.[10]
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[9]
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, isotype control ADC, and free vinblastine in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared dilutions to the respective wells.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ atmosphere. The optimal incubation time may need to be determined empirically but is typically longer for ADCs that rely on microtubule inhibitors.[11]
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the plate to room temperature for approximately 30 minutes.[12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (100 µL).[12][13]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][13]
-
Measure the luminescence using a luminometer.
-
Data Presentation and Analysis
-
Data Processing:
-
Subtract the average luminescence of the "medium only" (blank) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Luminescence of Treated Wells / Luminescence of Untreated Control Wells) x 100
-
-
Data Tables: Summarize the data in a clear, tabular format to facilitate comparison of the cytotoxic activity.
| Cell Line | Target Antigen | Treatment | IC₅₀ (nM) |
| Target Cell Line | Positive | This compound ADC | e.g., 1.5 |
| Isotype Control ADC | e.g., >1000 | ||
| Free Vinblastine | e.g., 0.5 | ||
| Control Cell Line | Negative | This compound ADC | e.g., >1000 |
| Isotype Control ADC | e.g., >1000 | ||
| Free Vinblastine | e.g., 0.6 |
-
IC₅₀ Determination:
-
The half-maximal inhibitory concentration (IC₅₀) is a key measure of ADC potency.[7]
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.
-
Conclusion
This application note provides a comprehensive protocol for assessing the in vitro cytotoxicity of a this compound ADC. Adherence to this protocol will enable researchers to generate reliable and reproducible data, which is crucial for the preclinical evaluation and selection of ADC candidates. The provided diagrams and data presentation format are intended to facilitate a clear understanding of the ADC's mechanism of action and its cytotoxic potency.
References
- 1. benchchem.com [benchchem.com]
- 2. adooq.com [adooq.com]
- 3. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. Vinblastine - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. ch.promega.com [ch.promega.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Application Notes and Protocols: In Vivo Efficacy Studies of MC-Val-Cit-PAB-Vinblastine ADC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload. The MC-Val-Cit-PAB-vinblastine ADC utilizes a monoclonal antibody to target a specific tumor antigen, delivering the microtubule-disrupting agent, vinblastine (B1199706), directly to cancer cells. The linker system, comprising maleimidocaproyl (MC), the dipeptide valine-citrulline (Val-Cit), and a p-aminobenzyl carbamate (B1207046) (PAB) spacer, is designed to be stable in circulation and release the active vinblastine payload upon cleavage by cathepsin B, an enzyme often overexpressed in the tumor lysosomal compartment.
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of this compound ADCs in xenograft models.
Mechanism of Action
The this compound ADC exerts its anti-tumor activity through a multi-step process:
-
Target Binding: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of tumor cells.
-
Internalization: Following binding, the ADC-antigen complex is internalized by the tumor cell, typically via endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome.
-
Linker Cleavage: Within the acidic environment of the lysosome, cathepsin B cleaves the Val-Cit dipeptide of the linker.[1]
-
Payload Release: This cleavage initiates the self-immolation of the PAB spacer, leading to the release of the active vinblastine payload into the cytoplasm.
-
Cytotoxicity: Vinblastine, a potent microtubule inhibitor, binds to tubulin and disrupts microtubule dynamics.[2][3] This interference with the mitotic spindle leads to cell cycle arrest in the M phase and ultimately induces apoptosis (programmed cell death) in the cancer cell.[4][5]
Data Presentation
The following table summarizes representative quantitative data from a hypothetical in vivo xenograft study evaluating the efficacy of a this compound ADC. This data is intended to serve as an example of expected outcomes.
Table 1: Antitumor Efficacy of this compound ADC in a Human Tumor Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Q3D x 4 | 1500 ± 250 | 0 | +5.2 |
| Non-targeting ADC | 5 | Q3D x 4 | 1450 ± 220 | 3.3 | +4.8 |
| This compound ADC | 1 | Q3D x 4 | 800 ± 150 | 46.7 | +1.5 |
| This compound ADC | 3 | Q3D x 4 | 350 ± 90 | 76.7 | -2.3 |
| This compound ADC | 5 | Q3D x 4 | 150 ± 50 | 90.0 | -5.1 |
Data are presented as mean ± standard error of the mean (SEM). Q3D x 4 indicates intravenous administration every 3 days for a total of 4 doses.
Experimental Protocols
This section provides a detailed methodology for conducting in vivo efficacy studies of a this compound ADC in a subcutaneous xenograft mouse model.
I. Animal Model and Tumor Establishment
-
Animal Selection: Use immunodeficient mice (e.g., athymic nude or SCID) of 6-8 weeks of age.
-
Cell Culture: Culture the desired human cancer cell line that expresses the target antigen for the ADC's monoclonal antibody in appropriate media.
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel®.
-
Subcutaneously inject 5 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.
-
Randomize mice into treatment groups when the average tumor volume reaches 100-150 mm³.
-
II. ADC Formulation and Administration
-
Formulation:
-
Reconstitute the lyophilized this compound ADC in a sterile, appropriate vehicle (e.g., phosphate-buffered saline, PBS).
-
Prepare fresh formulations on the day of administration.
-
-
Administration:
-
Administer the ADC, vehicle control, and any other control articles (e.g., non-targeting ADC) to the mice via intravenous (IV) injection into the tail vein.
-
The dosing volume should be calculated based on the individual body weight of each mouse (typically 10 µL/g).
-
III. In Vivo Efficacy Evaluation
-
Tumor Measurement: Continue to measure tumor volumes and body weights of the mice 2-3 times per week throughout the study.
-
Body Weight Monitoring: Monitor body weight as an indicator of treatment-related toxicity. A body weight loss of more than 20% is often an endpoint criterion.
-
Endpoint Criteria: The study may be terminated when:
-
The mean tumor volume in the control group reaches a predetermined size (e.g., 1500-2000 mm³).
-
Significant tumor ulceration is observed.
-
Animals show signs of excessive morbidity.
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.
-
Analyze the statistical significance of the differences in tumor volume between treatment groups using appropriate statistical methods (e.g., ANOVA).
-
Plot mean tumor volume and mean body weight change over time for each group.
-
Visualizations
Caption: Mechanism of action of this compound ADC.
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. Using the Lessons Learned From the Clinic to Improve the Preclinical Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. debiopharm.com [debiopharm.com]
Application Notes and Protocols for Developing Cell-Based Assays for Vinblastine ADC Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2] Vinblastine (B1199706), a microtubule-disrupting agent, is a potent cytotoxic drug used in ADCs to induce cell cycle arrest and apoptosis in targeted cancer cells.[3][4][5] Robust and reliable cell-based potency assays are critical throughout the drug development process to ensure the quality, consistency, and efficacy of vinblastine ADCs.[6] These assays are designed to measure the biological activity of the ADC, reflecting its mechanism of action (MoA), and are required by regulatory agencies for lot release and stability testing.[6]
This document provides detailed application notes and protocols for the development and implementation of cell-based assays to determine the potency of vinblastine ADCs. The described assays focus on evaluating the cytotoxic and apoptotic effects of the ADC on target cancer cells.
Mechanism of Action of Vinblastine ADCs
Vinblastine ADCs exert their cytotoxic effect through a multi-step process:
-
Binding: The antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.[1]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.[1][7]
-
Payload Release: Inside the cell, the linker connecting the antibody and vinblastine is cleaved, releasing the cytotoxic payload into the cytoplasm.[1][2]
-
Microtubule Disruption: Vinblastine binds to tubulin, inhibiting the polymerization of microtubules.[5][8][9] This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[10][11]
Key Cell-Based Assays for Potency Determination
The potency of a vinblastine ADC is typically determined by measuring its cytotoxic or apoptosis-inducing activity in a relevant cancer cell line.
-
Cytotoxicity Assay (Cell Viability): This is the most common method for assessing ADC potency. It measures the reduction in viable cells after treatment with the ADC.[12]
-
Apoptosis Assay: This assay quantifies the number of cells undergoing apoptosis, providing a more mechanistic understanding of the ADC's effect.[13][14]
-
Cell Cycle Analysis: This method determines the percentage of cells in different phases of the cell cycle, specifically looking for an accumulation of cells in the G2/M phase.[13]
Data Presentation: Quantitative Summary
The following tables provide examples of how to structure and present quantitative data from assay development and validation experiments.
Table 1: Cell Line Seeding Density Optimization for Cytotoxicity Assay
| Cell Line | Seeding Density (cells/well) | Assay Window (Signal-to-Basal) | Z'-factor | Recommended Density |
|---|---|---|---|---|
| SK-BR-3 | 2,500 | 8.2 | 0.65 | 5,000 |
| 5,000 | 15.5 | 0.82 | ||
| 10,000 | 12.1 | 0.78 | ||
| BT-474 | 5,000 | 9.8 | 0.71 | 7,500 |
| 7,500 | 18.2 | 0.85 |
| | 15,000 | 14.3 | 0.80 | |
Table 2: Vinblastine ADC Potency (IC50) in Different Cell Lines
| Cell Line | Target Antigen | Vinblastine ADC IC50 (ng/mL) | Non-targeting ADC IC50 (ng/mL) |
|---|---|---|---|
| SK-BR-3 | HER2 | 15.2 ± 2.1 | > 1000 |
| BT-474 | HER2 | 12.8 ± 1.8 | > 1000 |
| MDA-MB-468 | EGFR | > 1000 | > 1000 |
Table 3: Apoptosis Induction by Vinblastine ADC
| Treatment | Concentration (ng/mL) | % Apoptotic Cells (Annexin V+) | Fold Induction vs. Untreated |
|---|---|---|---|
| Untreated Control | - | 5.2 ± 0.8 | 1.0 |
| Vinblastine ADC | 10 | 25.6 ± 3.2 | 4.9 |
| 50 | 68.4 ± 5.5 | 13.2 | |
| 100 | 85.1 ± 4.9 | 16.4 |
| Non-targeting ADC | 100 | 6.1 ± 1.1 | 1.2 |
Experimental Protocols
Protocol 1: Cytotoxicity Assay using a Luminescent Cell Viability Reagent
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a vinblastine ADC.
Materials:
-
Target-expressing cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Vinblastine ADC (test article) and a non-targeting control ADC
-
White, flat-bottom 96-well microplates
-
Luminescent cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute cells to the optimized seeding density in complete medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours.
-
-
ADC Dilution and Treatment:
-
Prepare a serial dilution series of the vinblastine ADC and control ADC in complete medium.
-
Remove the old medium from the cell plate and add 100 µL of the ADC dilutions to the respective wells. Include wells with medium only (no cells) for background and wells with cells and medium only (no ADC) for the untreated control.
-
Incubate the plate for an additional 72 to 120 hours.[12]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the luminescent cell viability reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the untreated control.
-
Plot the percent viability against the log of the ADC concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
Protocol 2: Apoptosis Assay using Annexin V Staining and Flow Cytometry
This protocol measures the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Target-expressing cancer cell line
-
Complete cell culture medium
-
Vinblastine ADC and a non-targeting control ADC
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of the vinblastine ADC and control ADC for 48 hours.[14]
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
-
Data Analysis:
-
Calculate the percentage of apoptotic cells (early + late).
-
Plot the percentage of apoptotic cells against the ADC concentration.
-
Conclusion
The development of robust and MoA-reflecting cell-based potency assays is essential for the successful development of vinblastine ADCs. The protocols provided herein for cytotoxicity and apoptosis assays serve as a foundation for establishing reliable methods to assess the biological activity of these complex therapeutic agents. Proper assay optimization and validation are critical to ensure data accuracy and consistency, ultimately supporting the progression of novel ADCs from the laboratory to the clinic.
References
- 1. Antibody Drug Conjugate Discovery and Development [promega.de]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vinblastine | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. go.drugbank.com [go.drugbank.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Microtubule Targeting Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. Sensitization of neuroblastoma for vincristine-induced apoptosis by Smac mimetic LCL161 is attended by G2 cell cycle arrest but is independent of NFκB, RIP1 and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Assessing the Stability of MC-Val-Cit-PAB-vinblastine in Plasma
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The stability of the ADC in systemic circulation is a critical quality attribute, directly impacting its efficacy and safety profile. Premature release of the cytotoxic payload can lead to off-target toxicity, while a linker that is too stable may prevent efficient drug release at the tumor site. This application note provides a detailed protocol for assessing the in vitro plasma stability of an ADC, specifically one comprising a maleimidocaproyl (MC) linker, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, a p-aminobenzyl carbamate (B1207046) (PAB) self-emulative spacer, and a vinblastine (B1199706) payload.
The protocol outlines methods for determining the change in the drug-to-antibody ratio (DAR) over time and for quantifying the release of free vinblastine in plasma. These two assays provide a comprehensive evaluation of the ADC's stability and are essential for the selection of promising ADC candidates for further development. The methodologies described are primarily based on liquid chromatography-mass spectrometry (LC-MS), a powerful analytical technique for the characterization and quantification of ADCs and their components.[1][2][3][4]
Experimental Protocols
In Vitro Plasma Stability Assay
This experiment evaluates the stability of the ADC in plasma from different species (e.g., human, mouse, rat, cynomolgus monkey) over time.
Materials:
-
MC-Val-Cit-PAB-vinblastine ADC
-
Human, mouse, rat, and cynomolgus monkey plasma (sodium heparin as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Microcentrifuge tubes
-
-80°C freezer
Procedure:
-
Thaw the frozen plasma at 37°C.
-
Spike the this compound ADC into the plasma to a final concentration of 100 µg/mL.
-
As a control, prepare a parallel sample of the ADC in PBS at the same concentration.
-
Incubate all samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours), collect aliquots (e.g., 50 µL) from each incubation mixture.
-
Immediately snap-freeze the collected aliquots in a dry ice/ethanol bath and store them at -80°C until analysis.
Determination of Drug-to-Antibody Ratio (DAR) by LC-MS
This protocol describes the analysis of the ADC from the plasma stability assay to determine the average DAR at each time point. A decrease in DAR over time indicates payload deconjugation.
Materials:
-
Plasma samples from the in vitro stability assay
-
Immunoaffinity capture beads (e.g., Protein A or anti-human IgG magnetic beads)
-
Wash buffer (e.g., PBS)
-
Elution buffer (e.g., 0.1% trifluoroacetic acid or a gentle elution buffer)
-
Reducing agent (e.g., dithiothreitol, DTT)
-
Deglycosylating enzyme (e.g., PNGase F)
-
LC-MS system (e.g., a high-resolution mass spectrometer coupled to a UPLC system)
-
Reversed-phase column suitable for protein analysis (e.g., C4 or C8)
Procedure:
-
Immunoaffinity Capture:
-
Add an appropriate amount of immunoaffinity capture beads to each plasma aliquot.
-
Incubate to allow the ADC to bind to the beads.
-
Wash the beads several times with wash buffer to remove plasma proteins and other unbound components.
-
-
Elution and Sample Preparation:
-
Elute the ADC from the beads using the elution buffer.
-
Neutralize the eluate if an acidic elution buffer was used.
-
(Optional but recommended) Deglycosylate the ADC by adding PNGase F and incubating according to the manufacturer's instructions to reduce heterogeneity.[5]
-
(Optional) Reduce the ADC by adding DTT to separate the light and heavy chains for more detailed analysis.
-
-
LC-MS Analysis:
-
Inject the prepared ADC sample onto the LC-MS system.
-
Perform chromatographic separation using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Acquire mass spectra in the appropriate mass range to detect the different drug-loaded antibody species.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the mass of the different ADC species (e.g., antibody with 0, 2, 4, 6, or 8 drugs).
-
Calculate the weighted average DAR for each time point using the relative abundance of each species.
-
Quantification of Free Vinblastine by LC-MS/MS
This protocol details the quantification of the released vinblastine in the plasma samples from the stability assay.
Materials:
-
Plasma samples from the in vitro stability assay
-
Internal standard (IS) solution (e.g., a stable isotope-labeled vinblastine or a structural analog like vincristine)[6][7][8]
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
LC-MS/MS system (a triple quadrupole mass spectrometer is recommended for high sensitivity and selectivity)
-
Reversed-phase column suitable for small molecule analysis (e.g., C18)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a plasma aliquot, add the internal standard solution.
-
Add 3 volumes of cold protein precipitation solvent.
-
Vortex vigorously to precipitate the plasma proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a suitable gradient to separate vinblastine from other plasma components.
-
Detect and quantify vinblastine and the internal standard using multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for vinblastine should be optimized for the instrument used.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of vinblastine spiked into control plasma.
-
Calculate the concentration of free vinblastine in the unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.
-
Data Presentation
The quantitative data from the plasma stability assessment should be summarized in clear and concise tables for easy comparison.
Table 1: Drug-to-Antibody Ratio (DAR) of this compound ADC in Plasma Over Time
| Time (hours) | DAR in Human Plasma (Mean ± SD) | DAR in Mouse Plasma (Mean ± SD) | DAR in Rat Plasma (Mean ± SD) | DAR in Cynomolgus Plasma (Mean ± SD) | DAR in PBS (Mean ± SD) |
| 0 | 3.9 ± 0.1 | 3.9 ± 0.1 | 3.9 ± 0.1 | 3.9 ± 0.1 | 4.0 ± 0.1 |
| 1 | 3.8 ± 0.1 | 3.7 ± 0.2 | 3.8 ± 0.1 | 3.9 ± 0.1 | 4.0 ± 0.1 |
| 4 | 3.7 ± 0.2 | 3.4 ± 0.2 | 3.6 ± 0.2 | 3.8 ± 0.1 | 4.0 ± 0.1 |
| 8 | 3.6 ± 0.2 | 3.1 ± 0.3 | 3.5 ± 0.2 | 3.7 ± 0.2 | 3.9 ± 0.1 |
| 24 | 3.4 ± 0.2 | 2.5 ± 0.3 | 3.2 ± 0.3 | 3.5 ± 0.2 | 3.9 ± 0.2 |
| 48 | 3.1 ± 0.3 | 1.9 ± 0.4 | 2.8 ± 0.3 | 3.2 ± 0.3 | 3.8 ± 0.2 |
| 72 | 2.8 ± 0.3 | 1.4 ± 0.4 | 2.5 ± 0.4 | 2.9 ± 0.3 | 3.8 ± 0.2 |
| 168 | 2.2 ± 0.4 | 0.8 ± 0.3 | 1.9 ± 0.4 | 2.4 ± 0.4 | 3.7 ± 0.3 |
Table 2: Concentration of Free Vinblastine in Plasma Over Time
| Time (hours) | Free Vinblastine in Human Plasma (ng/mL, Mean ± SD) | Free Vinblastine in Mouse Plasma (ng/mL, Mean ± SD) | Free Vinblastine in Rat Plasma (ng/mL, Mean ± SD) | Free Vinblastine in Cynomolgus Plasma (ng/mL, Mean ± SD) | Free Vinblastine in PBS (ng/mL, Mean ± SD) |
| 0 | < LLOQ | < LLOQ | < LLOQ | < LLOQ | < LLOQ |
| 1 | 5.2 ± 1.1 | 12.5 ± 2.3 | 7.1 ± 1.5 | 4.8 ± 0.9 | < LLOQ |
| 4 | 15.8 ± 2.5 | 35.1 ± 4.1 | 20.3 ± 3.2 | 11.2 ± 1.8 | < LLOQ |
| 8 | 25.4 ± 3.1 | 58.9 ± 5.5 | 33.7 ± 4.0 | 22.6 ± 2.9 | 1.2 ± 0.4 |
| 24 | 48.6 ± 4.8 | 110.2 ± 9.8 | 65.4 ± 6.1 | 45.9 ± 4.3 | 2.5 ± 0.7 |
| 48 | 75.1 ± 6.9 | 165.7 ± 15.2 | 98.2 ± 8.7 | 78.3 ± 7.1 | 4.1 ± 1.0 |
| 72 | 98.3 ± 8.5 | 201.4 ± 18.9 | 125.6 ± 11.3 | 105.1 ± 9.8 | 5.8 ± 1.3 |
| 168 | 145.2 ± 12.7 | 255.8 ± 23.4 | 168.9 ± 15.6 | 150.4 ± 14.2 | 8.9 ± 1.9 |
LLOQ: Lower Limit of Quantification
Mandatory Visualization
Caption: Experimental workflow for assessing ADC plasma stability.
Caption: Cathepsin B-mediated cleavage of the MC-Val-Cit-PAB linker.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Rapid and sensitive analysis of vincristine in human plasma using on-line extraction combined with liquid chromatography/tandem mass spectrometry - University of Tasmania - Figshare [figshare.utas.edu.au]
Application Notes and Protocols for MC-Val-Cit-PAB-vinblastine in Specific Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MC-Val-Cit-PAB-vinblastine, a potent drug-linker conjugate, in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. This document outlines the mechanism of action, protocols for key experimental validations, and illustrative data for the application of ADCs constructed with this conjugate in relevant cancer models.
Introduction
This compound is a critical component for the construction of ADCs. It comprises the microtubule-inhibiting agent, vinblastine (B1199706), linked to a protease-cleavable linker system.[1][2][3] This linker, composed of maleimidocaproyl (MC), the dipeptide valine-citrulline (Val-Cit), and a p-aminobenzylcarbamate (PAB) self-immolative spacer, is designed for stability in circulation and selective cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[] Upon cleavage of the Val-Cit dipeptide, the PAB spacer self-immolates, releasing the active vinblastine payload inside the target cancer cell.[]
The targeted delivery of vinblastine via an ADC aims to enhance its therapeutic index by maximizing its concentration at the tumor site while minimizing systemic exposure and associated toxicities.
Mechanism of Action
The mechanism of action for an ADC utilizing the this compound conjugate involves a multi-step process that begins with the specific binding of the ADC's monoclonal antibody component to a tumor-associated antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, trafficking to the lysosome, enzymatic cleavage of the linker, and the subsequent cytotoxic effect of the released vinblastine payload.
Signaling Pathway of Vinblastine
Vinblastine exerts its cytotoxic effect by disrupting microtubule dynamics, which are essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.[5] By binding to tubulin, vinblastine inhibits microtubule polymerization, leading to mitotic arrest at the metaphase, which ultimately triggers apoptosis (programmed cell death).[5]
Caption: Vinblastine's mechanism of action leading to apoptosis.
Data Presentation
While specific quantitative data for an ADC constructed with this compound is not extensively available in published literature, the following tables represent the type of data that would be generated from the experimental protocols outlined below. This illustrative data is based on typical results seen for ADCs with similar Val-Cit linkers and microtubule-inhibiting payloads.
Table 1: In Vitro Cytotoxicity of a Hypothetical Anti-Tumor Antigen-MC-Val-Cit-PAB-vinblastine ADC
| Cancer Cell Line | Target Antigen Expression | IC50 (ng/mL) of ADC | IC50 (nM) of Free Vinblastine |
| Breast Cancer | |||
| MDA-MB-231 | High | 15 | 2.5 |
| MCF-7 | Low | 500 | 2.8 |
| Lung Cancer | |||
| NCI-H460 | High | 25 | 3.1 |
| A549 | Moderate | 150 | 3.5 |
| Ovarian Cancer | |||
| SKOV3 | High | 18 | 2.2 |
| OVCAR-3 | Moderate | 200 | 2.4 |
IC50 values represent the concentration of the drug that inhibits 50% of cell growth.
Table 2: In Vivo Efficacy of a Hypothetical Anti-Tumor Antigen-MC-Val-Cit-PAB-vinblastine ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Tumor Volume at Day 21 (mm³) (Mean ± SD) |
| Vehicle Control | - | 0 | 1500 ± 250 |
| Unconjugated Antibody | 5 | 10 | 1350 ± 200 |
| ADC | 1 | 50 | 750 ± 150 |
| ADC | 3 | 85 | 225 ± 75 |
| ADC | 5 | 95 (with some toxicity) | 75 ± 30 |
| Free Vinblastine (MTD) | 0.5 | 40 | 900 ± 180 |
Tumor growth inhibition is calculated relative to the vehicle control group.
Experimental Protocols
Detailed methodologies for the evaluation of an ADC constructed with this compound are provided below.
Experimental Workflow for ADC Application
The preclinical evaluation of a novel ADC follows a structured workflow, from initial in vitro characterization to in vivo efficacy studies.
Caption: A typical workflow for preclinical ADC evaluation.
In Vitro Cytotoxicity Assay Protocol (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the ADC in various cancer cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
ADC stock solution
-
Unconjugated antibody (as a control)
-
Free vinblastine (as a control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free vinblastine in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a blank and untreated cells as a negative control.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using a suitable curve-fitting software.
-
In Vivo Xenograft Model Protocol
This protocol outlines the procedure for evaluating the anti-tumor efficacy of the ADC in an immunodeficient mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)
-
Human cancer cell line known to be sensitive to the ADC in vitro
-
Matrigel (optional)
-
ADC, unconjugated antibody, and vehicle control solutions
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS, with or without Matrigel.
-
Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth.
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, and different doses of the ADC).
-
-
Treatment Administration:
-
Administer the treatments (e.g., intravenously via the tail vein) at the predetermined schedule (e.g., once or twice weekly).
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or after a specific duration.
-
At the endpoint, euthanize the mice, and excise and weigh the tumors.
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
-
Plot the mean tumor volume over time for each group.
-
Logical Relationship of the MC-Val-Cit-PAB Linker's Mechanism of Action
The MC-Val-Cit-PAB linker is a sophisticated system designed for controlled drug release. Its mechanism relies on a cascade of events initiated by the specific environment within the lysosome of a cancer cell.
Caption: The cleavage cascade of the MC-Val-Cit-PAB linker.
Conclusion
The this compound drug-linker is a promising component for the development of novel ADCs. The protocols and illustrative data provided in these application notes serve as a guide for researchers to evaluate the efficacy and therapeutic potential of ADCs constructed with this conjugate in various cancer models. Rigorous in vitro and in vivo testing is crucial to identify lead ADC candidates for further preclinical and clinical development.
References
Application Notes and Protocols for the Purification of MC-Val-Cit-PAB-Vinblastine Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics. The MC-Val-Cit-PAB-vinblastine conjugate combines a monoclonal antibody (mAb) with the potent microtubule-disrupting agent, vinblastine (B1199706), via a cleavable linker system. The maleimidocaproyl (MC) group serves as a spacer, the Valine-Citrulline (Val-Cit) dipeptide is a substrate for lysosomal proteases like Cathepsin B, and the p-aminobenzyl alcohol (PAB) acts as a self-immolative spacer. This design ensures selective release of the cytotoxic payload within the target cancer cells.
The conjugation process, however, yields a heterogeneous mixture of species, including unconjugated antibody, ADC molecules with varying drug-to-antibody ratios (DAR), and residual drug-linker molecules. Therefore, robust purification strategies are critical to ensure the safety, efficacy, and batch-to-batch consistency of the final ADC product. These application notes provide detailed protocols for the purification of this compound conjugates using common chromatography techniques.
Purification Strategy Overview
A multi-step purification strategy is typically employed to address the different types of impurities present in the crude conjugation reaction mixture. The general workflow involves capturing the ADC, separating species with different DARs, and removing aggregates and small molecule impurities.
Key Purification Techniques
Hydrophobic Interaction Chromatography (HIC)
HIC is the primary technique for separating ADC species with different DAR values. The conjugation of the hydrophobic vinblastine payload increases the overall hydrophobicity of the antibody. This allows for the separation of unconjugated mAb (DAR 0) and ADCs with varying numbers of attached drug molecules (DAR 2, 4, 6, 8, etc.). The separation is achieved under non-denaturing conditions, preserving the native structure of the antibody.
HIC separates molecules based on their surface hydrophobicity. A high salt concentration in the mobile phase promotes the interaction of the ADC with the hydrophobic stationary phase. A decreasing salt gradient is then used to elute the different species, with the least hydrophobic (unconjugated mAb) eluting first, followed by ADCs with increasing DAR values. The choice of HIC resin and the composition of the mobile phase are critical for achieving optimal separation. Due to the significant hydrophobicity of vinblastine, a less hydrophobic resin (e.g., Butyl or Phenyl) is often preferred to avoid excessively strong binding and poor recovery.
Materials:
-
HIC Column: Phenyl or Butyl-based HIC column (e.g., Toyopearl Phenyl-650S, TSKgel Butyl-NPR)
-
Mobile Phase A (Binding Buffer): 1.5 M Ammonium (B1175870) Sulfate (B86663) in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol
-
Crude ADC sample: this compound conjugate in a suitable buffer
-
HPLC system
Procedure:
-
Sample Preparation: Dilute the crude ADC sample with Mobile Phase A to a final ammonium sulfate concentration of approximately 1 M. The final protein concentration should be between 1-10 mg/mL.
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CV) of 100% Mobile Phase A.
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Wash: Wash the column with 3-5 CV of 100% Mobile Phase A to remove any unbound material.
-
Elution: Elute the bound species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 CV.
-
Fraction Collection: Collect fractions across the elution gradient for analysis.
-
Column Regeneration and Storage: Regenerate the column with 3-5 CV of 100% Mobile Phase B, followed by re-equilibration in Mobile Phase A or a suitable storage solution (e.g., 20% ethanol).
Data Presentation: Expected HIC Elution Profile and Purity
| Fraction | Elution (Gradient %) | Predominant Species | Purity (by RP-HPLC) | Recovery (%) |
| Flow-through | 0% | Unconjugated Drug-Linker | - | - |
| Peak 1 | 20-30% | Unconjugated mAb (DAR 0) | >98% | >90% |
| Peak 2 | 35-45% | DAR 2 | >95% | >85% |
| Peak 3 | 50-60% | DAR 4 | >95% | >85% |
| Peak 4 | 65-75% | DAR 6 | >90% | >80% |
| Peak 5 | 80-90% | DAR 8 | >90% | >80% |
Note: The exact elution profile and percentages will vary depending on the specific antibody, conjugation conditions, and HIC column used.
Size Exclusion Chromatography (SEC)
SEC is used to remove high molecular weight species (aggregates) and low molecular weight impurities (unconjugated drug-linker, residual solvents). Separation is based on the hydrodynamic radius of the molecules. Larger molecules, such as aggregates, are excluded from the pores of the stationary phase and elute first, while smaller molecules can enter the pores and have a longer retention time.
Aggregation is a common issue with ADCs, particularly those with hydrophobic payloads like vinblastine, as it can impact efficacy and immunogenicity.[1] SEC is a robust method for removing these aggregates. It is also effective for removing any remaining small molecule impurities after the initial HIC step. The use of a mobile phase that minimizes non-specific interactions with the stationary phase is crucial for achieving accurate size-based separation.
Materials:
-
SEC Column: (e.g., Agilent AdvanceBio SEC 300Å, TSKgel G3000SWxl)
-
Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4, or other suitable physiological buffer
-
HIC-purified ADC fractions
-
HPLC system
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CV of the mobile phase.
-
Sample Preparation: Pool the desired DAR fractions from the HIC purification. Concentrate if necessary.
-
Sample Injection: Inject the sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect the main peak corresponding to the monomeric ADC.
-
Analysis: Analyze the collected fractions for aggregate content and purity.
Data Presentation: Expected SEC Performance
| Parameter | Before SEC | After SEC |
| Monomer Purity (%) | 90-95% | >99% |
| Aggregate Content (%) | 5-10% | <1% |
| Unconjugated Drug-Linker | Trace | Not Detected |
| Recovery (%) | - | >95% |
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) for Analysis
While not typically used for preparative purification of intact ADCs due to its denaturing conditions, RP-HPLC is a powerful analytical tool for assessing the purity and calculating the average DAR of the purified conjugate. The ADC is first reduced to separate the light and heavy chains, which are then separated by RP-HPLC.
This method provides an orthogonal approach to HIC for determining the average DAR.[2] After reduction of the interchain disulfide bonds, the light chains (LC) and heavy chains (HC) are separated. The conjugation of vinblastine to the cysteine residues of the LC and HC increases their hydrophobicity, leading to longer retention times on the RP column. By integrating the peak areas of the unconjugated and conjugated chains, the average DAR can be calculated.
Materials:
-
RP-HPLC Column: C4 or C8 column suitable for protein separation
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Reducing Agent: Dithiothreitol (DTT)
-
Purified ADC sample
-
HPLC system with UV detector
Procedure:
-
Sample Reduction: Incubate the purified ADC sample (at ~1 mg/mL) with 20 mM DTT at 37°C for 30 minutes.
-
Column Equilibration: Equilibrate the RP-HPLC column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).
-
Sample Injection: Inject the reduced ADC sample.
-
Elution: Elute the chains using a linear gradient of increasing Mobile Phase B.
-
Data Analysis: Identify and integrate the peaks corresponding to the unconjugated light chain (LC), conjugated light chain (LC-Drug), unconjugated heavy chain (HC), and conjugated heavy chain (HC-Drug). Calculate the average DAR using the following formula:
Average DAR = (AreaLC-Drug / (AreaLC + AreaLC-Drug)) * NLC + (AreaHC-Drug / (AreaHC + AreaHC-Drug)) * NHC
Where NLC and NHC are the number of potential conjugation sites on the light and heavy chains, respectively.
Data Presentation: Representative RP-HPLC Data
| Peak | Identity | Retention Time (min) | Relative Peak Area (%) |
| 1 | Unconjugated Light Chain | 10.2 | 15% |
| 2 | Conjugated Light Chain | 12.5 | 85% |
| 3 | Unconjugated Heavy Chain | 18.7 | 10% |
| 4 | Conjugated Heavy Chain | 21.3 | 90% |
Visualization of Key Processes
Conclusion
The purification of this compound conjugates is a multi-step process that is essential for obtaining a safe and effective therapeutic product. Hydrophobic interaction chromatography is the cornerstone for separating species with different drug-to-antibody ratios, while size exclusion chromatography is crucial for removing aggregates and other impurities. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists involved in the development of vinblastine-containing ADCs. Optimization of these methods for specific antibodies and conjugation processes will be necessary to achieve the desired product quality attributes.
References
Methodology for Evaluating the Pharmacokinetics of Vinblastine Antibody-Drug Conjugates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug. Vinblastine (B1199706), a vinca (B1221190) alkaloid that inhibits cell division by disrupting microtubule formation, is a potent chemotherapeutic agent utilized as a payload in ADCs. A thorough understanding of the pharmacokinetic (PK) properties of vinblastine ADCs is critical for their successful development, enabling the optimization of dosing regimens and the correlation of drug exposure with efficacy and safety.[1]
Due to their complex nature, the bioanalysis of ADCs requires a multi-faceted approach to characterize the various species that can exist in circulation.[2] This includes the intact ADC, the total antibody (conjugated and unconjugated), and the free vinblastine payload. This document provides detailed methodologies and protocols for the essential assays required to comprehensively evaluate the pharmacokinetics of vinblastine ADCs.
Key Pharmacokinetic Analytes
A comprehensive PK assessment of a vinblastine ADC necessitates the measurement of several key analytes:
-
Total Antibody: Represents both the ADC and the unconjugated antibody. This measurement provides insight into the overall clearance of the antibody component.
-
Conjugated Antibody (ADC): Specifically quantifies the antibody that is still conjugated to the vinblastine payload. This is a critical measure of the active drug delivery vehicle.
-
Unconjugated (Free) Vinblastine: Measures the amount of vinblastine that has been released from the antibody. This is important for understanding potential off-target toxicity.
-
Anti-Drug Antibodies (ADAs): The development of ADAs can significantly alter the PK, efficacy, and safety of the ADC.
Experimental Workflows
The evaluation of these analytes typically involves a combination of ligand-binding assays (such as ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: General experimental workflow for vinblastine ADC pharmacokinetic analysis.
Data Presentation: Summary of Bioanalytical Methods
The following table summarizes the key parameters for the bioanalytical assays described in this document.
| Analyte | Method | Typical Lower Limit of Quantification (LLOQ) | Typical Upper Limit of Quantification (ULOQ) |
| Total Antibody | ELISA | 1 - 10 ng/mL | 1000 - 2000 ng/mL |
| Conjugated Antibody | ELISA | 5 - 20 ng/mL | 1000 - 2000 ng/mL |
| Free Vinblastine | LC-MS/MS | 0.025 - 0.25 ng/mL[3][4] | 10 - 50 ng/mL[3][4] |
| Anti-Drug Antibody | Bridging ELISA | Assay dependent (qualitative/semi-quantitative) | Assay dependent |
Experimental Protocols
Total Antibody Quantification by ELISA
This protocol describes a sandwich ELISA to measure the total antibody concentration (both conjugated and unconjugated) in plasma samples.
Materials:
-
High-bind 96-well microtiter plates
-
Recombinant target antigen or anti-idiotypic antibody (capture antibody)
-
Peroxidase-conjugated anti-human IgG (detection antibody)
-
Vinblastine ADC reference standard
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with the capture antibody (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Sample and Standard Incubation: Add 100 µL of prepared standards and diluted plasma samples to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Detection Antibody Incubation: Add 100 µL of the detection antibody (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Substrate Development: Add 100 µL of substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
Conjugated Antibody (ADC) Quantification by ELISA
This protocol quantifies the amount of antibody that is conjugated to vinblastine.
Materials:
-
Same as Total Antibody ELISA, with the following exception:
-
Anti-vinblastine monoclonal antibody (capture antibody)
Protocol:
-
Coating: Coat the wells of a 96-well plate with the anti-vinblastine capture antibody (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Follow steps 2-11 from the Total Antibody ELISA protocol.
Free Vinblastine Quantification by LC-MS/MS
This protocol details the quantification of unconjugated vinblastine in plasma using liquid chromatography-tandem mass spectrometry.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 reversed-phase HPLC column (e.g., 50 x 2.1 mm, 5 µm)[3]
-
Vinblastine and deuterated vinblastine (internal standard) reference standards
-
Acetonitrile, methanol, formic acid, ammonium (B1175870) acetate
-
Plasma samples
-
Protein precipitation solvent (e.g., acetonitrile)
-
Liquid-liquid extraction solvent (e.g., tert-butyl methyl ether)[3]
Protocol:
-
Sample Preparation:
-
To 100 µL of plasma, add the internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile, vortex, and centrifuge.
-
Alternatively, perform liquid-liquid extraction with tert-butyl methyl ether.[3]
-
Evaporate the supernatant and reconstitute in the mobile phase.
-
-
LC Separation:
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate
-
Mobile Phase B: Acetonitrile or methanol
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute vinblastine, followed by a wash and re-equilibration.
-
Flow Rate: 0.2 - 0.5 mL/min
-
-
MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for vinblastine (e.g., m/z 811.4 → 751.4) and the internal standard.[4]
-
-
Quantification: Generate a calibration curve using the reference standards and quantify the vinblastine concentration in the samples based on the peak area ratio to the internal standard.
Anti-Drug Antibody (ADA) Detection by Bridging ELISA
This protocol describes a bridging ELISA for the detection of antibodies against the vinblastine ADC.
Materials:
-
High-bind 96-well microtiter plates
-
Biotinylated vinblastine ADC
-
Horseradish peroxidase (HRP)-conjugated vinblastine ADC
-
Streptavidin-coated plates (optional)
-
Positive control anti-ADC antibody
-
Wash Buffer, Blocking Buffer, Substrate, Stop Solution as in other ELISAs
Protocol:
-
Coating (if not using streptavidin plates): Coat the plate with biotinylated vinblastine ADC and incubate overnight at 4°C.
-
Washing and Blocking: Wash and block the plate as described in the Total Antibody ELISA protocol.
-
Sample and Control Incubation: Add diluted plasma samples and positive/negative controls to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Detection Conjugate Incubation: Add HRP-conjugated vinblastine ADC to the wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Substrate Development, Stopping, and Reading: Follow steps 9-11 from the Total Antibody ELISA protocol.
Mandatory Visualizations
Vinblastine Mechanism of Action and Cellular Consequences
Vinblastine exerts its cytotoxic effect by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.
Caption: Mechanism of action of a vinblastine ADC leading to apoptosis.[5]
Logical Relationship of Pharmacokinetic Assays
The results from the different pharmacokinetic assays are interconnected and provide a comprehensive picture of the ADC's behavior in vivo.
Caption: Interrelationship of key pharmacokinetic analytes for a vinblastine ADC.
References
- 1. genscript.com [genscript.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
Practical Guide to Using MC-Val-Cit-PAB-vinblastine in Preclinical Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preclinical evaluation of Antibody-Drug Conjugates (ADCs) utilizing the MC-Val-Cit-PAB-vinblastine drug-linker. These application notes and protocols are intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel ADCs.
Introduction
Antibody-Drug Conjugates are a promising class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. The this compound system combines a monoclonal antibody (mAb) with the microtubule-disrupting agent vinblastine (B1199706) via a cathepsin B-cleavable linker. Understanding the preclinical characteristics of an ADC built with this system is crucial for its advancement towards clinical trials.
Mechanism of Action:
The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically through receptor-mediated endocytosis.[1] Inside the cell, the ADC is trafficked to the lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, cleave the valine-citrulline (Val-Cit) dipeptide linker.[2][3] This cleavage releases the p-aminobenzylcarbamate (PAB) spacer, which then undergoes self-immolation to liberate the active vinblastine payload.[4] Vinblastine, a potent tubulin inhibitor, disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]
Data Presentation
Table 1: In Vitro Cytotoxicity (Illustrative Data)
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Free Vinblastine IC50 (nM) | Naked Antibody |
| Cell Line A | High | 1.5 | 0.1 | No effect |
| Cell Line B | Medium | 15.2 | 0.1 | No effect |
| Cell Line C | Low | 120.8 | 0.1 | No effect |
| Cell Line D | Negative | >1000 | 0.1 | No effect |
Table 2: In Vivo Xenograft Model Efficacy (Illustrative Data)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) at Day 21 (%) | Body Weight Change (%) |
| Vehicle Control | - | Q7D x 3 | 0 | 1.2 |
| Naked Antibody | 10 | Q7D x 3 | 15 | 0.8 |
| ADC | 1 | Q7D x 3 | 45 | -2.5 |
| ADC | 3 | Q7D x 3 | 85 | -5.1 |
| ADC | 10 | Q7D x 3 | 98 (regression) | -8.9 |
Table 3: Murine Pharmacokinetic Parameters of ADC (Illustrative Data)
| Analyte | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg*h/mL) | CL (mL/h/kg) | Vd (mL/kg) | Half-life (h) |
| Total Antibody | 5 | 120 | 15,000 | 0.33 | 100 | 210 |
| ADC | 5 | 115 | 12,500 | 0.40 | 110 | 190 |
| Unconjugated Vinblastine | 5 | 0.05 | 0.5 | 10,000 | 25,000 | 2.5 |
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of the ADC required to inhibit the growth of cancer cell lines by 50% (IC50) and to assess its target-specific killing.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
ADC stock solution
-
Free vinblastine stock solution
-
Naked antibody stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the ADC, free vinblastine, and naked antibody in complete cell culture medium.
-
Treatment: Remove the overnight culture medium and add the serially diluted compounds to the respective wells. Include a vehicle control (medium only).
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 values.
ADC Internalization Assay (Flow Cytometry)
Objective: To confirm that the ADC is internalized by target-expressing cells.
Materials:
-
Target-positive cancer cell line
-
ADC labeled with a pH-sensitive fluorescent dye (e.g., pHrodo™) or a standard fluorophore (e.g., Alexa Fluor™ 488)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Trypsin-EDTA
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest cells and resuspend them in flow cytometry buffer.
-
ADC Binding: Incubate the cells with the fluorescently labeled ADC on ice for 30-60 minutes to allow for surface binding.
-
Internalization Induction: Shift the cells to 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow for internalization. A 4°C control should be maintained to measure surface binding only.
-
Surface Signal Quenching (for non-pH sensitive dyes): For standard fluorophores, add a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) to the samples to quench the fluorescence of the non-internalized ADC.
-
Sample Acquisition: Acquire the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Data Analysis: Analyze the geometric mean fluorescence intensity (gMFI) for each time point. An increase in gMFI at 37°C compared to the 4°C control indicates internalization.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the ADC in a murine xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Tumor cells (human cancer cell line)
-
Matrigel (optional)
-
ADC, naked antibody, and vehicle control solutions
-
Calipers
-
Analytical balance
Protocol:
-
Tumor Implantation: Subcutaneously implant tumor cells, optionally mixed with Matrigel, into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Dosing: Administer the ADC, naked antibody, or vehicle control intravenously (or via another appropriate route) according to the planned dosing schedule.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints can include tumor regression and survival.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the TGI at a specific time point.
Pharmacokinetic Study
Objective: To characterize the pharmacokinetic profile of the ADC, total antibody, and unconjugated payload in mice.
Materials:
-
Healthy mice (e.g., CD-1 or as appropriate for the antibody)
-
ADC solution
-
Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)
-
Analytical methods for quantifying total antibody, ADC, and unconjugated vinblastine (e.g., ELISA, LC-MS/MS)
Protocol:
-
Dosing: Administer a single intravenous dose of the ADC to the mice.
-
Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168, 336 hours) post-dose.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Analyze the plasma samples to determine the concentrations of total antibody, ADC, and unconjugated vinblastine.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, AUC, clearance (CL), volume of distribution (Vd), and half-life.
Mandatory Visualizations
Caption: Mechanism of action of a this compound ADC.
Caption: Workflow for an in vitro cytotoxicity assay.
Caption: Workflow for an in vivo xenograft efficacy study.
References
- 1. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. adcreview.com [adcreview.com]
- 4. Drug-Linker Constructs Bearing Unique Dual-Mechanism Tubulin Binding Payloads Tethered through Cleavable and Non-Cleavable Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of MC-Val-Cit-PAB-Vinblastine Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the development of Antibody-Drug Conjugates (ADCs) utilizing the MC-Val-Cit-PAB-vinblastine linker-payload system.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor solubility of this compound ADCs?
A1: The solubility challenges associated with this compound ADCs primarily stem from the hydrophobic nature of both the vinblastine (B1199706) payload and the MC-Val-Cit-PAB linker.[1][2] This inherent hydrophobicity can lead to aggregation, particularly at higher drug-to-antibody ratios (DAR), making the ADC difficult to handle during synthesis, purification, and formulation.[3][4] The overall hydrophobicity of the ADC increases with a higher DAR, which can lead to faster clearance rates in vivo and an increased risk of aggregation.[][6]
Q2: What is the solubility of the this compound linker-payload conjugate itself?
A2: The free linker-payload conjugate exhibits high solubility in organic solvents like DMSO but is poorly soluble in aqueous solutions.[7][8] This highlights the importance of appropriate solvent selection during the conjugation process and subsequent formulation strategies to maintain the solubility of the final ADC in aqueous buffers.[9]
Q3: What are the initial steps to consider for improving the solubility of a newly synthesized this compound ADC?
A3: Initial efforts should focus on optimizing the formulation buffer. This includes screening different buffer systems (e.g., histidine, acetate, phosphate) across a range of pH values (typically 5.0-7.0) to identify conditions that confer maximal stability and solubility.[10][11] Additionally, the inclusion of excipients such as surfactants and stabilizers should be evaluated early in the development process.[][13]
Q4: How does the drug-to-antibody ratio (DAR) impact the solubility of this compound ADCs?
A4: A higher DAR leads to an increase in the overall hydrophobicity of the ADC molecule, which often results in decreased solubility and a greater propensity for aggregation.[4][] Therefore, a careful balance must be struck between achieving a therapeutically effective DAR and maintaining desirable physicochemical properties, including solubility.[6] If solubility issues are persistent, optimizing the conjugation reaction to achieve a lower, more homogenous DAR could be a viable strategy.
Troubleshooting Guides
Issue 1: ADC Precipitation During or After Conjugation
Question: My this compound ADC is precipitating out of solution during the conjugation reaction or immediately after purification. What are the likely causes and how can I resolve this?
Answer: Precipitation is a strong indicator of poor solubility and/or aggregation. Several factors could be contributing to this issue.
-
Co-solvent Concentration: The this compound linker-payload is often dissolved in an organic co-solvent (e.g., DMSO) for the conjugation reaction.[2] If the final concentration of this co-solvent in the reaction mixture is too high, it can lead to denaturation and aggregation of the antibody. Conversely, if it's too low, the linker-payload itself may not be fully soluble, leading to poor conjugation efficiency and potential precipitation.
-
Troubleshooting Steps:
-
Optimize the amount of co-solvent used. Start with a low percentage (e.g., 5-10% v/v) and incrementally increase it, while monitoring for any signs of antibody precipitation.[9]
-
Ensure rapid and thorough mixing when adding the linker-payload solution to the antibody to avoid localized high concentrations of the co-solvent.
-
-
-
Buffer Conditions: The pH and ionic strength of the conjugation and purification buffers can significantly impact ADC solubility.[14]
-
Troubleshooting Steps:
-
Perform a buffer screen to identify the optimal pH and salt concentration for your specific ADC. Generally, a pH range of 6.0-7.5 is a good starting point for ADCs with maleimide (B117702) chemistry.
-
Ensure that the buffer has sufficient buffering capacity to maintain the desired pH throughout the process.
-
-
Issue 2: ADC Aggregation Detected During Storage
Question: After successfully purifying my this compound ADC, I am observing the formation of aggregates over time, even at 4°C. How can I improve the long-term stability?
Answer: Aggregate formation during storage is a common challenge for ADCs with hydrophobic payloads.[4] This is often due to the formulation's inability to stabilize the conjugated antibody.
-
Inadequate Formulation: The storage buffer may lack the necessary components to prevent hydrophobic interactions between ADC molecules.
-
Troubleshooting Steps:
-
Incorporate Surfactants: Add a non-ionic surfactant, such as polysorbate 20 or polysorbate 80 (typically at 0.01-0.1% w/v), to the formulation buffer.[] Surfactants can help to reduce surface-induced aggregation and stabilize the ADC.
-
Add Stabilizers/Lyoprotectants: Include sugars (e.g., sucrose (B13894), trehalose) or polyols (e.g., mannitol, sorbitol) in the formulation.[10] These excipients can provide stability, especially if lyophilization is used for long-term storage.
-
Optimize pH and Buffer: Re-evaluate the pH and buffer system for optimal long-term stability, which may differ from the conditions used for conjugation and purification.
-
-
-
Lyophilization: For long-term storage, lyophilization is often the preferred method for ADCs.[10]
-
Troubleshooting Steps:
-
Develop a lyophilization cycle specifically for your ADC, ensuring the inclusion of appropriate lyoprotectants (e.g., sucrose or trehalose) to protect the ADC during freezing and drying.
-
Upon reconstitution, use a well-defined procedure and analyze the ADC for aggregation immediately.
-
-
Data Presentation
Table 1: Solubility of this compound Linker-Payload
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (73.17 mM) | [7][8] |
| Water | < 0.1 mg/mL (Insoluble) | [7][8] |
Table 2: Example Formulation Screening Template for this compound ADC
| Formulation ID | Buffer System (pH) | Surfactant (Type, Conc.) | Stabilizer (Type, Conc.) | % Monomer (by SEC) after 1 week at 4°C | Visual Appearance |
| F01 | 20 mM Histidine (pH 6.0) | None | None | (User Data) | (User Data) |
| F02 | 20 mM Histidine (pH 6.0) | Polysorbate 80 (0.02%) | None | (User Data) | (User Data) |
| F03 | 20 mM Histidine (pH 6.0) | Polysorbate 80 (0.02%) | 5% Sucrose | (User Data) | (User Data) |
| F04 | 20 mM Acetate (pH 5.5) | Polysorbate 80 (0.02%) | 5% Sucrose | (User Data) | (User Data) |
| F05 | 20 mM Phosphate (pH 7.0) | Polysorbate 80 (0.02%) | 5% Trehalose | (User Data) | (User Data) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vivo Studies
This protocol provides an example of how to prepare a stock solution of the linker-payload conjugate for animal studies, highlighting the use of co-solvents to achieve solubility. A similar approach with careful optimization is needed for the ADC formulation.
Materials:
-
This compound linker-payload conjugate
-
DMSO, sterile
-
PEG300, sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[1]
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly.[1]
-
Add 50 µL of Tween-80 to the mixture and mix until homogenous.[1]
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix gently but thoroughly.[1]
-
The resulting solution will have a final composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a final drug-linker concentration of 2.5 mg/mL.[1]
Note: This formulation is for the linker-payload conjugate and should be adapted and optimized for the full ADC, likely with significantly lower percentages of organic solvents and surfactants.
Protocol 2: Assessment of ADC Aggregation by Size-Exclusion Chromatography (SEC)
SEC is a critical method for quantifying the amount of monomeric ADC versus aggregated species.[][15]
Materials:
-
Purified this compound ADC sample
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile Phase: e.g., 0.2 M Potassium Phosphate, 0.25 M Potassium Chloride, pH 6.95[16]
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[16]
-
Inject a known amount of the ADC sample (e.g., 50-100 µg).
-
Run the column isocratically for a sufficient duration to allow for the elution of aggregates, monomer, and any fragments (typically 20-30 minutes).
-
Monitor the absorbance at 280 nm.
-
Integrate the peak areas corresponding to the high molecular weight species (aggregates) and the main peak (monomer).
-
Calculate the percentage of monomer and aggregates to assess the purity and stability of the ADC.
Mandatory Visualizations
Caption: Mechanism of action for a this compound ADC.
Caption: Workflow for improving ADC solubility and stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mycenax.com [mycenax.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 6. Vinblastine Sulfate | C46H60N4O13S | CID 5388983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 13. TechnicalGuidelineforAntibody-DrugConjugatePharmaceuticalStudyandEvaluation-News [ccfdie.org]
- 14. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Aggregation Issues with Vinblastine ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with vinblastine-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in vinblastine (B1199706) ADCs?
A1: Aggregation of vinblastine ADCs is a multifaceted issue primarily driven by the hydrophobic nature of the vinblastine payload.[1][2] Key contributing factors include:
-
High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic vinblastine molecules per antibody increases the overall hydrophobicity of the ADC, promoting self-association.[3][4][5]
-
Hydrophobic Interactions: The conjugation of vinblastine can expose hydrophobic patches on the antibody surface, leading to intermolecular interactions and aggregation.[1]
-
Suboptimal Formulation Conditions: Unfavorable buffer conditions, such as a pH near the isoelectric point of the ADC or inappropriate ionic strength, can reduce colloidal stability and lead to aggregation.[1]
-
Physical Stress: Exposure to thermal stress, agitation, and multiple freeze-thaw cycles can denature the antibody component of the ADC, promoting the formation of aggregates.[3]
-
Linker Chemistry: The choice of linker can influence the stability and solubility of the ADC. Hydrophobic linkers can exacerbate aggregation tendencies.[5]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect vinblastine ADC stability?
A2: The DAR has a direct impact on both the therapeutic efficacy and the stability of the ADC. While a higher DAR can increase in vitro potency, it is also strongly correlated with an increased tendency for aggregation due to heightened hydrophobicity.[6] ADCs with a very high DAR (e.g., >8) may also exhibit faster clearance rates in vivo, potentially reducing overall efficacy.[6][7] Therefore, optimizing the DAR is a critical balancing act between maximizing potency and maintaining favorable stability and pharmacokinetic properties.[6]
Q3: What are the consequences of ADC aggregation?
A3: ADC aggregation can have several detrimental effects, including:
-
Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen and can be cleared more rapidly from circulation.
-
Increased Immunogenicity: The presence of aggregates can elicit an immune response in patients, potentially leading to adverse effects and reduced treatment efficacy.[3]
-
Off-Target Toxicity: ADC aggregates can be taken up by non-target cells, particularly those expressing Fcγ receptors (FcγRs), leading to unintended cytotoxicity.[3][8]
-
Manufacturing and Stability Challenges: Aggregation can lead to product loss during purification and a shorter shelf-life.[9]
Q4: Which analytical techniques are recommended for detecting and quantifying vinblastine ADC aggregation?
A4: A multi-pronged approach using several analytical techniques is recommended for the comprehensive characterization of ADC aggregation. Key methods include:
-
Size-Exclusion Chromatography (SEC): This is the most common method for quantifying aggregates (high molecular weight species) and fragments (low molecular weight species) based on their hydrodynamic volume.[3][10]
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the size, shape, and distribution of macromolecules in solution without interaction with a stationary phase, providing orthogonal data to SEC.[11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry to provide detailed information on the composition and aggregation state of ADCs.[3]
-
Dynamic Light Scattering (DLS): DLS is a useful technique for monitoring the size distribution of particles in a formulation over time, helping to detect the onset of aggregation.[3]
Q5: How can lyophilization help in preventing aggregation?
A5: Lyophilization, or freeze-drying, is a common strategy to enhance the long-term stability of ADCs, including those with vinblastine.[13][14] By removing water, lyophilization immobilizes the ADC molecules in a glassy matrix, which restricts their mobility and prevents the intermolecular interactions that lead to aggregation.[14] The development of a robust lyophilization cycle and the use of appropriate cryoprotectants (e.g., sucrose (B13894), trehalose) are crucial for preserving the integrity of the ADC during freezing and drying.[13]
Troubleshooting Guides
Issue 1: Increased High Molecular Weight Species (HMWS) Detected by SEC Post-Conjugation
-
Symptom: Your SEC analysis reveals a significant increase in the percentage of aggregates immediately after conjugating vinblastine to the antibody.
| Possible Cause | Recommended Solution |
| High Drug-to-Antibody Ratio (DAR) | A high DAR increases the likelihood of aggregation. Optimize the conjugation reaction by adjusting the molar ratio of the linker-payload to the antibody or refining reaction conditions (e.g., temperature, incubation time) to achieve a lower, more homogeneous DAR.[6] |
| Hydrophobic Interactions | The conjugation of hydrophobic vinblastine can increase the ADC's surface hydrophobicity. Consider using a more hydrophilic linker, such as one incorporating polyethylene (B3416737) glycol (PEG), to improve solubility.[15] |
| Suboptimal Buffer Conditions | The pH and ionic strength of the conjugation buffer can impact stability. Ensure the pH is not close to the antibody's isoelectric point.[1] Screen different buffer systems and salt concentrations to find optimal conditions for conjugation. |
| Presence of Solvents | Organic solvents used to dissolve the vinblastine-linker may promote aggregation. Minimize the final concentration of organic solvent in the reaction mixture. Consider alternative, more aqueous-soluble formulations of the payload-linker if available. |
| Conjugation Method | Traditional conjugation methods targeting lysine (B10760008) or cysteine residues can result in a heterogeneous mixture of ADC species, some of which may be prone to aggregation.[3] Explore site-specific conjugation technologies to produce more homogeneous and stable ADCs. |
Issue 2: Time-Dependent Increase in Aggregation During Storage
-
Symptom: You observe a gradual increase in aggregate formation over time when storing your purified vinblastine ADC in a liquid formulation.
| Possible Cause | Recommended Solution |
| Inadequate Formulation Buffer | The buffer composition may not be providing sufficient long-term stability. Screen different buffering agents (e.g., histidine, phosphate) and pH levels. Histidine buffers around pH 6 are often effective for monoclonal antibodies. |
| Lack of Stabilizing Excipients | Excipients can protect the ADC from various stresses. Incorporate stabilizers such as sugars (e.g., sucrose, trehalose) to reduce hydrophobic interactions and surfactants (e.g., Polysorbate 20 or 80) to prevent aggregation at air-water interfaces.[6] |
| Freeze-Thaw Stress | Repeatedly freezing and thawing your ADC sample can lead to denaturation and aggregation.[6] Aliquot your ADC into single-use volumes to minimize freeze-thaw cycles. Include cryoprotectants like sucrose or trehalose (B1683222) in the formulation.[6] |
| Oxidation | The antibody component of the ADC may be susceptible to oxidation, which can lead to conformational changes and aggregation. Consider adding antioxidants like methionine to the formulation or purging with an inert gas. |
| Inappropriate Storage Temperature | Storing the ADC at an inappropriate temperature can accelerate degradation. Determine the optimal storage temperature for your specific ADC through stability studies. For long-term storage, consider lyophilization. |
Data Presentation
Table 1: Factors Influencing Vinblastine ADC Aggregation
| Factor | Influence on Aggregation | Mitigation Strategies |
| Payload Hydrophobicity | High | Use hydrophilic linkers (e.g., PEG), optimize DAR.[15] |
| Drug-to-Antibody Ratio (DAR) | Higher DAR increases aggregation | Optimize conjugation for lower, homogeneous DAR (typically 2-4).[4] |
| Linker Chemistry | Hydrophobic linkers increase aggregation | Employ hydrophilic, stable linkers.[5] |
| Conjugation Site | Non-specific conjugation can lead to unstable species | Utilize site-specific conjugation techniques. |
| Formulation pH | pH near pI increases aggregation | Formulate at a pH away from the ADC's isoelectric point (e.g., pH 6 for many mAbs).[1] |
| Ionic Strength | Low or very high ionic strength can promote aggregation | Optimize salt concentration (e.g., ~150 mM NaCl).[6] |
| Excipients | Absence can lead to instability | Add stabilizers (sugars), surfactants (polysorbates), and amino acids (arginine, glycine). |
| Physical Stress | Temperature fluctuations, agitation, freeze-thaw cycles increase aggregation | Control storage conditions, avoid repeated freeze-thaw, consider lyophilization.[3][6] |
Table 2: Typical Formulation Components for Enhanced ADC Stability
| Component | Typical Concentration Range | Purpose |
| Buffering Agent (e.g., Histidine) | 10-25 mM | Maintain optimal pH |
| Cryoprotectant/Stabilizer (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Protect against freeze-thaw and thermal stress |
| Surfactant (e.g., Polysorbate 20/80) | 0.01-0.05% (w/v) | Prevent surface-induced aggregation |
| Tonicity Modifier (e.g., NaCl) | 50-150 mM | Adjust ionic strength |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC) for Aggregate Quantification
-
Objective: To separate and quantify high molecular weight species (aggregates), monomer, and low molecular weight species (fragments) of a vinblastine ADC.
-
Methodology:
-
Column Selection: Choose a SEC column with a pore size appropriate for separating monoclonal antibodies and their aggregates (e.g., Agilent AdvanceBio SEC, Tosoh TSKgel).[16]
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a phosphate (B84403) or histidine buffer at a physiological pH (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8). For ADCs with hydrophobic payloads like vinblastine, adding a low concentration of an organic solvent (e.g., 5-15% isopropanol (B130326) or acetonitrile) can help mitigate secondary hydrophobic interactions with the column stationary phase.[17][18]
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (typically 0.5-1.0 mL/min) until a stable baseline is achieved.[19]
-
Sample Preparation: Dilute the vinblastine ADC sample to a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a low-protein-binding 0.22 µm filter if necessary.
-
Injection and Detection: Inject a defined volume (e.g., 10-20 µL) of the prepared sample onto the column. Monitor the eluent using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas for the different species. The aggregates will elute first, followed by the monomer, and then any fragments. Calculate the percentage of each species relative to the total integrated peak area.
-
Protocol 2: Analytical Ultracentrifugation (AUC) - Sedimentation Velocity
-
Objective: To characterize the size and distribution of ADC species in solution as an orthogonal method to SEC.
-
Methodology:
-
Sample Preparation: Dilute the vinblastine ADC to a final concentration that gives an absorbance of approximately 0.8-1.0 at 280 nm in the formulation buffer. A typical concentration is around 0.5-1.0 mg/mL.[12]
-
Cell Assembly: Load the sample (e.g., 400 µL) and a matching buffer reference (e.g., 420 µL) into a double-sector centerpiece of the AUC cell.
-
Centrifugation: Place the assembled cells in the AUC rotor and centrifuge at a high speed (e.g., 42,000 rpm) at a controlled temperature (e.g., 20°C).[11]
-
Data Acquisition: Collect radial absorbance scans at 280 nm at regular intervals until sedimentation of all species is complete.
-
Data Analysis: Analyze the sedimentation profiles using software like SEDFIT to generate a continuous sedimentation coefficient distribution, c(s). The resulting peaks correspond to different species (monomer, dimer, higher-order aggregates), and their relative areas provide a quantitative measure of their abundance.
-
Protocol 3: Lyophilization of a Vinblastine ADC
-
Objective: To prepare a stable, lyophilized powder of the vinblastine ADC for long-term storage.
-
Methodology:
-
Formulation Preparation: Prepare the final ADC formulation in a lyophilization buffer containing a cryoprotectant (e.g., 10 mM Histidine, 5% Sucrose, 0.02% Polysorbate 80, pH 6.0).
-
Filling: Aseptically fill the liquid ADC formulation into sterile lyophilization vials. Partially insert lyophilization stoppers.
-
Freezing: Place the vials on the shelves of the freeze-dryer. Cool the shelves to a temperature well below the glass transition temperature (Tg') of the formulation (e.g., -40°C to -50°C) and hold for a sufficient time to ensure complete freezing.
-
Primary Drying (Sublimation): Reduce the chamber pressure (e.g., to 100 mTorr) and raise the shelf temperature to just below the Tg' (e.g., -20°C). This phase removes the unbound water by sublimation. The end of primary drying is often indicated by a drop in pressure as measured by a Pirani gauge.
-
Secondary Drying (Desorption): After primary drying is complete, increase the shelf temperature further (e.g., to 25°C) while maintaining low pressure to remove residual bound water.
-
Stoppering and Sealing: Once secondary drying is complete, backfill the chamber with an inert gas like nitrogen, fully stopper the vials under vacuum or partial vacuum, and then remove them from the freeze-dryer to be sealed with aluminum caps.
-
Visualizations
Caption: Troubleshooting workflow for vinblastine ADC aggregation.
Caption: Mechanism of action for vinblastine delivered via an ADC.
Caption: FcγR-mediated uptake of ADC aggregates leading to off-target toxicity.
References
- 1. pharmtech.com [pharmtech.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fcγ Receptor-Dependent Internalization and Off-Target Cytotoxicity of Antibody-Drug Conjugate Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
- 11. criver.com [criver.com]
- 12. Best Practices for Aggregate Quantitation of Antibody Therapeutics by Sedimentation Velocity Analytical Ultracentrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safe freeze drying for potent cancer therapies [gea.com]
- 15. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. lcms.cz [lcms.cz]
- 19. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
Technical Support Center: Troubleshooting Val-Cit-PAB Linker Instability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering premature cleavage of Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linkers in their antibody-drug conjugate (ADC) research.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Issue 1: Rapid ADC Clearance and Low Efficacy in Mouse Models
-
Question: My Val-Cit-PAB ADC shows rapid clearance and poor exposure in a mouse xenograft model, but seems stable in in vitro human plasma assays. What is happening?
-
Possible Cause: The Val-Cit linker is known to be susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), an enzyme present in mouse plasma but not in human plasma.[1][2][3][4] This premature payload release in the circulation leads to reduced efficacy and potential off-target toxicity in preclinical rodent models.[2][3]
-
Troubleshooting Steps:
-
Confirm Ces1c Sensitivity: Conduct an in vitro plasma stability assay comparing your ADC's stability in mouse plasma versus human and rat plasma.[2][3] A significantly shorter half-life in mouse plasma is a strong indicator of Ces1c-mediated cleavage.[3]
-
Use Ces1c Knockout Mice: If available, performing in vivo studies in Ces1c knockout mice can confirm if the premature cleavage is mitigated.[2]
-
Modify the Linker: Introduce a hydrophilic amino acid at the P3 position of the peptide. For example, creating a glutamic acid-valine-citrulline (Glu-Val-Cit) tripeptide linker has been shown to dramatically improve stability in mouse plasma by reducing susceptibility to Ces1c, while maintaining sensitivity to Cathepsin B.[2][3][4][5]
-
Evaluate Alternative Linkers: Consider linker technologies that are not susceptible to Ces1c, such as triglycyl peptide linkers or novel "exo-linker" designs that reposition the cleavable peptide to enhance stability.[2][6][7]
-
Issue 2: Evidence of Off-Target Toxicity (e.g., Neutropenia)
-
Question: I'm observing signs of off-target toxicity, specifically neutropenia, in my human cell-based assays or in vivo studies. Could the linker be responsible?
-
Possible Cause: Premature drug release may be occurring due to cleavage of the Val-Cit linker by human neutrophil elastase (NE), an enzyme secreted by neutrophils.[2][6][7][8][9] This can lead to the unintended release of the cytotoxic payload, which can harm healthy neutrophils and result in neutropenia.[2][7]
-
Troubleshooting Steps:
-
Assess Neutrophil Elastase Sensitivity: Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase and monitor for payload release over time.[2]
-
Linker Modification: Modify the dipeptide sequence to confer resistance to NE cleavage. Replacing valine with glycine (B1666218) at the P2 position (e.g., Glu-Gly-Cit) has been shown to be an effective strategy.[6]
-
Consider Payload Permeability: If a bystander effect is not desired, using a less membrane-permeable payload can help limit the off-target toxicity caused by premature payload release.[3]
-
Issue 3: ADC Aggregation and Poor Solubility
-
Question: My ADC solution is showing visible precipitation, or Size Exclusion Chromatography (SEC) analysis indicates a high percentage of aggregates. What is causing this?
-
Possible Cause: The Val-Cit-PAB linker, especially when combined with a hydrophobic payload like MMAE, increases the overall hydrophobicity of the ADC.[2][6][7] This is particularly problematic at higher drug-to-antibody ratios (DARs), leading to intermolecular interactions that cause aggregation.[2][6][7] Aggregation can negatively impact manufacturing, pharmacokinetics, and immunogenicity.[10]
-
Troubleshooting Steps:
-
Optimize Drug-to-Antibody Ratio (DAR): If possible, aim for a lower DAR to reduce the ADC's overall hydrophobicity.
-
Introduce Hydrophilic Moieties:
-
Formulation Optimization: Screen different formulation buffers (e.g., histidine, citrate), pH levels (typically 5.0-7.0), and excipients (e.g., arginine, sucrose) to find conditions that minimize aggregation.[12]
-
Quantitative Data Summary
The stability of the Val-Cit linker can be significantly influenced by its chemical structure and the biological environment. The following table summarizes comparative stability data from literature.
| Linker Sequence | Species | Matrix | Half-life | Key Finding |
| Val-Cit | Human | Plasma | > 230 days | Generally high stability in human plasma.[1] |
| Val-Cit | Mouse | Plasma | Unstable | Highly susceptible to cleavage by carboxylesterase 1c (Ces1c).[1][2][5] |
| Glu-Val-Cit | Mouse | Plasma | ~12 days | Addition of a glutamic acid residue significantly enhances stability against Ces1c cleavage.[4][5] |
| Val-Cit | Human | Neutrophil Elastase | Unstable | Susceptible to cleavage, which can lead to off-target toxicity like neutropenia.[2][7] |
Frequently Asked Questions (FAQs)
-
Q1: What is the intended cleavage mechanism for a Val-Cit-PAB linker?
-
A1: The Val-Cit linker is designed to be cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[13] After an ADC binds to its target antigen on a cancer cell, it is internalized and trafficked to the lysosome.[9][13] The acidic environment of the lysosome is optimal for Cathepsin B activity, which cleaves the peptide bond between the Citrulline and the PAB spacer.[13]
-
-
Q2: What is the role of the PAB (p-aminobenzylcarbamate) group?
-
A2: The PAB group is a self-immolative spacer.[8][9] Once Cathepsin B cleaves the Val-Cit dipeptide, the resulting p-aminobenzyl carbamate (B1207046) is unstable and undergoes a spontaneous 1,6-elimination reaction, which releases the unmodified, active cytotoxic payload.[8][9] This "traceless" release is critical for the drug to exert its cytotoxic effect.
-
-
Q3: What is the "bystander effect" and how does the Val-Cit linker contribute to it?
-
A3: The bystander effect refers to the ability of a released cytotoxic payload to diffuse out of the target cancer cell and kill neighboring, antigen-negative cancer cells.[2] This is particularly important in heterogeneous tumors. For this to occur, the released payload must be membrane-permeable. Cleavable linkers like Val-Cit are essential for enabling the bystander effect, as they release the payload in a form that can exit the cell.
-
-
Q4: Besides specific enzymes, what other factors can affect linker stability?
-
A4: Several factors can influence overall ADC stability. These include the specific conjugation site on the antibody, the length of the linker, and the steric hindrance provided by the antibody structure.[14] Shorter linkers, for instance, may offer better stability by keeping the payload partially shielded by the antibody.[14] The overall formulation, including pH and excipients, also plays a critical role in preventing aggregation and chemical degradation.[12]
-
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Intended ADC mechanism: from circulation to payload release.
Caption: Mechanisms of premature Val-Cit linker cleavage in circulation.
Caption: Troubleshooting workflow for Val-Cit-PAB linker instability.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Objective: To assess and compare the stability of a Val-Cit-PAB ADC in plasma from different species (e.g., human, mouse, rat) to identify potential species-specific cleavage.
-
Materials:
-
ADC construct
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system for analysis[15]
-
Protein A or other affinity capture beads/resins
-
-
Methodology:
-
Sample Preparation: Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate microcentrifuge tubes.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately stop the reaction by diluting the aliquot in 10x volume of cold PBS. Store on ice or at -80°C until analysis.
-
ADC Capture (optional but recommended): For cleaner analysis, capture the ADC from the plasma aliquot using Protein A magnetic beads. Wash the beads with cold PBS to remove plasma proteins. Elute the ADC.
-
LC-MS Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The average drug-to-antibody ratio (DAR) is determined by analyzing the intact or reduced ADC.
-
Data Interpretation: A decrease in the average DAR over time indicates payload deconjugation. Plot the average DAR against time for each species to compare stability profiles. A rapid drop in DAR specifically in mouse plasma is indicative of Ces1c cleavage.
-
Protocol 2: In Vitro Cathepsin B Cleavage Assay
-
Objective: To quantify the rate of intended, enzyme-specific payload release from a Val-Cit-linker-containing ADC.
-
Materials:
-
ADC construct
-
Recombinant human Cathepsin B
-
Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.0
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid)
-
HPLC system with a UV or fluorescence detector
-
-
Methodology:
-
Enzyme Activation: Pre-incubate the Cathepsin B in the assay buffer at 37°C for 15 minutes to ensure activation.
-
Reaction Initiation: Add the ADC to the activated enzyme solution to a final concentration of ~100 µg/mL. Also prepare a control sample without the enzyme.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding 3 volumes of cold quenching solution. Centrifuge to precipitate the protein.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC (RP-HPLC) to separate and quantify the released payload from the ADC and linker-payload fragments.
-
Data Interpretation: Create a standard curve with the free payload to quantify its concentration in the samples. Plot the amount of released payload against time to determine the cleavage rate.[13]
-
Protocol 3: Size Exclusion Chromatography (SEC) for Aggregation Analysis
-
Objective: To quantify the percentage of monomer, high-molecular-weight species (aggregates), and low-molecular-weight species (fragments) in an ADC sample.[10]
-
Materials:
-
ADC sample
-
SEC-HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4.[12]
-
-
Methodology:
-
System Equilibration: Equilibrate the SEC-HPLC system and column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample.
-
Detection: Monitor the eluent at a UV wavelength of 280 nm.
-
Data Analysis: Integrate the peaks corresponding to aggregates (eluting first), the monomer, and fragments (eluting last). Calculate the percentage of each species by dividing its peak area by the total peak area. An increase in the aggregate percentage over time or under stress conditions indicates physical instability.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 15. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug-to-Antibody Ratio for MC-Val-Cit-PAB-Vinblastine ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs) utilizing the MC-Val-Cit-PAB-vinblastine linker-payload system.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker-payload?
A1: The this compound is a sophisticated linker-payload combination used in the construction of ADCs.[1][2][3] It consists of:
-
Payload: Vinblastine (B1199706), a potent microtubule-inhibiting agent that induces cell cycle arrest and apoptosis in cancer cells.[3][4]
-
Linker: A cleavable linker system composed of:
-
MC (Maleimidocaproyl): A maleimide (B117702) group for covalent attachment to thiol groups (e.g., from reduced cysteines) on the antibody.
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[5][6] This ensures targeted drug release within the cancer cell.
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit moiety, releases the active vinblastine payload.[6]
-
Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute?
A2: The Drug-to-Antibody Ratio (DAR) refers to the average number of drug molecules conjugated to a single antibody.[7][] It is a critical quality attribute (CQA) for ADCs because it directly influences the therapeutic window, impacting both efficacy and toxicity.[9][10][11]
-
Low DAR: May result in insufficient potency and reduced therapeutic efficacy.
-
High DAR: Can lead to increased toxicity, faster clearance from circulation, and a higher propensity for aggregation, which can negatively impact pharmacokinetics and immunogenicity.[9][10]
Q3: What is the optimal DAR for an this compound ADC?
A3: The optimal DAR is highly dependent on the specific antibody, target antigen, and tumor type. However, for many ADCs, a DAR of 2 to 4 is often considered a good balance between efficacy and safety.[10] For cysteine-linked conjugates, a DAR of 4 is frequently targeted. It is crucial to empirically determine the optimal DAR for each specific ADC construct through in vitro and in vivo studies.
Q4: How is the DAR for an this compound ADC determined?
A4: Several analytical techniques can be used to determine the DAR, each with its own advantages and limitations.[7][][12]
-
UV-Vis Spectrophotometry: A relatively simple and quick method that compares the absorbance of the ADC at 280 nm (for the antibody) and a wavelength specific to the drug.[7][] However, it only provides an average DAR and can be less accurate.[12]
-
Hydrophobic Interaction Chromatography (HIC): A widely used method that separates ADC species with different numbers of conjugated drugs based on their hydrophobicity.[][13][14] This technique can determine the distribution of different DAR species (e.g., DAR 0, 2, 4, 6, 8).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a detailed analysis of the ADC, confirming the identity of different species and providing accurate DAR values and information on drug load distribution.[][12][15]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to separate and quantify different drug-loaded chains after the reduction of the ADC.[7]
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Antibody Reduction | - Verify Reductant Concentration and Activity: Ensure the reducing agent (e.g., TCEP, DTT) is fresh and used at the correct concentration. - Optimize Reduction Conditions: Adjust incubation time and temperature to ensure complete reduction of interchain disulfide bonds. A typical starting point is a 10-fold molar excess of TCEP for 30 minutes at room temperature.[] - Antibody Quality: Ensure the antibody is pure and at the appropriate concentration (>0.5 mg/mL).[17] |
| Insufficient Molar Ratio of Linker-Payload | - Increase Molar Excess: Increase the molar ratio of the this compound to the antibody. A common starting point is a 5 to 10-fold molar excess. |
| Suboptimal Reaction Conditions | - pH of Reaction Buffer: Ensure the pH of the conjugation buffer is optimal for the maleimide-thiol reaction (typically pH 6.5-7.5). - Reaction Time and Temperature: Increase the reaction time (e.g., from 1 hour to 2 hours) or slightly increase the temperature (e.g., from room temperature to 37°C), monitoring for aggregation. |
| Hydrolysis of Maleimide Group | - Fresh Reagents: Use freshly prepared solutions of the this compound, as the maleimide group can hydrolyze over time, especially at higher pH. |
| Issues with Linker-Payload Solubility | - Co-solvent: If the linker-payload has poor aqueous solubility, consider using a small percentage of a co-solvent like DMSO (typically not exceeding 10% v/v).[2] |
Troubleshooting Workflow for Low DAR
Caption: Troubleshooting Decision Tree for Low DAR.
Issue 2: High DAR and/or ADC Aggregation
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Excessive Molar Ratio of Linker-Payload | - Reduce Molar Excess: Decrease the molar ratio of the this compound to the antibody to better control the conjugation reaction. |
| High Hydrophobicity of the ADC | - Lower the Target DAR: Aim for a lower average DAR (e.g., 2-4) to reduce the overall hydrophobicity of the ADC, which is a major driver of aggregation. - Formulation Optimization: After purification, screen different buffer conditions (e.g., pH, excipients like polysorbate 20) to improve ADC stability. |
| Over-reduction of the Antibody | - Milder Reduction Conditions: If intramolecular disulfide bonds are being reduced, use milder reduction conditions (e.g., lower concentration of reductant, shorter incubation time). |
| Inefficient Purification | - Optimize Purification Method: Ensure that the purification method (e.g., size exclusion chromatography, protein A chromatography) is effectively removing unconjugated linker-payload and aggregated ADC species. |
Issue 3: Inconsistent DAR Between Batches
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Variability in Reagent Quality | - Quality Control of Reagents: Implement quality control checks for both the antibody and the linker-payload for each new lot. - Consistent Reagent Preparation: Prepare reagents fresh for each conjugation reaction to avoid degradation. |
| Inconsistent Reaction Parameters | - Standardize Protocols: Strictly adhere to a standardized and well-documented protocol for all conjugation reactions. - Calibrate Equipment: Regularly calibrate all equipment, including pipettes and temperature-controlled units. |
| Differences in Antibody Batches | - Characterize Each Antibody Batch: Characterize each new batch of antibody for purity and concentration before use. |
Experimental Protocols
Protocol 1: Antibody Reduction
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2). The antibody concentration should be between 1-10 mg/mL.
-
Prepare a fresh stock solution of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), at a concentration of 10 mM.
-
Add the TCEP solution to the antibody solution to achieve a final 10-fold molar excess of TCEP over the antibody.
-
Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.
-
Remove the excess TCEP using a desalting column equilibrated with the conjugation buffer (e.g., PBS, pH 7.0).
Protocol 2: Conjugation of this compound
-
Dissolve the this compound in anhydrous DMSO to prepare a 10 mM stock solution.
-
Immediately add the linker-payload stock solution to the reduced and purified antibody solution to achieve the desired molar ratio (e.g., 8:1 linker-payload to antibody). The final DMSO concentration should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.
-
Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine over the linker-payload to cap any unreacted maleimide groups. Incubate for an additional 20 minutes.
Protocol 3: ADC Purification
-
Purify the ADC from unconjugated linker-payload and other reaction components using a suitable chromatography method, such as size exclusion chromatography (SEC) or protein A affinity chromatography.
-
Exchange the purified ADC into a formulation buffer suitable for storage (e.g., PBS, pH 7.4) using a desalting column or dialysis.
-
Sterile filter the final ADC product and store at 4°C for short-term use or at -80°C for long-term storage.
Protocol 4: DAR Determination by HIC
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate, 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% (v/v) isopropanol.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 280 nm.
-
Calculation: Calculate the average DAR by determining the weighted average of the peak areas for each DAR species.
Data Presentation
Table 1: Example Reaction Conditions and Expected DAR
| Molar Ratio (Linker-Payload:Ab) | Reaction Time (min) | Temperature (°C) | Expected Average DAR |
| 5:1 | 60 | 25 | 2.5 - 3.5 |
| 8:1 | 60 | 25 | 3.5 - 4.5 |
| 8:1 | 120 | 25 | 4.0 - 5.0 |
| 10:1 | 60 | 25 | 4.5 - 5.5 |
Note: These are example values and the actual DAR will depend on the specific antibody and reaction conditions.
Visualizations
Experimental Workflow for ADC Conjugation and Characterization
Caption: Overall experimental workflow for ADC production.
Mechanism of Intracellular Drug Release
Caption: Mechanism of targeted Vinblastine release.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Resistance to Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Resistance to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. Thermo Fisher Scientific - knowledge hub:automated method optimization for drug-to-antibody ratio determination using hydrophobic interaction chromatography [mapac.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 17. Antibody Conjugation Assay: Methods, Protocols & Techniques | Bio-Techne [bio-techne.com]
Technical Support Center: Enhancing the Stability of MC-Val-Cit-PAB-vinblastine ADCs
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the stability of maleimide-cysteine (MC)-based antibody-drug conjugates (ADCs) utilizing a valine-citrulline (Val-Cit) cleavable linker, a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer, and a vinblastine (B1199706) payload.
Frequently Asked Questions (FAQs)
Q1: What are the primary instability pathways for a MC-Val-Cit-PAB-vinblastine ADC?
A1: The main instability pathways for this type of ADC are:
-
Deconjugation via Retro-Michael Reaction: The maleimide-cysteine linkage is susceptible to a reversible retro-Michael reaction, especially in the presence of thiol-containing species like albumin and glutathione (B108866) in plasma.[1][2] This leads to premature release of the linker-payload, reducing therapeutic efficacy and potentially causing off-target toxicity.[1]
-
Premature Linker Cleavage: The Val-Cit dipeptide sequence can be prematurely cleaved by certain enzymes in circulation, such as human neutrophil elastase and, in preclinical mouse models, by carboxylesterase 1c (Ces1c).[3][4][5][6][7] This results in the release of the cytotoxic payload before the ADC reaches the target tumor cell.
-
Aggregation: The inherent hydrophobicity of the Val-Cit-PAB linker and the vinblastine payload can lead to ADC aggregation, particularly at higher drug-to-antibody ratios (DARs).[3][5][8][][10][11][12] Aggregation can negatively impact the ADC's pharmacokinetics, efficacy, and safety profile.[8][10][11]
Q2: How can I improve the stability of the maleimide-cysteine linkage?
A2: A key strategy is to promote the hydrolysis of the thiosuccinimide ring formed after conjugation. The resulting ring-opened maleamic acid form is resistant to the retro-Michael reaction.[1][2] This can be achieved through:
-
Post-conjugation Hydrolysis: Incubating the ADC at a slightly alkaline pH (e.g., pH 8.5-9.0) after conjugation can accelerate the hydrolysis of the succinimide (B58015) ring.[2] However, care must be taken as higher pH can potentially impact the stability of the antibody.[2]
-
Next-Generation Maleimides:
-
N-Aryl Maleimides: Using maleimides with N-aryl substitutions (e.g., N-phenyl, N-fluorophenyl) can accelerate hydrolysis and enhance conjugate stability compared to traditional N-alkyl maleimides.[1][13]
-
Self-Hydrolyzing Maleimides: These contain strategically placed basic groups that act as intramolecular catalysts to speed up hydrolysis at physiological pH.[1][2]
-
Q3: My ADC is showing significant aggregation. What strategies can I employ to mitigate this?
A3: ADC aggregation is often driven by the hydrophobicity of the linker and payload.[3][8][][10][11][12] To address this, consider the following:
-
Increase Hydrophilicity: Incorporate hydrophilic moieties into the linker design.[12] This can be achieved by adding hydrophilic amino acids like glutamic acid to the peptide sequence or by including polyethylene (B3416737) glycol (PEG) spacers.[3][8][12]
-
Optimize Drug-to-Antibody Ratio (DAR): Higher DARs can increase hydrophobicity and the propensity for aggregation.[12][14][15] Aim for an optimal DAR that balances efficacy with stability. Site-specific conjugation methods can help achieve a more homogeneous DAR distribution.[14][16][17]
-
Formulation Optimization: Utilize excipients such as surfactants (e.g., polysorbate 20/80) and specific buffer systems to minimize aggregation.[14][17][18] Lyophilization is also a common strategy for long-term stability.[14][17]
Q4: I'm observing premature payload release in my mouse plasma stability studies. What is the cause and how can I address it?
A4: The Val-Cit linker is known to be unstable in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c).[4][6][7] This can lead to misleading results in preclinical mouse models. To overcome this, you can:
-
Modify the Linker Sequence: Incorporating a glutamic acid residue to create a Glu-Val-Cit linker has been shown to significantly enhance stability in mouse plasma without compromising cathepsin B-mediated cleavage in tumor cells.[6]
-
Use an Alternative Preclinical Model: If modification of the linker is not feasible, consider using a different preclinical model where the Val-Cit linker exhibits stability more representative of its behavior in humans.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Drug-to-Antibody Ratio (DAR) | Incomplete reduction of antibody disulfide bonds. | Ensure complete reduction using an appropriate reducing agent (e.g., TCEP, DTT) and optimize reaction conditions.[2] |
| Incomplete conjugation reaction. | Optimize reaction pH (typically 6.5-7.5 for maleimide-thiol reactions) and control the molar ratio of linker-payload to antibody.[2] | |
| High Levels of Unconjugated Antibody | Hydrolysis of the maleimide (B117702) group on the linker-payload before conjugation. | Prepare the maleimide-activated linker-payload solution immediately before use. |
| Significant Payload Loss in Plasma Stability Assay | Retro-Michael reaction leading to deconjugation. | Promote post-conjugation hydrolysis of the thiosuccinimide ring or switch to a more stable, next-generation maleimide.[2] |
| Premature enzymatic cleavage of the Val-Cit linker. | In mouse models, consider using a more stable linker like Glu-Val-Cit.[6] | |
| ADC Aggregation During Storage or in Plasma | High hydrophobicity of the linker-payload. | Increase the hydrophilicity of the linker by incorporating PEG or charged amino acids.[3][8][12] |
| High and/or heterogeneous DAR. | Optimize the DAR and consider site-specific conjugation methods for a more homogeneous product.[14][16][17] | |
| Inappropriate formulation. | Optimize the formulation buffer, pH, and include stabilizing excipients like surfactants.[14][17][18] |
Data on Linker Stability
Table 1: Comparison of Deconjugation for N-Alkyl vs. N-Aryl Maleimide ADCs
| Maleimide Type | Deconjugation in Serum (7 days at 37°C) | Reference |
| N-Alkyl Maleimide | 35-67% | [13] |
| N-Aryl Maleimide | < 20% | [13] |
Table 2: Stability of Val-Cit vs. Glu-Val-Cit Linkers in Mouse Plasma
| Linker | Stability in Mouse Plasma | Rationale | Reference |
| Val-Cit | Unstable | Susceptible to cleavage by carboxylesterase 1c (Ces1c). | [4][6][7] |
| Glu-Val-Cit | Stable | Resistant to Ces1c cleavage while maintaining cathepsin B sensitivity. | [6] |
Experimental Protocols
Protocol 1: Plasma Stability Assay
Objective: To assess the stability of the ADC and the extent of payload deconjugation in plasma over time.
Methodology:
-
Incubation: Dilute the ADC to a final concentration of 1 mg/mL in plasma (human, mouse, or other species of interest). Prepare a control sample by diluting the ADC in a buffered solution like PBS. Incubate all samples at 37°C.[2]
-
Time Points: At specified time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.[2]
-
ADC Capture: Use immunoaffinity beads (e.g., Protein A or G) to capture the ADC from the plasma.[2]
-
Washing: Wash the beads to remove unbound plasma proteins.[2]
-
Elution: Elute the ADC from the beads.[2]
-
Analysis: Analyze the eluted ADC using techniques such as:
Protocol 2: Thiol Exchange Assay
Objective: To specifically evaluate the susceptibility of the maleimide-cysteine linkage to thiol exchange.
Methodology:
-
Incubation: Incubate the ADC with a significant molar excess of a small molecule thiol, such as glutathione or β-mercaptoethanol.
-
Monitoring: Over a time course, monitor the transfer of the linker-payload from the antibody to the small molecule thiol.
-
Analysis: Use analytical techniques like HPLC or LC-MS to quantify the amount of free payload and the remaining conjugated payload on the antibody.[2]
Visualizations
Caption: Key instability pathways of MC-Val-Cit-PAB ADCs and corresponding stabilization strategies.
Caption: Workflow for assessing the stability of an ADC in a plasma matrix.
References
- 1. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. leukocare.com [leukocare.com]
- 18. Antibody-drug conjugates- stability and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Toxicity of Vinblastine ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the off-target toxicity of vinblastine-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity associated with vinblastine (B1199706) ADCs?
A1: The off-target toxicity of vinblastine ADCs is multifactorial and can be broadly categorized as follows:
-
On-target, off-tumor toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and subsequent toxicity in those tissues.
-
Off-target, off-tumor toxicity: This is a significant contributor to the overall toxicity profile and arises from several factors:
-
Premature Payload Release: Instability of the linker in systemic circulation can lead to the premature release of vinblastine, causing systemic toxicity similar to that of the free drug.
-
Nonspecific Uptake: ADCs can be taken up by normal cells, particularly those of the reticuloendothelial system (e.g., liver and spleen), through mechanisms like Fc receptor-mediated uptake.
-
Bystander Effect in Healthy Tissues: If the vinblastine payload is cell-permeable, it can diffuse out of the target cell and affect neighboring healthy cells.
-
Q2: What are the expected dose-limiting toxicities for vinblastine ADCs?
A2: Based on the known toxicity profile of vinblastine and other microtubule inhibitors used in ADCs, the primary dose-limiting toxicities are expected to be:
-
Myelosuppression: Vinblastine is known to be toxic to hematopoietic stem and progenitor cells, leading to neutropenia, thrombocytopenia, and anemia. This is often a result of both premature payload release and nonspecific uptake in the bone marrow.
-
Peripheral Neuropathy: As a microtubule inhibitor, vinblastine can disrupt the axonal transport in neurons, leading to neurotoxicity. This can manifest as tingling, numbness, and pain in the extremities.
-
Gastrointestinal Toxicity: Similar to free vinblastine, ADCs can cause nausea, vomiting, and constipation.[1]
Q3: How does the Drug-to-Antibody Ratio (DAR) of a vinblastine ADC influence its off-target toxicity?
A3: The DAR is a critical parameter that significantly impacts the therapeutic index of an ADC. For vinblastine ADCs:
-
High DAR: A higher DAR increases the hydrophobicity of the ADC, which can lead to faster clearance from circulation and increased nonspecific uptake by the liver and other organs, potentially increasing off-target toxicity. It can also increase the risk of ADC aggregation.
-
Low DAR: A low DAR may result in insufficient efficacy.
Therefore, an optimal DAR, typically between 2 and 4, is crucial to balance efficacy and toxicity.
Troubleshooting Guides
Issue 1: High In Vivo Neurotoxicity Observed in Preclinical Models
Question: Our vinblastine ADC is showing significant neurotoxicity in our animal models (e.g., rats, monkeys) at doses below the maximum tolerated dose (MTD). What are the potential causes and how can we address this?
Answer:
Potential causes for unexpected neurotoxicity include:
-
Linker Instability: The linker may be prematurely cleaved in circulation, leading to systemic exposure to free vinblastine, which is a known neurotoxin.
-
Nonspecific Neuronal Uptake: The ADC or the released payload may be taken up by peripheral neurons.
-
High Payload Potency: The intrinsic neurotoxicity of vinblastine may be the primary driver, even at targeted delivery.
Troubleshooting Steps:
-
Assess Linker Stability:
-
Conduct in vitro plasma stability assays to quantify the rate of payload release over time in plasma from the preclinical species used.
-
If the linker is unstable, consider re-engineering the linker with a more stable chemistry (e.g., non-cleavable linkers or linkers with improved enzymatic cleavage profiles).
-
-
Evaluate Neuronal Toxicity In Vitro:
-
Utilize a neurite outgrowth assay with a neuronal cell line (e.g., PC12 cells) to assess the direct neurotoxic potential of the ADC, the linker-payload, and free vinblastine. This can help differentiate between ADC-mediated and payload-mediated neurotoxicity.
-
-
Modify the ADC Design:
-
Optimize DAR: A lower DAR may reduce the overall neurotoxic burden.
-
Antibody Engineering: If nonspecific uptake is suspected, consider engineering the Fc region of the antibody to reduce Fc receptor binding.
-
Issue 2: Significant Myelosuppression (Neutropenia, Thrombocytopenia) Observed
Question: We are observing severe hematological toxicity in our in vivo studies with our vinblastine ADC. How can we investigate and mitigate this?
Answer:
Myelosuppression is a known class effect of microtubule inhibitors. The severity can be influenced by the ADC's properties.
Troubleshooting Steps:
-
Quantify Hematotoxicity In Vitro:
-
Perform a Colony-Forming Cell (CFC) assay using hematopoietic stem and progenitor cells (HSPCs) from human or the relevant animal species. This assay will determine the IC50 values of the ADC, the linker-payload, and free vinblastine on different hematopoietic lineages (e.g., CFU-GM for granulocytes/macrophages, BFU-E for erythrocytes, and CFU-GEMM for multipotent progenitors).
-
-
Analyze In Vivo Pharmacokinetics/Pharmacodynamics (PK/PD):
-
Correlate the ADC's PK profile with the nadir of neutrophil and platelet counts in your in vivo studies. This can help determine if toxicity is driven by peak exposure (Cmax) or total exposure (AUC).
-
Measure the concentration of free vinblastine in plasma to assess the extent of premature payload release.
-
-
Mitigation Strategies:
-
Linker Optimization: As with neurotoxicity, improving linker stability is a key strategy to reduce systemic exposure to free vinblastine.
-
Dosing Schedule Modification: Explore alternative dosing schedules (e.g., lower doses more frequently) that may maintain efficacy while reducing peak exposures that drive toxicity.
-
Supportive Care in Preclinical Models: In some cases, the use of growth factors (e.g., G-CSF) may be considered to manage neutropenia in preclinical studies, although this should be carefully justified.
-
Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
Question: We are struggling with batch-to-batch variability in the average DAR of our cysteine-linked vinblastine ADC. What are the critical parameters to control?
Answer:
Inconsistent DAR for cysteine-linked ADCs is a common challenge. The hydrophobicity of vinblastine can further complicate the conjugation process.
Troubleshooting Steps:
-
Control of Antibody Reduction:
-
Reducing Agent: The concentration and type of reducing agent (e.g., TCEP, DTT) are critical. Ensure precise and consistent molar ratios of the reducing agent to the antibody.
-
Reaction Conditions: Temperature and incubation time for the reduction step must be tightly controlled. Incomplete or variable reduction will result in a different number of available thiol groups for conjugation.
-
-
Linker-Payload Conjugation:
-
Reactant Stoichiometry: Precisely control the molar ratio of the vinblastine-linker to the antibody.
-
Solvent Composition: Due to the hydrophobicity of vinblastine, the use of a co-solvent (e.g., DMSO) may be necessary to ensure the solubility of the linker-payload. The percentage of the co-solvent must be carefully optimized and consistently maintained, as it can impact both the reaction efficiency and the stability of the antibody.
-
pH and Temperature: The pH of the conjugation buffer is critical for the reactivity of the maleimide (B117702) group on the linker with the antibody's thiol groups. Maintain a consistent pH (typically 6.5-7.5) and temperature throughout the reaction.
-
-
Purification and Analysis:
-
Purification Method: Use a consistent and validated purification method (e.g., hydrophobic interaction chromatography (HIC), size exclusion chromatography (SEC)) to remove unreacted linker-payload and aggregated ADC species.
-
Analytical Characterization: Employ robust analytical methods like HIC-HPLC and mass spectrometry to accurately determine the average DAR and the distribution of different drug-loaded species in each batch.
-
Quantitative Data Summary
Currently, there is limited publicly available quantitative toxicity data specifically for vinblastine ADCs in preclinical models. The following tables provide an illustrative example of how such data could be presented. Researchers should generate their own data for their specific ADC constructs.
Table 1: Illustrative In Vitro Cytotoxicity Data
| Compound | Cell Line | Target | IC50 (nM) |
| Vinblastine ADC | Target-Positive | Tumor Cells | 1.5 |
| Vinblastine ADC | Target-Negative | Control Cells | >1000 |
| Free Vinblastine | Target-Positive | Tumor Cells | 5.0 |
| Non-targeting ADC | Target-Positive | Tumor Cells | >1000 |
Table 2: Illustrative In Vivo Maximum Tolerated Dose (MTD) Data
| Species | ADC Construct | Dosing Schedule | MTD (mg/kg) | Dose-Limiting Toxicity |
| Rat | Vinblastine ADC (DAR 4) | QW x 4 | 5 | Neutropenia |
| Monkey | Vinblastine ADC (DAR 4) | Q3W x 2 | 3 | Neutropenia, Peripheral Neuropathy |
| Rat | Non-targeting Vinblastine ADC | QW x 4 | 2.5 | Myelosuppression |
Experimental Protocols
Protocol 1: In Vitro Neurite Outgrowth Assay for Neurotoxicity Assessment
Objective: To assess the potential neurotoxicity of a vinblastine ADC by measuring its effect on neurite outgrowth in a neuronal cell line.
Methodology:
-
Cell Culture:
-
Culture PC12 cells (or another suitable neuronal cell line) in appropriate growth medium.
-
Seed cells in a 96-well plate at a density optimized for neurite outgrowth analysis.
-
-
Differentiation:
-
Induce neuronal differentiation by treating the cells with Nerve Growth Factor (NGF).
-
-
Treatment:
-
After differentiation, treat the cells with serial dilutions of the vinblastine ADC, free vinblastine, a non-targeting control ADC, and vehicle control.
-
-
Incubation:
-
Incubate the cells for 48-72 hours.
-
-
Staining and Imaging:
-
Fix the cells and stain for a neuronal marker (e.g., βIII-tubulin) and a nuclear stain (e.g., DAPI).
-
Acquire images using a high-content imaging system.
-
-
Analysis:
-
Quantify neurite length, number of neurites per cell, and cell viability for each treatment condition using automated image analysis software.
-
Determine the concentration at which the ADC inhibits neurite outgrowth by 50% (IC50).
-
Protocol 2: Hematopoietic Colony-Forming Cell (CFC) Assay for Myelosuppression Assessment
Objective: To evaluate the hematotoxicity of a vinblastine ADC on hematopoietic stem and progenitor cells.
Methodology:
-
Cell Source:
-
Isolate mononuclear cells from human bone marrow or peripheral blood, or from the bone marrow of the relevant preclinical species (e.g., rat, monkey).
-
-
Cell Plating:
-
Plate the cells in a methylcellulose-based medium containing a cocktail of cytokines that support the growth and differentiation of various hematopoietic lineages.
-
-
Treatment:
-
Add serial dilutions of the vinblastine ADC, free vinblastine, a non-targeting control ADC, and vehicle control to the methylcellulose (B11928114) medium.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14 days.
-
-
Colony Counting:
-
After the incubation period, count the number of colonies of different types (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope.
-
-
Analysis:
-
Calculate the percentage of colony formation inhibition for each treatment condition relative to the vehicle control.
-
Determine the IC50 value for each hematopoietic progenitor type.
-
Visualizations
Caption: Mechanisms of off-target toxicity of vinblastine ADCs.
Caption: Experimental workflow for the neurite outgrowth assay.
Caption: Troubleshooting guide for inconsistent Drug-to-Antibody Ratio (DAR).
References
refining conjugation protocols for higher yield and purity
Welcome to the technical support center for refining bioconjugation protocols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to achieving higher yields and purity in their conjugation experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your conjugation experiments.
Low Conjugate Yield
Consistently low yields of your desired conjugate can be frustrating. The following guide addresses potential causes and provides actionable solutions.
Q1: Why is my final conjugate yield consistently low?
Low conjugate yield can stem from several factors, including the reactivity of your biomolecule and payload, the integrity of the crosslinker, suboptimal reaction conditions, and inefficient purification.[1]
Troubleshooting Steps:
-
Verify Reactivity of Functional Groups:
-
Amine Groups (e.g., Lysine): For N-hydroxysuccinimide (NHS) ester-based conjugations, ensure that primary amines on your protein are accessible.[1] If accessibility is an issue, consider using a crosslinker with a longer spacer arm.[1]
-
Sulfhydryl Groups (e.g., Cysteine): For maleimide-based conjugations, confirm the presence of free, reduced sulfhydryl groups.[1] If your protein has disulfide bonds, they must be reduced before conjugation.[1][2]
-
-
Check Crosslinker Integrity:
-
Hydrolysis: NHS esters are susceptible to hydrolysis, especially at alkaline pH.[3] Maleimide (B117702) groups can also hydrolyze at pH values above 7.5.[3] Always use fresh, high-quality reagents and prepare stock solutions immediately before use.[3]
-
-
Optimize Reaction Conditions:
-
pH: The pH of the reaction buffer is critical. Suboptimal pH can lead to side reactions like hydrolysis or reduced reactivity of the target functional groups.[4][5]
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls (e.g., DTT) as they will compete with your target molecules.[1] Phosphate-buffered saline (PBS) at the appropriate pH is often a good choice.[1]
-
Molar Ratio: The molar ratio of the crosslinker or payload to your biomolecule can significantly impact yield. It is recommended to perform a titration to find the optimal ratio.[6]
-
-
Evaluate Purification Method:
-
Inefficient purification can lead to loss of the conjugate. Select a purification method appropriate for the scale of your reaction and the properties of your conjugate.[4]
-
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low conjugate yield.
High Impurity in Final Product
The presence of unreacted starting materials, byproducts, or aggregates can compromise the purity of your final conjugate.
Q2: My final product contains a high level of impurities. How can I improve its purity?
High levels of impurity often result from incomplete reactions, side reactions, or inadequate purification.
Troubleshooting Steps:
-
Optimize Stoichiometry: An excess of the labeling reagent can be a major source of impurity. Titrate the molar ratio of reactants to find the sweet spot that maximizes conjugation while minimizing excess unreacted components.
-
Quench the Reaction: After the desired incubation time, add a quenching reagent to stop the reaction and consume any remaining reactive molecules. For NHS ester reactions, a common quenching agent is Tris or glycine. For maleimide reactions, a thiol-containing compound like cysteine or β-mercaptoethanol can be used.
-
Refine Purification Strategy: A single purification step may not be sufficient. Consider a multi-step purification approach.
-
Size Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller unreacted molecules and byproducts.[4]
-
Dialysis/Tangential Flow Filtration (TFF): Useful for removing small molecule impurities and for buffer exchange.[4]
-
Affinity Chromatography: Can be used if either the protein or the payload has a suitable affinity tag.[7]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on charge, which can be altered by conjugation.[8]
-
Table 1: Comparison of Common Purification Methods
| Purification Method | Principle | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size | Good for removing small molecule impurities and aggregates | Can be time-consuming, potential for sample dilution |
| Dialysis | Diffusion across a semi-permeable membrane | Simple, gentle on the sample | Slow, may not be suitable for large volumes |
| Tangential Flow Filtration (TFF) | Pressure-driven separation through a membrane | Fast, scalable, can concentrate the sample | Requires specialized equipment |
| Affinity Chromatography | Specific binding to a ligand | High specificity and purity | Requires a suitable affinity tag, can be expensive |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge | High resolution, high capacity | Can be sensitive to buffer conditions |
Protein Aggregation
Aggregation of the protein or conjugate is a common problem that can lead to low yield, poor purity, and loss of biological activity.
Q3: My protein is aggregating during or after the conjugation reaction. What can I do to prevent this?
Protein aggregation can be triggered by the conjugation process itself, which can alter the protein's surface properties and conformational stability.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Protein Concentration: High protein concentrations can promote aggregation.[9] Consider performing the reaction at a lower concentration.[6]
-
pH: The pH of the buffer can affect protein stability.[6] Ensure the pH is within a range where your protein is stable.
-
Temperature: Lowering the reaction temperature can sometimes reduce aggregation.[6]
-
-
Use Stabilizing Excipients: Additives can help maintain protein stability.
-
Sugars/Polyols: Sucrose, trehalose, or glycerol (B35011) can act as stabilizers.[6]
-
Amino Acids: Arginine and glutamate (B1630785) can help prevent aggregation.[6][10]
-
Detergents: Low concentrations of non-denaturing detergents can help solubilize proteins.[9]
-
-
Consider the Linker: The properties of the linker can influence the solubility of the conjugate. Using hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), can increase the solubility and stability of the final product.[3][]
-
Proper Storage:
Frequently Asked Questions (FAQs)
This section addresses general questions about optimizing conjugation protocols.
Q4: What are the optimal buffer conditions for NHS ester and maleimide chemistries?
The choice of buffer is critical for successful conjugation.
-
NHS Ester Chemistry: The reaction of NHS esters with primary amines is pH-dependent. The optimal pH range is typically 8.3-8.5.[4][5] At a lower pH, the amine group is protonated and less reactive, while at a higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.[4][5] Buffers should be free of primary amines (e.g., Tris, glycine).[1]
-
Maleimide Chemistry: The reaction of maleimides with sulfhydryl groups is most efficient at a pH of 6.5-7.5.[3] At pH values above 7.5, maleimides can react with amines, and the rate of hydrolysis increases.[3] Buffers should be free of thiols.[1]
Q5: How do I determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR)?
The DOL or DAR is a critical quality attribute of a conjugate. It can be determined using several methods:
-
UV-Vis Spectroscopy: If the dye or drug has a distinct absorbance spectrum from the protein, you can use the Beer-Lambert law to calculate the DOL.[12]
-
Mass Spectrometry: Mass spectrometry can provide a precise measurement of the mass of the conjugate, allowing for the determination of the number of attached molecules.
-
Chromatography: Techniques like hydrophobic interaction chromatography (HIC) can be used to separate species with different numbers of conjugated molecules.
Q6: How can I achieve site-specific conjugation?
Site-specific conjugation is desirable for producing homogeneous conjugates with a defined DAR.[13][14] Strategies for site-specific conjugation include:
-
Engineered Cysteine Residues: Introducing a cysteine residue at a specific site on the protein allows for targeted conjugation using thiol-reactive chemistry.
-
Unnatural Amino Acids: Incorporating unnatural amino acids with unique reactive groups enables bioorthogonal conjugation reactions.[15]
-
Enzymatic Ligation: Enzymes can be used to attach a payload to a specific recognition sequence on the protein.
General Experimental Workflow for Protein Conjugation
Caption: A general experimental workflow for protein conjugation.
Detailed Experimental Protocols
Protocol 1: Purification of a Protein Conjugate using Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4). The equilibration buffer should be compatible with the downstream application of the conjugate.
-
Sample Loading: Load the conjugation reaction mixture onto the column. The sample volume should not exceed the recommended volume for the specific column to ensure optimal separation.
-
Elution: Elute the column with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The conjugate will typically elute in the earlier fractions, followed by smaller, unreacted molecules.
-
Analysis: Analyze the collected fractions using UV-Vis spectroscopy or SDS-PAGE to identify the fractions containing the purified conjugate.
-
Pooling and Concentration: Pool the fractions containing the pure conjugate and concentrate if necessary.
Protocol 2: Purification of a Protein Conjugate using Dialysis
-
Prepare Dialysis Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.[4]
-
Load Sample: Load the conjugation reaction mixture into the dialysis device, leaving some headspace.[4]
-
Dialysis: Place the sealed dialysis device into a beaker containing a large volume of the desired dialysis buffer. Gently stir the buffer at 4°C or room temperature.[4]
-
Buffer Exchange: Allow dialysis to proceed for 2-4 hours, then change the dialysis buffer.[4] Repeat the buffer exchange at least two more times to ensure complete removal of small molecule impurities. The final dialysis can be performed overnight at 4°C.[4]
-
Recover Sample: Recover the purified protein conjugate from the dialysis device.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. Protein Purification Methods [comis.med.uvm.edu]
- 8. columbiabiosciences.com [columbiabiosciences.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Factors and Control Strategies for Protein Aggregation - Creative Proteomics [creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
- 13. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 14. oxfordglobal.com [oxfordglobal.com]
- 15. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
mitigating hydrophobicity of the MC-Val-Cit-PAB linker
This guide provides troubleshooting advice and frequently asked questions regarding the hydrophobicity of the Maleimide-Caproyl-Valine-Citrulline-para-aminobenzyl (MC-Val-Cit-PAB) linker, a common component in Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: We are observing significant aggregation of our ADC during and after conjugation with an MC-Val-Cit-PAB-drug payload. What is the likely cause and how can we mitigate this?
Answer: The significant hydrophobicity of the MC-Val-Cit-PAB linker, especially when combined with a hydrophobic drug payload, is a primary cause of ADC aggregation. This aggregation can lead to reduced therapeutic efficacy and potential immunogenicity.
Troubleshooting Steps:
-
Incorporate Hydrophilic Moieties: The most effective strategy is to increase the hydrophilicity of the linker itself. Introducing discrete polyethylene (B3416737) glycol (PEG) units is a common and effective approach. PEGylated linkers can disrupt the intermolecular hydrophobic interactions that lead to aggregation. Other hydrophilic elements, such as sulfonate groups, can also be incorporated.
-
Optimize the Conjugation Buffer: Modifying the buffer composition can help to reduce aggregation. Consider adding organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol, or including non-ionic surfactants. The addition of sugars like sucrose (B13894) and trehalose (B1683222) can also act as cryoprotectants and stabilizers.
-
Control the Drug-to-Antibody Ratio (DAR): Higher DAR values, especially with hydrophobic payloads, increase the likelihood of aggregation. If feasible for your application, targeting a lower average DAR (e.g., 2 or 4) can significantly reduce aggregation.
Question 2: Our ADC, which utilizes the MC-Val-Cit-PAB linker, exhibits poor solubility in aqueous buffers, complicating formulation and purification. What strategies can improve its solubility?
Answer: Poor solubility is a direct consequence of the linker-payload's hydrophobicity. Improving solubility often involves the same strategies as mitigating aggregation.
Recommended Solutions:
-
Linker Modification: As with aggregation, incorporating hydrophilic units such as PEG chains into the linker is a primary solution for improving ADC solubility.
-
Formulation Optimization: Experiment with different formulation buffers. The pH of the buffer can influence the charge of the ADC and its solubility. The inclusion of excipients like polysorbates (e.g., Polysorbate 20 or 80) is a standard approach to improve the solubility of protein therapeutics. Amino acids such as arginine and proline have also been shown to act as solubility enhancers.
Question 3: We are experiencing low conjugation efficiency between our thiol-activated antibody and the maleimide (B117702) group of the MC-Val-Cit-PAB linker. Could hydrophobicity be the cause?
Answer: Yes, the hydrophobicity of the linker-payload can lead to its precipitation in the aqueous reaction buffer before conjugation occurs, thus reducing the effective concentration of the payload available to react with the antibody and lowering the conjugation efficiency.
Troubleshooting Protocol:
-
Introduce a Co-solvent: Perform the conjugation reaction in a buffer system that includes a water-miscible organic co-solvent (e.g., 5-15% DMSO or DMA). This can help maintain the solubility of the hydrophobic linker-payload during the reaction.
-
pH Control: The maleimide-thiol reaction is most efficient at a pH between 6.5 and 7.5. Ensure your reaction buffer is maintained within this range.
-
Use a More Hydrophilic Linker: If solubility issues persist and impact conjugation efficiency, switching to a linker with integrated hydrophilic units (e.g., PEG) is the most robust solution.
Quantitative Data Summary
The following tables summarize data comparing standard hydrophobic linkers with more hydrophilic, modified versions.
Table 1: Impact of Linker Modification on ADC Aggregation
| Linker Type | Payload | Average DAR | Aggregation (%) (Post-Conjugation) | Reference |
| MC-Val-Cit-PAB | MMAE | 4 | 15.2% | |
| MC-PEG4-Val-Cit-PAB | MMAE | 4 | 3.5% | |
| MC-PEG8-Val-Cit-PAB | MMAE | 4 | <1% |
Table 2: Hydrophobicity Comparison of Linkers
| Linker | LogP (Calculated) | Elution Time (HIC) | Reference |
| MC-Val-Cit-PAB-MMAE | 3.8 | 25.4 min | |
| MC-PEG4-Val-Cit-PAB-MMAE | 2.1 | 18.2 min |
HIC: Hydrophobic Interaction Chromatography. Longer elution times indicate greater hydrophobicity.
Detailed Experimental Protocols
Protocol 1: General Procedure for ADC Conjugation with a Hydrophilic PEGylated Linker
-
Antibody Preparation: Dialyze the antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.2).
-
Antibody Reduction (if required): To generate free thiol groups, treat the antibody with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at a molar excess for 2 hours at 37°C. Subsequently, remove the excess TCEP using a desalting column.
-
Linker-Payload Dissolution: Dissolve the maleimide-activated PEGylated linker-payload (e.g., MC-PEG4-Val-Cit-PAB-MMAE) in a suitable organic solvent like DMSO to prepare a stock solution.
-
Conjugation Reaction: Add the linker-payload stock solution to the reduced antibody solution at a specific molar ratio. The final concentration of the organic solvent should ideally be kept below 15% (v/v).
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.
-
Purification: Remove unconjugated linker-payload and other impurities using a suitable purification method, such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Characterize the resulting ADC for DAR, aggregation, and purity using techniques like HIC, SEC, and mass spectrometry.
Visualizations
Caption: A workflow for addressing ADC hydrophobicity.
Caption: Modification of the MC-Val-Cit-PAB linker.
Technical Support Center: Troubleshooting Inconsistent ADC Potency Assays
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) potency assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to inconsistent results in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Below are answers to common questions and troubleshooting guides for specific issues you may encounter during your ADC potency assays.
Question 1: Why am I seeing high variability in my IC50 values between experiments?
High variability in IC50 values is a frequent issue in cell-based potency assays and can stem from several sources.[1][2] Inconsistent results can often be traced back to biological, experimental, and analytical factors.
Troubleshooting Steps:
-
Cell Line Health and Consistency: The health and consistency of your target cell line are paramount for reproducible results.[3]
-
Passage Number: Use cells within a defined, low passage number range.[1] High passage numbers can lead to genetic drift, altered antigen expression, and changes in drug sensitivity.[1] It is recommended to establish and use a well-characterized cell bank.[1]
-
Cell Viability: Always ensure high cell viability (>95%) before seeding. Stressed or unhealthy cells will respond inconsistently to the ADC.[4]
-
Seeding Density: Optimize and strictly control the cell seeding density.[5] Over- or under-confluent cells can exhibit different growth rates and sensitivities to the ADC.[4]
-
-
Reagent and Media Consistency: Variations in reagents can introduce significant variability.
-
Serum Lot-to-Lot Variability: If using fetal bovine serum (FBS), be aware that different lots can have varying compositions of growth factors, which can impact cell growth and drug response.[1] Qualify new lots of serum before use in critical assays.
-
Reagent Preparation: Prepare fresh dilutions of your ADC and control compounds for each experiment from well-characterized stocks. ADCs can degrade with improper storage or multiple freeze-thaw cycles.[1]
-
-
Assay Protocol Adherence: Minor deviations in the protocol can lead to major differences in outcomes.
-
Incubation Times: The duration of ADC exposure is critical, especially for payloads that are cell-cycle dependent, such as tubulin inhibitors (e.g., MMAE), which may require longer incubation times (72-96 hours) for their cytotoxic effects to manifest.[6]
-
Automated Liquid Handling: Use automated liquid handlers to minimize human error in pipetting and ensure consistent dosing across plates.[1]
-
Summary of Potential Sources of IC50 Variability and Solutions:
| Source of Variability | Recommended Solution |
| Cell Line | |
| High Cell Passage Number | Use a consistent and low passage number from a characterized cell bank.[1] |
| Inconsistent Cell Health | Ensure high viability of cells before seeding; do not use over-confluent cultures.[4] |
| Variable Seeding Density | Optimize and strictly control the number of cells seeded per well.[4][5] |
| Reagents | |
| Serum Lot Variation | Qualify new lots of serum; consider using serum-free media if possible.[1] |
| ADC Degradation | Aliquot and store ADCs under recommended conditions; avoid repeated freeze-thaw cycles.[1] |
| Protocol | |
| Inconsistent Incubation Time | Standardize and adhere to a fixed incubation time suitable for the ADC's mechanism of action.[1][6] |
| Pipetting Errors | Utilize calibrated pipettes or automated liquid handling systems for improved precision.[1] |
Question 2: My ADC is showing lower potency than expected. What are the possible causes?
A decrease in observed ADC potency can be alarming and may be caused by issues with the ADC itself, the target cells, or the assay setup.
Troubleshooting Steps:
-
ADC Integrity and Characteristics: The physical and chemical properties of the ADC are critical for its function.
-
Aggregation: ADC aggregation can lead to faster clearance and reduced efficacy.[7][8] Aggregates may have altered binding capabilities and pharmacokinetics.[7] It is important to assess the aggregation status of your ADC batches using techniques like size-exclusion chromatography (SEC).
-
Drug-to-Antibody Ratio (DAR): The DAR is a critical quality attribute (CQA) that affects ADC potency.[9] A lower-than-expected DAR means less cytotoxic payload is delivered to the target cell, resulting in lower potency.[9] Conversely, a very high DAR can lead to faster clearance and reduced efficacy in vivo.[10] Verify the DAR of your ADC batch using methods like mass spectrometry.[9]
-
Linker Stability: The linker should be stable in circulation but allow for efficient payload release inside the target cell.[11] Premature cleavage of the linker can lead to off-target toxicity and reduced potency.[12]
-
-
Target Cell Characteristics: The target cells must be appropriate for the ADC being tested.
-
Antigen Expression Levels: The potency of an ADC is highly dependent on the level of target antigen expression on the cell surface.[1] Confirm that your cell line expresses the target antigen at sufficient and consistent levels. Antigen expression can change with cell passage.
-
Internalization Rate: For many ADCs, internalization is a prerequisite for payload release and cytotoxicity.[13] If the ADC-antigen complex is not efficiently internalized, the cytotoxic effect will be diminished.
-
Logical Relationship for Diagnosing Low Potency:
Caption: Troubleshooting workflow for low ADC potency.
Question 3: How do I select an appropriate cell line and design a robust cytotoxicity assay protocol?
Choosing the right cell line and having a well-defined protocol are foundational for a reliable potency assay.[14]
Cell Line Selection:
-
Mechanism of Action (MoA) Reflective: The chosen cell line must be sensitive to the ADC's MoA.[1] It should express the target antigen at physiologically relevant levels.[1]
-
Controls: It is ideal to use both an antigen-positive (Ag+) and an antigen-negative (Ag-) cell line to demonstrate target-specific cytotoxicity.[6]
-
Growth Characteristics: Select a cell line with a consistent and well-characterized doubling time.[5] This is crucial for determining the optimal assay duration.
Experimental Protocol: A General Cytotoxicity Assay (e.g., MTT/XTT Assay)
This protocol outlines a typical workflow for assessing ADC-induced cytotoxicity.
-
Cell Culture and Seeding:
-
ADC Treatment:
-
Prepare a serial dilution of the ADC and control articles (e.g., unconjugated antibody, free payload) in assay medium.
-
Remove the culture medium from the cells and add the ADC dilutions. Include vehicle-only wells as a negative control.
-
-
Incubation:
-
Viability Readout (MTT Assay Example):
-
At the end of the incubation, add a tetrazolium salt solution (like MTT) to each well.[6]
-
Incubate for 2-4 hours to allow viable cells to convert the MTT into formazan (B1609692) crystals.[6]
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using a suitable non-linear regression model (e.g., four-parameter logistic fit).
-
Experimental Workflow Diagram:
Caption: Standard workflow for an ADC cytotoxicity assay.
Question 4: What is the "bystander effect" and how can I measure it?
The "bystander effect" refers to the ability of an ADC to kill neighboring antigen-negative (Ag-) cells.[16] This occurs when the cytotoxic payload, after being released from the ADC within the target antigen-positive (Ag+) cell, diffuses out and affects adjacent cells.[16] This is a desirable property for treating heterogeneous tumors where not all cells express the target antigen.
Experimental Protocol: Co-culture Bystander Assay
This assay measures the killing of Ag- cells when they are cultured together with Ag+ cells in the presence of an ADC.[6]
-
Cell Line Preparation:
-
Use an Ag- cell line that has been stably transfected with a fluorescent protein (e.g., GFP) to distinguish it from the Ag+ cell line.[6]
-
-
Co-culture Seeding:
-
Seed a mixture of Ag+ and GFP-labeled Ag- cells in a 96-well plate. The ratio of Ag+ to Ag- cells can be varied to assess the dependency of the bystander effect on the proportion of target cells.
-
-
ADC Treatment:
-
Treat the co-culture with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal effect on the Ag- cells in a monoculture setting.[6]
-
-
Incubation:
-
Incubate the plate for the standard duration of your cytotoxicity assay.
-
-
Analysis:
-
At the end of the incubation, measure the viability of the GFP-labeled Ag- cells using a method that can distinguish between the two cell populations, such as flow cytometry or high-content imaging.
-
Compare the viability of the Ag- cells in the co-culture to their viability when cultured alone and treated with the same ADC concentration. A significant decrease in viability in the co-culture indicates a bystander effect.[6]
-
Signaling Pathway for Bystander Effect:
Caption: Mechanism of the ADC bystander effect.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Understanding the Limitations of Potency Assays in Advanced Biological Products – QuatreLab [quatrelab.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 4. biocompare.com [biocompare.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 9. agilent.com [agilent.com]
- 10. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 13. 抗体-薬物複合体(ADC)の探索と開発 [promega.jp]
- 14. xtalks.com [xtalks.com]
- 15. marinbio.com [marinbio.com]
- 16. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
Technical Support Center: Optimizing Cathepsin B Cleavage of Val-Cit Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic cleavage of Valine-Citrulline (Val-Cit) linkers by Cathepsin B.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for Val-Cit linker cleavage?
A1: Cathepsin B is the key lysosomal cysteine protease that recognizes and cleaves the amide bond between citrulline and the p-aminobenzyloxycarbonyl (PABC) spacer of the Val-Cit linker.[1] However, other cathepsins, such as Cathepsin S, L, and F, have also been shown to be involved in the cleavage mechanism.[2][3]
Q2: What are the optimal pH conditions for an in vitro Cathepsin B cleavage assay?
A2: Cathepsin B functions optimally under acidic conditions, mimicking the lysosomal environment.[1] The ideal pH for an in vitro assay is typically between 5.0 and 5.5.[1] While Cathepsin B can be active at neutral pH, its activity is significantly increased at acidic pH.[4]
Q3: Why is a reducing agent, such as Dithiothreitol (DTT), necessary in the assay buffer?
A3: Cathepsin B's catalytic activity depends on a cysteine residue in its active site, which must be in a reduced state.[1] DTT is included in the assay buffer to prevent the oxidation of this critical cysteine, ensuring the enzyme remains active throughout the experiment.[1]
Q4: Can the Val-Cit linker be cleaved by enzymes other than cathepsins in a biological system?
A4: Yes, off-target cleavage can occur. In mouse preclinical models, the carboxylesterase Ces1c found in plasma can cleave the Val-Cit linker, leading to premature drug release.[1][2][3] Additionally, human neutrophil elastase has been shown to cleave the Val-Cit linker, which can be a source of off-target toxicity.[1][5]
Q5: What is the role of the PABC (p-aminobenzyl carbamate) group in the Val-Cit linker?
A5: The PABC spacer is a self-immolative group.[] After Cathepsin B cleaves the amide bond at the C-terminus of the citrulline residue, the PABC spontaneously undergoes a 1,6-elimination reaction to release the unmodified payload.[2][3] This is crucial for the efficient and traceless delivery of the active drug.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the cleavage of Val-Cit linkers by Cathepsin B.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no cleavage of the Val-Cit linker in an in vitro assay. | Inactive Cathepsin B: The enzyme may have been improperly stored or handled, leading to loss of activity. The active site cysteine may be oxidized. | - Ensure proper storage of the enzyme at -80°C and avoid repeated freeze-thaw cycles.[7] - Confirm the presence of a reducing agent like DTT (typically 5 mM) in your assay buffer to maintain the active-site cysteine in a reduced state.[1][7] - Pre-incubate the enzyme with DTT for 15-30 minutes at 37°C before adding the substrate to ensure activation.[7][8] |
| Suboptimal pH of the assay buffer. | - Verify the pH of your assay buffer. The optimal pH for Cathepsin B activity is between 5.0 and 6.0.[8] Use a sodium acetate (B1210297) or MES buffer.[1][7][8] | |
| Steric hindrance from the payload. | - A bulky payload attached directly to the Val-Cit linker can sterically hinder Cathepsin B's access.[2] The inclusion of a PABC spacer is designed to mitigate this.[2][3] | |
| High background signal or non-specific cleavage. | Contamination with other proteases. | - Use high-purity recombinant Cathepsin B. - Include a Cathepsin B-specific inhibitor in a control reaction to confirm that the observed cleavage is due to Cathepsin B activity.[9] |
| Premature cleavage of the linker in mouse plasma during preclinical studies. | Cleavage by mouse carboxylesterase 1c (Ces1c). | - Confirm Ces1c sensitivity with an in vitro plasma stability assay using mouse plasma.[9] - For in vivo studies, consider using Ces1c knockout mice.[9] - Modify the linker by adding a hydrophilic amino acid at the P3 position (e.g., Glutamic acid to create a Glu-Val-Cit linker), which has been shown to reduce susceptibility to Ces1c.[9] |
| Evidence of off-target toxicity, such as neutropenia. | Cleavage by human neutrophil elastase. | - Perform an in vitro assay incubating your ADC with purified human neutrophil elastase to assess sensitivity.[9] - Consider linker modifications, such as replacing valine with glycine (B1666218) at the P2 position, to increase resistance to neutrophil elastase cleavage.[9] |
Experimental Protocols
In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
Objective: To quantify the rate of payload release from an ADC with a Val-Cit linker in the presence of purified Cathepsin B.[8]
Materials:
-
ADC with Val-Cit linker
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, pH 5.5[7]
-
Quenching Solution: Acetonitrile with 0.1% TFA[7]
-
HPLC system with a reverse-phase column
Procedure:
-
Enzyme Activation: Prepare an active enzyme solution by pre-incubating Cathepsin B in the assay buffer for 15-30 minutes at 37°C.[7][8]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. A typical ADC concentration is in the micromolar range (e.g., 1 µM).[8]
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. A typical final enzyme concentration is in the nanomolar range (e.g., 20 nM).[8]
-
Incubation: Incubate the reaction at 37°C.[8]
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[8]
-
Quenching: Immediately stop the reaction by adding the aliquot to the quenching solution.[7]
-
Analysis: Analyze the samples by HPLC to separate and quantify the released payload from the intact ADC. The rate of cleavage is determined by plotting the concentration of the released drug over time.[8]
Fluorogenic Substrate Cleavage Assay
Objective: A high-throughput method to screen for the susceptibility of linker sequences to cleavage.[8]
Materials:
-
Peptide-AMC (7-amino-4-methylcoumarin) substrate
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, pH 5.5[7]
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of the peptide-AMC substrate in the assay buffer.[8]
-
Add the substrate solution to the wells of a 96-well microplate.[8]
-
Initiate the reaction by adding activated Cathepsin B to the wells.[8]
-
Incubate the plate in a fluorescence plate reader at 37°C.[8]
-
Monitor the increase in fluorescence over time as the AMC is released from the peptide. The rate of cleavage is determined from the slope of the fluorescence versus time plot.[8]
Visualizations
Caption: ADC internalization and payload release pathway.
Caption: Troubleshooting workflow for low in vitro cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. preprints.org [preprints.org]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin B Mediates the pH-Dependent Proinvasive Activity of Tumor-Shed Microvesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
challenges in scaling up the synthesis of MC-Val-Cit-PAB-vinblastine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scaling up of the antibody-drug conjugate (ADC) component, MC-Val-Cit-PAB-vinblastine.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a drug-linker conjugate used for creating Antibody-Drug Conjugates (ADCs).[1][2] It consists of the potent anti-mitotic agent vinblastine (B1199706), which inhibits microtubule polymerization, linked to a cathepsin B-cleavable linker.[2] This linker is composed of maleimidocaproyl (MC), a valine-citrulline (Val-Cit) dipeptide, and a p-aminobenzyl alcohol (PAB) self-immolative spacer.[3][4]
Q2: What is the mechanism of action for the linker?
A2: The ADC binds to a target antigen on a cancer cell and is internalized. Inside the cell, lysosomal proteases, particularly cathepsin B, cleave the Val-Cit dipeptide. This initiates the fragmentation of the PAB spacer, releasing the active vinblastine payload to exert its cytotoxic effect.[2][4]
Q3: What are the primary sources of vinblastine?
A3: The world's supply of vinblastine has traditionally relied on extraction from the leaves of the plant Catharanthus roseus.[5][6] However, the natural abundance is very low.[7] Current strategies are exploring microbial biosynthesis using engineered yeast and other heterologous hosts to create a more scalable and stable supply chain for its precursors, catharanthine (B190766) and vindoline (B23647), which are then chemically coupled to form vinblastine.[5][6][8]
Q4: Why is the Val-Cit dipeptide linker so commonly used in ADCs?
A4: The Val-Cit linker is widely used due to its stability in systemic circulation and its efficient cleavage by cathepsin B, an enzyme often overexpressed in the tumor microenvironment. This provides a mechanism for selective drug release at the target site, which is a crucial feature for effective ADCs.[3]
Troubleshooting Guide
Issue 1: Low Yield During Linker Synthesis
Question: We are experiencing low yields (20-25%) during the coupling of Fmoc-Val-Cit with p-aminobenzyl alcohol, as described in the original synthesis protocols. What could be the cause and how can we improve it?
Answer: This is a common issue with the original synthesis route, often due to side-product formation during the EEDQ-mediated coupling step.[3] A more robust and scalable method avoids this issue by changing the order of synthesis. Instead of creating the dipeptide first, the spacer moiety (p-aminobenzyl alcohol) is coupled to L-Citrulline, followed by the dipeptide formation with Valine. This modified route has been shown to significantly improve overall yield.[3]
Issue 2: Presence of Diastereomeric Impurities
Question: Our final drug-linker product shows diastereomers, specifically related to the citrulline chiral center. What is causing this epimerization and how can it be prevented?
Answer: Epimerization at the α-chiral center of citrulline can occur during peptide coupling when its carboxylic acid group is activated.[3] The activation can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization. To avoid this, it is recommended to use a synthesis strategy that does not activate the carboxylic acid of the dipeptide. The modified route, where the Val-Cit dipeptide bond is formed in the final linker synthesis step, has been shown to afford the product with exclusive diastereoselectivity, eliminating this racemization problem.[3]
Issue 3: Difficulties in Purifying Vinblastine Precursors
Question: Scaling up the production of vinblastine from its precursors, catharanthine and vindoline, is proving difficult due to purification challenges. What are the key considerations?
Answer: The synthesis of vinblastine involves a complex coupling reaction of catharanthine and vindoline, which can result in multiple related impurities and isomers, such as leurosidine (B1205338) (a C20' alcohol isomer).[9] The reaction often produces a mixture of products requiring careful purification.[9] Furthermore, vinblastine itself has a range of known impurities that may arise from the precursors or the coupling reaction.[10][] Scaling up requires robust analytical methods to identify these impurities and optimized chromatographic techniques for their removal.
Troubleshooting Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. herbmedpharmacol.com [herbmedpharmacol.com]
- 5. A microbial supply chain for production of the anti-cancer drug vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, Catharanthine, Tabersonine in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced bioproduction of anticancer precursor vindoline by yeast cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Improving the Therapeutic Index of Vinblastine-Based ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of vinblastine-based Antibody-Drug Conjugates (ADCs). Our goal is to help you enhance the therapeutic index of your ADCs by improving efficacy and minimizing off-target toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for vinblastine (B1199706) as an ADC payload?
A1: Vinblastine is a potent microtubule inhibitor.[1] When released inside a target cancer cell, it binds to tubulin, disrupting the assembly of microtubules. This leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis (programmed cell death).[1][2] At low concentrations, vinblastine can suppress microtubule dynamics without causing significant depolymerization, which is a key aspect of its chemotherapeutic action.[2][3]
Q2: What are the common causes of low potency in my vinblastine-ADC?
A2: Low potency of a vinblastine-ADC can stem from several factors:
-
Inefficient Internalization: The antibody may not be effectively internalized by the target cancer cells.
-
Poor Linker Cleavage: The linker connecting vinblastine to the antibody may not be efficiently cleaved within the intracellular environment, preventing payload release.
-
Low Drug-to-Antibody Ratio (DAR): An insufficient number of vinblastine molecules per antibody can lead to a reduced therapeutic effect.[4]
-
Drug Resistance: The target cells may have developed resistance mechanisms, such as increased drug efflux through transporters like P-glycoprotein (MDR1).[5][6]
Q3: How can I troubleshoot high off-target toxicity with my vinblastine-ADC?
A3: High off-target toxicity is a significant hurdle in ADC development and can be caused by:
-
Linker Instability: Premature cleavage of the linker in systemic circulation can release the vinblastine payload, leading to toxicity in healthy tissues.[7][8] The choice between cleavable and non-cleavable linkers is critical, with cleavable linkers being associated with a higher risk of premature payload release.[9]
-
High DAR: A high drug-to-antibody ratio can increase the hydrophobicity of the ADC, leading to faster clearance and potential off-target effects.[10]
-
"On-Target, Off-Tumor" Toxicity: The target antigen may be expressed on healthy tissues, leading to ADC binding and toxicity.
-
Nonspecific Uptake: The ADC may be taken up by non-target cells through mechanisms like the mannose receptor.[9]
Troubleshooting Guides
Problem 1: Inconsistent or Low Drug-to-Antibody Ratio (DAR)
| Potential Cause | Troubleshooting/Solution |
| Inefficient Conjugation Chemistry | Optimize the conjugation reaction conditions, including pH, temperature, and reaction time. Ensure the purity of all reagents. |
| Antibody Modification Issues | In cysteine-based conjugation, ensure complete reduction of disulfide bonds without denaturing the antibody. For lysine-based conjugation, the reaction can be less controlled, leading to a heterogeneous mixture. Consider site-specific conjugation methods for a more homogenous product. |
| Inaccurate DAR Measurement | Utilize multiple analytical techniques to determine the DAR, such as Hydrophobic Interaction Chromatography (HIC), UV-Vis spectroscopy, and Mass Spectrometry.[11] |
Problem 2: ADC Aggregation
| Potential Cause | Troubleshooting/Solution |
| Hydrophobicity of the Payload/Linker | Vinblastine and certain linkers can be hydrophobic, leading to aggregation.[12] Consider using hydrophilic linkers, such as those incorporating PEG moieties, to improve solubility.[13] |
| High DAR | A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC, promoting aggregation.[14] Aim for an optimal DAR that balances potency and stability. |
| Suboptimal Buffer Conditions | The pH and salt concentration of the formulation buffer can influence ADC stability. Screen different buffer conditions to find the optimal formulation for your specific ADC.[12] Immobilizing the antibody on a solid support during conjugation can also prevent aggregation.[12] |
Problem 3: Reduced Efficacy in In Vivo Models
| Potential Cause | Troubleshooting/Solution |
| Poor Pharmacokinetics (PK) | A high DAR or aggregation can lead to rapid clearance of the ADC from circulation.[4] Characterize the PK profile of your ADC to understand its in vivo behavior. |
| Linker Instability in Plasma | The linker may be prematurely cleaved in the bloodstream, reducing the amount of active ADC reaching the tumor.[15] Perform plasma stability assays to assess linker integrity. |
| Development of Drug Resistance | Tumors can develop resistance to vinblastine, often through the upregulation of drug efflux pumps like MDR1.[6] Consider co-administering P-glycoprotein inhibitors or designing ADCs with payloads that are not substrates for these pumps. |
Quantitative Data Summary
The following table summarizes preclinical data for a vinblastine-based ADC from a study using a 4-desacetylvinblastine-3-carboxhydrazide (DAVLBHYD) conjugate.
| Xenograft Model | Treatment Group | Tumor Regression | Reference |
| Human Tumor Xenografts | L/1C2-DAVLBHYD | Superior to free drug, free antibody, and control conjugates. Capable of regressing >400-mg tumors to 0 mg. | [5] |
Note: Publicly available, direct comparative data for different vinblastine-ADC formats (e.g., varying linkers or DARs) is limited. The efficacy is often dependent on the specific antibody, target antigen expression, and tumor model used.[5]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the IC50 of a vinblastine-ADC in adherent cancer cell lines.[16][17]
Materials:
-
Target and control (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
Vinblastine-ADC, unconjugated antibody, and free vinblastine
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the vinblastine-ADC, unconjugated antibody, and free vinblastine in complete culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[16]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the drug concentration. Determine the IC50 value using a sigmoidal dose-response curve fit.[16]
Protocol 2: Linker Stability Assay in Human Plasma
This protocol provides a general method for assessing the stability of the linker in a vinblastine-ADC in human plasma.[18]
Materials:
-
Vinblastine-ADC
-
Human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the vinblastine-ADC in human plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Sample Preparation: Process the plasma samples to precipitate proteins and extract the free vinblastine payload. This can be achieved by protein precipitation with a solvent like acetonitrile.
-
LC-MS/MS Analysis: Quantify the amount of released vinblastine in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability of the linker.
Protocol 3: Synthesis of a Vinblastine-ADC with a MC-Val-Cit-PAB Linker (Conceptual Workflow)
This protocol outlines the conceptual steps for synthesizing a vinblastine-ADC. The synthesis of drug-linker conjugates is complex and requires specialized chemistry expertise.[19][]
-
Synthesis of the Drug-Linker Moiety (MC-Val-Cit-PAB-Vinblastine): This involves a multi-step chemical synthesis to first assemble the linker (MC-Val-Cit-PAB) and then conjugate it to vinblastine. This process often requires protection and deprotection of reactive groups.
-
Antibody Reduction: For cysteine-based conjugation, the interchain disulfide bonds of the monoclonal antibody are partially reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiol groups.
-
Conjugation: The maleimide (B117702) group on the this compound linker is then reacted with the free thiol groups on the reduced antibody to form a stable thioether bond. The reaction is typically carried out in a specific buffer at a controlled pH.
-
Purification: The resulting ADC is purified to remove any unreacted drug-linker, unconjugated antibody, and other reagents. Size exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are commonly used for this purpose.
-
Characterization: The purified ADC is then thoroughly characterized to determine its DAR, purity, and aggregation state.
Visualizations
Vinblastine's Mechanism of Action
Caption: Vinblastine inhibits microtubule assembly, leading to mitotic arrest and apoptosis.
General ADC Internalization and Payload Release Workflow
Caption: The workflow of ADC binding, internalization, and intracellular payload release.[21]
Troubleshooting Logic for Low ADC Potency
Caption: A logical workflow for troubleshooting low potency in vinblastine-based ADCs.
References
- 1. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. Antitumor activity of L/1C2-4-desacetylvinblastine-3-carboxhydrazide immunoconjugate in xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. njbio.com [njbio.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dual therapeutic efficacy of vinblastine as a unique chemotherapeutic agent capable of inducing dendritic cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 21. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vinblastine ADCs & Immunogenicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with vinblastine (B1199706) antibody-drug conjugates (ADCs). This resource provides troubleshooting guidance and frequently asked questions to help you address challenges related to the immunogenicity of your vinblastine ADCs during experimental procedures.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues related to the immunogenicity of vinblastine ADCs in a question-and-answer format.
Q1: We are observing a high anti-drug antibody (ADA) response in our preclinical model with our new vinblastine ADC. What are the potential sources of this immunogenicity?
A1: A high ADA response against an ADC can originate from multiple components of the conjugate.[1] For a vinblastine ADC, the potential sources of immunogenicity can be broken down as follows:
-
The Monoclonal Antibody (mAb): The mAb itself is a primary contributor to immunogenicity.[2] If the antibody is not fully humanized, the non-human sequences can be recognized as foreign by the immune system, leading to an ADA response.[3][4] Even fully human antibodies can elicit an immune response.[4]
-
The Vinblastine Payload: While older, less potent payloads like vinblastine are generally considered to have lower immunogenicity compared to some newer, highly potent toxins, they can still contribute to an immune response.[5] The payload can act as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier protein like an antibody.[1]
-
The Linker: The chemical linker connecting the antibody to the vinblastine payload can also be immunogenic.[6] The linker can create new epitopes (neoepitopes) that the immune system recognizes as foreign.[1]
-
The Entire ADC Construct: The conjugation process itself can alter the conformation of the antibody, exposing new epitopes that were previously hidden.[7] Additionally, the overall structure of the ADC, including the drug-to-antibody ratio (DAR), can influence its immunogenicity.[7]
-
Product-Related Impurities: Aggregates and other impurities introduced during the manufacturing and formulation process are known to be highly immunogenic.[7]
Q2: Our vinblastine ADC shows increased aggregation after conjugation. Could this be related to the high immunogenicity we're observing?
A2: Yes, absolutely. Aggregation is a critical factor that can significantly increase the immunogenicity of biotherapeutics, including ADCs.[7] The hydrophobic nature of many ADC payloads can promote aggregation, which can compromise the stability of the monoclonal antibody and lead to a heightened immune response.[7]
Troubleshooting Steps:
-
Characterize the Aggregates: Use techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS) to quantify the level of aggregation in your ADC preparation.
-
Optimize Formulation: Strategies to mitigate aggregation include using lower ionic strength buffers and incorporating excipients like free amino acids (e.g., cysteine, serine, or tyrosine) or increasing the concentration of polysorbates in your formulation.[7]
-
Refine Manufacturing Process: Ensure that all manufacturing steps, including conjugation, purification, and storage, are optimized to minimize stress on the ADC and prevent aggregation.[7]
Q3: We have a humanized antibody, but our vinblastine ADC is still showing immunogenicity. What modifications can we make to the ADC to reduce this?
A3: Even with a humanized antibody, other components of the ADC can still trigger an immune response. Here are several strategies you can consider to further reduce the immunogenicity of your vinblastine ADC:
-
Linker Modification:
-
PEGylation: Incorporating polyethylene (B3416737) glycol (PEG) chains into the linker can shield immunogenic epitopes on the ADC and improve its pharmacokinetic properties.[8] This can be a highly effective way to reduce immunogenicity.
-
Hydrophilic Linkers: Using more hydrophilic linkers can improve the solubility of the ADC and reduce its propensity to aggregate, thereby lowering immunogenicity.[9]
-
-
Site-Specific Conjugation:
-
Traditional conjugation methods often result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs). This heterogeneity can contribute to immunogenicity.
-
Site-specific conjugation techniques produce a more homogeneous ADC product with a uniform DAR, which can lead to a more predictable and potentially less immunogenic profile.[10]
-
-
Payload Modification (Advanced):
-
While modifying the vinblastine payload itself is a more complex undertaking, it is a potential long-term strategy. This could involve synthesizing derivatives of vinblastine with reduced immunogenic potential, though this would require extensive medicinal chemistry efforts.
-
Frequently Asked Questions (FAQs)
Q1: What is immunogenicity in the context of vinblastine ADCs and why is it a concern?
A1: Immunogenicity is the propensity of a therapeutic protein, such as a vinblastine ADC, to induce an unwanted immune response in the body.[11] This immune response can lead to the formation of anti-drug antibodies (ADAs).[6] These ADAs can have several negative consequences, including:
-
Reduced Efficacy: ADAs can bind to the ADC and neutralize its therapeutic effect or accelerate its clearance from the body, leading to reduced efficacy.[12][13]
-
Altered Pharmacokinetics (PK): The formation of immune complexes between the ADC and ADAs can alter the distribution and elimination of the drug.[14]
-
Safety Concerns: In some cases, the immune response can lead to adverse events, such as infusion reactions or, in rare cases, more severe immunological reactions.[3]
Q2: How can we assess the immunogenicity of our vinblastine ADC in preclinical studies?
A2: A multi-tiered testing approach is recommended for assessing the immunogenicity of ADCs.[6] This typically involves:
-
Screening Assay: An initial screen to detect all antibodies that bind to the ADC. Enzyme-linked immunosorbent assays (ELISAs), especially in a bridging format, are commonly used for this purpose.[15][16]
-
Confirmatory Assay: A subsequent assay to confirm the specificity of the binding observed in the screening assay and eliminate false positives.[15]
-
Titer Assay: If the presence of ADAs is confirmed, a titer assay is performed to semi-quantitatively determine the amount of ADAs present.[15]
-
Neutralizing Antibody (NAb) Assay: This is a critical step to determine if the ADAs have a functional impact by neutralizing the biological activity of the ADC. Cell-based assays are the preferred format for NAb assays as they are more reflective of the in vivo situation.
Q3: Are there any specific considerations for the immunogenicity of first-generation payloads like vinblastine?
A3: First-generation ADC payloads like vinblastine were generally less potent than the microtubule inhibitors used in many modern ADCs.[5][17] While this lower potency was a factor in their limited clinical success, it may also translate to a different immunogenicity profile.[17] However, any small molecule drug conjugated to an antibody has the potential to act as a hapten and induce an immune response.[1] Therefore, it is crucial to empirically evaluate the immunogenicity of any vinblastine ADC. Recent research has also shown that vinblastine itself can have immunomodulatory effects, such as promoting an anti-tumor immune response by reprogramming tumor-associated macrophages.[18] While this is a separate mechanism from the ADA response to the ADC, it highlights the complex interplay between vinblastine and the immune system.
Data Summary
| Strategy to Reduce Immunogenicity | Target Component | Specific Method | Expected Outcome |
| Antibody Engineering | Antibody | Humanization/Deimmunization | Reduces foreign sequences, minimizing T-cell and B-cell epitopes.[12][19] |
| Linker Modification | Linker | PEGylation | Shields immunogenic epitopes, improves solubility and PK.[8] |
| Use of hydrophilic linkers | Increases solubility, reduces aggregation.[9] | ||
| Conjugation Chemistry | Entire ADC | Site-specific conjugation | Creates a homogeneous ADC with a defined DAR, potentially reducing neoepitopes.[10] |
| Formulation & Manufacturing | Entire ADC | Optimization of buffers and excipients | Minimizes aggregation and particle formation.[7] |
| Stringent process control | Reduces impurities and degradation products.[7] |
Experimental Protocols
Protocol: Anti-Drug Antibody (ADA) Screening by Bridging ELISA
This protocol outlines a general procedure for a bridging ELISA to screen for ADAs against a vinblastine ADC.
Materials:
-
Vinblastine ADC (for coating and detection)
-
Biotinylation reagent (e.g., NHS-biotin)
-
Streptavidin-Horseradish Peroxidase (HRP)
-
ELISA plates (high-binding)
-
Coating buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Sample diluent (e.g., blocking buffer)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Study samples (e.g., serum or plasma from preclinical models)
-
Positive and negative controls
Procedure:
-
Plate Coating:
-
Dilute the vinblastine ADC to an optimized concentration (e.g., 1-5 µg/mL) in coating buffer.
-
Add 100 µL of the diluted ADC to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate 3 times with wash buffer.
-
Prepare dilutions of study samples, positive controls, and negative controls in sample diluent.
-
Add 100 µL of the diluted samples and controls to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate 3 times with wash buffer.
-
Prepare a biotinylated version of the vinblastine ADC and dilute it to an optimized concentration in sample diluent.
-
Add 100 µL of the biotinylated ADC to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of streptavidin-HRP diluted in sample diluent to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Development and Reading:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature, or until sufficient color development.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
A cut-point is established based on the signal from a panel of negative control samples. Samples with a signal above the cut-point are considered screen-positive and are further analyzed in a confirmatory assay.
Visualizations
Caption: Workflow for assessing and mitigating vinblastine ADC immunogenicity.
Caption: Components of a vinblastine ADC that can contribute to immunogenicity.
Caption: Decision tree for troubleshooting high immunogenicity in vinblastine ADCs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. mdpi.com [mdpi.com]
- 4. Beyond humanization and de-immunization: tolerization as a method for reducing the immunogenicity of biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunogenicity Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 7. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 8. purepeg.com [purepeg.com]
- 9. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 10. abzena.com [abzena.com]
- 11. Immunogenicity, a Headache of ADC Developers – Creative Biolabs ADC Blog [creative-biolabs.com]
- 12. precisionantibody.com [precisionantibody.com]
- 13. mdpi.com [mdpi.com]
- 14. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADC Immunogenicity Analysis Service - Creative Biolabs [creative-biolabs.com]
- 16. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expanding the Reach of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vinblastine resets tumor-associated macrophages toward M1 phenotype and promotes antitumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reducing Immunogenicity by Design: Approaches to Minimize Immunogenicity of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
process improvements for the formulation of MC-Val-Cit-PAB-vinblastine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of the antibody-drug conjugate (ADC), MC-Val-Cit-PAB-vinblastine.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) to monitor during the formulation of this compound?
A: The primary CQAs for an ADC like this compound include the drug-to-antibody ratio (DAR), the level of aggregation, the amount of free drug, and the stability of the conjugate.[1][2] Consistent DAR is crucial for ensuring batch-to-batch consistency and directly impacts the therapeutic window.[3][] Aggregation can affect efficacy and immunogenicity, while free drug levels contribute to systemic toxicity.[1][5]
Q2: What is the mechanism of action of the MC-Val-Cit-PAB linker and vinblastine (B1199706) payload?
A: The MC-Val-Cit-PAB linker is designed to be stable in circulation and is specifically cleaved by cathepsin B, an enzyme often overexpressed in the tumor microenvironment.[6][7] Upon cleavage of the valine-citrulline (Val-Cit) dipeptide, the p-aminobenzyl carbamate (B1207046) (PAB) spacer self-immolates to release the active vinblastine payload inside the target cancer cell.[7][8] Vinblastine is a potent microtubule inhibitor that disrupts cell division, leading to apoptosis.[9][10]
Q3: Why is aggregation a common issue during the formulation of this ADC?
A: Aggregation is a frequent challenge due to the increased hydrophobicity of the ADC compared to the naked antibody.[11] The conjugation of the hydrophobic vinblastine payload and the linker can expose hydrophobic patches on the antibody surface, leading to self-association and the formation of high molecular weight species.[5][12] Manufacturing conditions, such as unfavorable buffer pH or the use of organic solvents to dissolve the drug-linker, can also promote aggregation.[12][13]
Q4: What are the recommended storage conditions for the final formulated this compound ADC?
A: For long-term stability, lyophilization is a common strategy for commercial ADCs.[14] If a liquid formulation is used, it should be stored at recommended temperatures, typically 2-8°C, and protected from light.[15] The formulation should also contain excipients like buffers to maintain pH, and surfactants to prevent aggregation and surface adsorption.[3] It is crucial to avoid repeated freeze-thaw cycles which can induce aggregation.[16] For the drug-linker conjugate itself, storage at -20°C or -80°C in a sealed container, away from moisture and light, is recommended.[15]
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
Symptom: The average DAR determined by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) is consistently below the target value.[17][18]
| Possible Cause | Recommended Solution |
| Incomplete Antibody Reduction | Ensure complete reduction of interchain disulfide bonds by optimizing the concentration of the reducing agent (e.g., TCEP or DTT) and incubation time. Verify the presence of free thiols before conjugation. |
| Drug-Linker Instability | Prepare the this compound solution immediately before use. Avoid prolonged exposure to light or high temperatures. |
| Suboptimal Conjugation Reaction Conditions | Optimize the molar ratio of the drug-linker to the antibody. Adjust the pH of the reaction buffer (typically 6.5-7.5 for thiol-maleimide conjugation). Control the reaction temperature and incubation time.[19] |
| Presence of Impurities in Antibody Preparation | Ensure the antibody is highly purified and free from substances that can interfere with the conjugation reaction.[13] |
Issue 2: High Levels of Aggregation
Symptom: Size Exclusion Chromatography (SEC) analysis reveals a significant percentage of high molecular weight species (aggregates).[20][21]
| Possible Cause | Recommended Solution |
| High Hydrophobicity | Optimize the DAR to the lowest effective level, as higher DARs increase hydrophobicity and aggregation propensity.[16][] |
| Unfavorable Buffer Conditions | Screen different formulation buffers to find the optimal pH and ionic strength that minimizes aggregation.[12] |
| Presence of Organic Solvents | Minimize the concentration of organic co-solvents (e.g., DMSO, DMF) used to dissolve the drug-linker in the final reaction mixture (typically keep below 10% v/v).[12][13] |
| Physical Stress | Avoid vigorous agitation or multiple freeze-thaw cycles.[16] |
Issue 3: Presence of Free Drug
Symptom: Analysis of the purified ADC shows unacceptable levels of unconjugated this compound.
| Possible Cause | Recommended Solution |
| Inefficient Purification | Optimize the purification method (e.g., TFF, SEC, or HIC) to effectively remove unreacted drug-linker.[19] |
| Linker Instability | Ensure the formulation buffer does not contain components that could lead to the cleavage of the linker. The Val-Cit linker is generally stable in plasma but its stability in different formulations should be assessed. |
| Incomplete Conjugation Reaction | Drive the conjugation reaction to completion by optimizing reaction parameters as described for low DAR. |
Experimental Protocols
Protocol 1: Cysteine-Directed Conjugation of this compound
-
Antibody Reduction:
-
Prepare the monoclonal antibody in a suitable buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5).
-
Add a calculated amount of a reducing agent (e.g., TCEP) to achieve the desired level of disulfide bond reduction.
-
Incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours).
-
Remove the excess reducing agent using a desalting column or tangential flow filtration (TFF).
-
-
Drug-Linker Preparation:
-
Dissolve the this compound in an appropriate organic solvent (e.g., DMSO) to a final concentration of 10-20 mM immediately before use.
-
-
Conjugation Reaction:
-
Add the dissolved drug-linker to the reduced antibody solution at a specific molar excess to achieve the target DAR.
-
Ensure the final concentration of the organic solvent is below 10% (v/v).
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature) for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the ADC using TFF or SEC to remove unreacted drug-linker and aggregates.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC
-
Sample Preparation:
-
Dilute the purified ADC to a concentration of approximately 1 mg/mL in the HIC mobile phase A.
-
-
Chromatographic Conditions:
-
Column: A suitable HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from 100% A to 100% B over a specified time.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100[]
-
Protocol 3: Analysis of Aggregates by SEC
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in the SEC mobile phase.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peaks corresponding to the monomer and high molecular weight species (aggregates).
-
Calculate the percentage of aggregation.
-
Visualizations
Caption: Experimental workflow for the formulation of this compound.
Caption: Troubleshooting logic for this compound formulation.
References
- 1. ADC Process Development and Manufacturing (Part I): Core Components, Intermediates, and Conjugation Strategies - Creative Biogene [creative-biogene.com]
- 2. axplora.com [axplora.com]
- 3. leukocare.com [leukocare.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. cellmosaic.com [cellmosaic.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 10. This compound - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. Manufacture and Quality Control of Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 14. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 19. Targeted therapies: An introduction to ADC manufacturing | CRB [crbgroup.com]
- 20. agilent.com [agilent.com]
- 21. lcms.cz [lcms.cz]
Validation & Comparative
A Comparative Guide to MC-Val-Cit-PAB-Vinblastine and MMAE-Based Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) have emerged as a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The design of an ADC is a modular process, with the linker and payload being critical determinants of its efficacy and safety profile. This guide provides an objective comparison between two distinct ADC platforms: those utilizing the MC-Val-Cit-PAB-vinblastine drug-linker and those based on the widely-used payload, monomethyl auristatin E (MMAE).
Mechanism of Action: Targeting the Microtubule Network
Both vinblastine (B1199706) and MMAE are potent anti-mitotic agents that function by disrupting microtubule dynamics, a critical process for cell division.[1][2] Upon internalization into the target cancer cell, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the cytotoxic payload. The free drug then binds to tubulin, the protein subunit of microtubules.
-
Vinblastine , a vinca (B1221190) alkaloid, inhibits microtubule assembly, leading to mitotic arrest in the M phase and subsequent apoptosis.[2][3] It binds to the microtubular proteins of the mitotic spindle, causing them to crystallize.[3]
-
Monomethyl auristatin E (MMAE) , a synthetic auristatin derivative, also inhibits cell division by blocking the polymerization of tubulin.[4][] Its high potency makes it a common choice for ADC development.[]
Despite similar subcellular targets, the subtle differences in their interaction with tubulin and their intrinsic potencies can lead to different biological outcomes.
Caption: General mechanism of action for cleavable linker ADCs.
Linker Chemistry: The Key to Controlled Release
Both ADC platforms utilize the same well-characterized linker system: MC-Val-Cit-PAB . This linker is designed for stability in systemic circulation and specific cleavage within the tumor cell.[6][7][8]
-
MC (Maleimidocaproyl): Provides a stable covalent attachment point to cysteine residues on the antibody.[9]
-
Val-Cit (Valine-Citrulline): This dipeptide sequence is specifically designed to be a substrate for Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[6][10]
-
PAB (p-aminobenzyl alcohol): Acts as a "self-immolative" spacer. Once the Val-Cit moiety is cleaved by Cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction, ensuring the release of the unmodified, fully active payload.[8]
This enzyme-cleavable design is crucial for minimizing off-target toxicity, as the highly potent drug remains inactive until it reaches the lysosomal compartment of the target cell.
References
- 1. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy | NRI-MCDB Microscopy Facility | UC Santa Barbara [microscopy.nri.ucsb.edu]
- 2. Vinblastine - Wikipedia [en.wikipedia.org]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 6. MC-Val-Cit-PAB-PNP, ADC linker, 159857-81-5 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison: MC-Val-Cit-PAB-Vinblastine and Non-Cleavable Linker Antibody-Drug Conjugates
A Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a cornerstone of precision medicine. The strategic design of these complex biotherapeutics hinges on the critical interplay between the monoclonal antibody, the cytotoxic payload, and the linker that connects them. The choice of linker technology—specifically between a cleavable and a non-cleavable strategy—profoundly influences an ADC's stability, mechanism of action, and overall therapeutic index.
This guide provides an objective, data-driven comparison of ADCs employing the cleavable linker, MC-Val-Cit-PAB, with vinblastine (B1199706) as the payload, and those utilizing non-cleavable linkers. By examining their distinct characteristics, supported by experimental data and detailed methodologies, this document aims to equip researchers with the essential information to make informed decisions in the design and development of next-generation ADCs.
At a Glance: Key Differences
| Feature | MC-Val-Cit-PAB-vinblastine (Cleavable) | Non-Cleavable Linker ADCs |
| Mechanism of Release | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B)[1] | Proteolytic degradation of the antibody backbone in the lysosome[2] |
| Released Payload | Unmodified, potent vinblastine | Payload attached to the linker and an amino acid residue[2] |
| Plasma Stability | Generally lower, with potential for premature drug release | Generally higher, leading to a more stable ADC in circulation[3][4] |
| Bystander Effect | High, due to the release of membrane-permeable vinblastine[1][5] | Low to negligible, as the released payload is typically charged and less permeable[3][4] |
| Off-Target Toxicity | Higher potential due to premature release and bystander effect | Lower potential due to higher stability and limited bystander effect[4] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect | Less effective against antigen-negative cells within a heterogeneous tumor |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between these two classes of ADCs lies in how the cytotoxic payload is liberated within the target cancer cell.
This compound (Cleavable Linker): This system is designed for controlled, intracellular release of the unmodified cytotoxic drug.[1] The valine-citrulline (Val-Cit) dipeptide is specifically recognized and cleaved by proteases, such as Cathepsin B, which are highly active within the lysosomal compartment of cancer cells.[1] Following cleavage, a self-immolative p-aminobenzyl alcohol (PAB) spacer releases the active vinblastine payload. Because the released vinblastine is a membrane-permeable small molecule, it can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect".[1][5]
Non-Cleavable Linker ADCs: In contrast, non-cleavable linkers do not possess a specific cleavage site.[2] The release of the cytotoxic payload is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[2][6] This process results in the liberation of the payload still attached to the linker and the amino acid residue (e.g., lysine (B10760008) or cysteine) to which it was conjugated.[2] This payload-linker-amino acid complex is typically charged and less membrane-permeable, which significantly limits its ability to exit the cell and exert a bystander effect.[3][4]
Performance Data: A Quantitative Comparison
The choice between a cleavable and non-cleavable linker has a direct impact on the ADC's performance in preclinical models. The following tables summarize key experimental data comparing these two strategies.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| ADC | Target Cell Line | HER2 Expression | IC50 (ng/mL) |
| Hertuzumab-vc-MMAE (cleavable) | NCI-N87 | High | 95.3 |
| Trastuzumab-DM1 (non-cleavable) | NCI-N87 | High | 568.2 |
Data adapted from a study comparing a cleavable MMAE conjugate to the non-cleavable T-DM1.
In Vivo Efficacy: Tumor Growth Inhibition
Xenograft models are instrumental in evaluating the anti-tumor activity of ADCs in a living organism.
| ADC | Xenograft Model | Dosing | Tumor Growth Inhibition |
| Trastuzumab-vc-MMAE (cleavable) | JIMT-1 (HER2-low) | 10 mg/kg, single dose | Moderate tumor regression |
| Trastuzumab-DM1 (non-cleavable) | JIMT-1 (HER2-low) | 10 mg/kg, single dose | Tumor stasis |
Pharmacokinetics: Plasma Stability
The stability of an ADC in circulation is a critical determinant of its safety and efficacy.
| ADC Linker Type | Representative ADC | Plasma Half-life (t½) |
| Cleavable (Val-Cit) | Trastuzumab-vc-MMAE | ~2-3 days |
| Non-cleavable (MCC) | Trastuzumab-DM1 | ~3-4 days |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of ADCs with different linker technologies.
In Vitro Cytotoxicity Assay (CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a panel of cancer cell lines with varying antigen expression.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well, white, clear-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC in complete cell culture medium. Add the diluted ADCs to the cells and incubate for 72-120 hours.
-
Lysis and Luminescence Measurement: Equilibrate the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a microplate reader. Calculate cell viability as a percentage of the untreated control and plot the results against the ADC concentration on a logarithmic scale. Determine the IC50 value using a non-linear regression analysis.
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of an ADC in an immunodeficient mouse model bearing human tumor xenografts.
Methodology:
-
Tumor Implantation: Subcutaneously implant 5-10 million human tumor cells (e.g., NCI-N87) into the flank of female athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³. Randomize the mice into treatment groups.
-
ADC Administration: Administer the ADC, a vehicle control, and a non-binding isotype control ADC intravenously (IV) via the tail vein at a specified dose and schedule (e.g., a single dose of 10 mg/kg).
-
Monitoring: Measure tumor volume with calipers and record the body weight of the mice twice weekly.
-
Endpoint: Euthanize the mice when the tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume for each group over time to assess tumor growth inhibition.
Bystander Killing Co-Culture Assay
Objective: To assess the ability of an ADC to kill antigen-negative "bystander" cells in the presence of antigen-positive "target" cells.
Methodology:
-
Cell Labeling: Label the antigen-negative bystander cell line (e.g., MCF7) with a fluorescent marker such as GFP.
-
Co-Culture Seeding: Seed a mixture of antigen-positive target cells (e.g., SK-BR-3) and GFP-labeled antigen-negative bystander cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC and incubate for 72-96 hours.
-
Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the number of viable GFP-positive bystander cells in the presence of the ADC compared to an untreated control. A significant reduction in the number of viable bystander cells indicates a bystander effect.
Plasma Stability Assay (ELISA-based)
Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma.
Methodology:
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in human plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Total Antibody Quantification: Coat a 96-well plate with an anti-human IgG antibody. Add the plasma samples, followed by a horseradish peroxidase (HRP)-conjugated anti-human IgG detection antibody. Measure the absorbance at 450 nm after adding a substrate.
-
Intact ADC Quantification: Coat a 96-well plate with an antibody that specifically captures the cytotoxic payload. Add the plasma samples, followed by an HRP-conjugated anti-human IgG detection antibody. Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the concentration of total antibody and intact ADC at each time point using a standard curve. Plot the percentage of intact ADC remaining over time to determine the ADC's plasma half-life.
Conclusion: Selecting the Optimal Linker Strategy
The decision between a cleavable MC-Val-Cit-PAB linker and a non-cleavable linker is a critical juncture in the development of an antibody-drug conjugate. There is no one-size-fits-all solution; the optimal choice is contingent upon the specific therapeutic context.
This compound and other cleavable linker ADCs are particularly advantageous for treating heterogeneous tumors where antigen expression is varied. The bystander effect, enabled by the release of a membrane-permeable payload, allows for the eradication of antigen-negative cancer cells in the vicinity of targeted cells, potentially leading to a more profound anti-tumor response. However, this comes with the trade-off of potentially lower plasma stability and a higher risk of off-target toxicity.
Non-cleavable linker ADCs offer the benefit of enhanced plasma stability, which can translate to a wider therapeutic window and a more favorable safety profile.[3][4] This strategy is well-suited for the treatment of hematological malignancies or solid tumors with high and uniform antigen expression, where the need for a bystander effect is less critical. The limited membrane permeability of the released payload-linker-amino acid complex minimizes the risk of collateral damage to healthy tissues.
Ultimately, a thorough evaluation of the target antigen's biology, the tumor microenvironment, and the physicochemical properties of the payload is paramount in guiding the selection of the most appropriate linker technology to maximize therapeutic efficacy while ensuring patient safety.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Val-Cit and Val-Ala Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), dictating its stability in circulation and the efficiency of payload release within the target cell. Among the most utilized classes of cleavable linkers are those sensitive to proteases, with the dipeptides valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) being prominent examples. This guide provides an objective comparison of the performance of Val-Cit and Val-Ala linkers, supported by experimental data, to inform rational ADC design.
Executive Summary
Both Val-Cit and Val-Ala linkers are designed for cleavage by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells. This enzymatic targeting allows for the specific release of cytotoxic payloads within the tumor microenvironment. While both linkers have demonstrated clinical success, they possess distinct physicochemical properties that influence the overall performance of the resulting ADC.
The primary distinction lies in their hydrophobicity. The Val-Cit linker is more hydrophobic than the Val-Ala linker.[1] This difference has significant implications for drug-to-antibody ratio (DAR), aggregation propensity, and plasma stability, particularly when working with hydrophobic payloads. Val-Ala's lower hydrophobicity often permits the conjugation of a higher number of drug molecules (higher DAR) with a reduced risk of ADC aggregation.[][]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance parameters of Val-Cit and Val-Ala linkers based on available experimental data.
Table 1: Physicochemical and In Vitro Performance Characteristics
| Parameter | Val-Cit Linker | Val-Ala Linker | Key Findings |
| Cleavage by Cathepsin B | Efficiently cleaved.[4] | Efficiently cleaved, though some studies suggest a potentially slower rate compared to Val-Cit.[5] | Both are effective substrates for Cathepsin B, enabling payload release in the lysosome. |
| Hydrophobicity | Higher | Lower[5] | Val-Ala's lower hydrophobicity is advantageous for hydrophobic payloads, reducing aggregation.[6] |
| ADC Aggregation | More prone to aggregation, especially at high DARs.[7] | Less aggregation observed, even at high DARs (up to 7.4).[8] | Val-Ala allows for the generation of ADCs with higher DARs and better manufacturing profiles.[8] |
| Bystander Effect | Capable of inducing bystander killing with membrane-permeable payloads (e.g., MMAE).[8][9] | Also capable of inducing bystander killing.[9] | The ability to induce a bystander effect is largely dependent on the released payload's properties.[10] |
Table 2: In Vitro Cytotoxicity of ADCs (IC50 Values)
| Payload | Target Antigen | Cell Line | Val-Cit ADC IC50 (pM) | Val-Ala ADC IC50 (pM) | Reference |
| MMAE | HER2+ | HER2+ cells | 14.3 | Similar to Val-Cit | [7][11] |
| MMAE | HER2+ | HER2+ cells | - | 92 | [7] |
| Doxorubicin | LewisY | L2987 | Potent | Not Reported | [4] |
Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions, and direct comparisons should be made with caution.
Table 3: Plasma Stability
| Linker | Plasma Source | Half-life / Stability | Key Findings |
| Val-Cit | Human | Highly stable (>230 days)[11][12] | Stable in human plasma, ensuring payload remains conjugated during circulation. |
| Val-Cit | Mouse | Unstable (cleaved within 1 hour in some studies)[7] | Susceptible to cleavage by mouse-specific carboxylesterase Ces1c, complicating preclinical evaluation.[5][13] |
| Val-Ala | Human | Stable[11] | Exhibits high stability in human plasma. |
| Val-Ala | Mouse | Improved stability compared to Val-Cit.[11] | Less susceptible to premature cleavage in mouse plasma than Val-Cit. |
Signaling Pathways and Experimental Workflows
Mechanism of Intracellular Drug Release
The targeted release of the cytotoxic payload is a multi-step process initiated by the binding of the ADC to its target antigen on the cancer cell surface.
References
- 1. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. communities.springernature.com [communities.springernature.com]
Benchmarking Vinblastine Against Other Microtubule Inhibitor Payloads: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of vinblastine (B1199706) with other prominent microtubule inhibitor payloads, namely auristatins (e.g., monomethyl auristatin E or MMAE) and maytansinoids (e.g., DM1). The information presented herein is supported by experimental data to aid in the informed selection of cytotoxic payloads for antibody-drug conjugate (ADC) development and other targeted delivery systems.
Mechanism of Action: A Tale of Microtubule Disruption
Microtubule inhibitors exert their cytotoxic effects by interfering with the dynamics of microtubules, essential components of the cytoskeleton crucial for cell division.[1] This disruption ultimately leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[2] While the overarching goal is the same, the specific mechanisms and binding sites on tubulin—the protein subunit of microtubules—differ among these payloads.
Vinblastine , a vinca (B1221190) alkaloid, binds to the β-tubulin subunit at the vinca domain, leading to the inhibition of tubulin polymerization and disruption of the mitotic spindle.[2] Auristatins , such as MMAE, are synthetic analogs of the natural product dolastatin 10.[] They also bind to the vinca domain on β-tubulin, inhibiting tubulin polymerization.[][4] In contrast, maytansinoids , like DM1, are derivatives of maytansine (B1676224) and bind to a distinct site on β-tubulin, also at or near the vinca domain, to inhibit microtubule assembly.[][4]
Data Presentation: Quantitative Comparison of Microtubule Inhibitor Payloads
The following tables summarize the in vitro cytotoxicity, in vivo efficacy, and toxicity profiles of vinblastine, MMAE, and DM1. It is important to note that the potency of these payloads can vary significantly depending on the cancer cell line, the antibody used in the ADC construct, the linker chemistry, and the drug-to-antibody ratio (DAR).
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Payload | Cancer Cell Line | IC50 (nM) | Reference |
| Vinblastine | A431 (epidermoid carcinoma) | Significantly higher than cancer cells | [5] |
| B16 Melanoma | More potent than vincristine (B1662923) and vinepidine | [5] | |
| MMAE | N87 (gastric carcinoma) | ~0.29 | [6] |
| SK-BR-3 (breast adenocarcinoma) | Potent (nanomolar range) | [7] | |
| BT474 (breast ductal carcinoma) | Potent (nanomolar range) | [6] | |
| MDA-MB-468 (breast adenocarcinoma) | IC50 <1 nM (for ADC) | [8] | |
| DM1 | N87 (gastric carcinoma) | Less potent than H32-VCMMAE | [6] |
| SK-BR-3 (breast adenocarcinoma) | Less potent than H32-VCMMAE | [6] | |
| BT474 (breast ductal carcinoma) | Less potent than H32-VCMMAE | [6] | |
| JIMT-1 (breast cancer) | Partially sensitive | [9] |
Table 2: Comparative In Vivo Efficacy of ADCs
| ADC Payload | Xenograft Model | Dosing | Outcome | Reference |
| MMAE | A549 (lung cancer) | Not specified | Effectively inhibited tumor growth | [10] |
| NCI-N87 (gastric cancer) | 3.6 mg/kg (T-DM1) | Improved tissue penetration with HALA antibody | [11] | |
| SKOV3 (ovarian cancer) | 2.9 mg/kg | Complete tumor regression in 50% of mice | ||
| DM1 | DU145-PSMA (prostate cancer) | Not specified | Significant tumor volume reduction | [12] |
| CWR22Rv1 (prostate cancer) | Not specified | Significant tumor volume reduction | [12] | |
| L-JIMT-1 (breast cancer lung metastasis) | Not specified | Less effective than DV and T-DXd | [9] |
Table 3: Comparative Toxicity Profiles
| Payload | Common Adverse Events | Notes | Reference |
| Vinblastine | Myelosuppression, peripheral neuropathy | Dose-limiting toxicities | [13] |
| MMAE | Neutropenia, peripheral neuropathy | Hematologic toxicity is a consistent finding | [12] |
| DM1 | Thrombocytopenia, hepatotoxicity | Gastrointestinal effects also observed | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the in vitro cytotoxicity of microtubule inhibitor payloads, either as free drugs or as part of an ADC.[14][15][16]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Microtubule inhibitor payloads (Vinblastine, MMAE, DM1) or ADC constructs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the microtubule inhibitor payloads or ADCs in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a negative control and a vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72-96 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 10-15 minutes to ensure complete dissolution.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Tumor Xenograft Model
This protocol provides a general framework for assessing the in vivo anti-tumor efficacy of microtubule inhibitor-based ADCs in a mouse xenograft model.[10][17]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line for tumor implantation
-
ADC constructs
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of the desired human cancer cell line (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: Volume = (length x width²) / 2.
-
Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the ADC constructs and vehicle control intravenously at the desired dosage and schedule.
-
Efficacy Evaluation: Measure tumor volumes and body weights of the mice two to three times a week.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined period. Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.
-
Toxicity Assessment: Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, and other clinical signs.
Mandatory Visualization
Signaling Pathway of Microtubule Inhibitors
Caption: Mechanism of action of microtubule inhibitor payloads.
Experimental Workflow for ADC Evaluation
Caption: Experimental workflow for comparing ADC payloads.
Logical Relationship of Payload Comparison
Caption: Logical relationship for payload comparison and selection.
References
- 1. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 4. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of trastuzumab emtansine, trastuzumab deruxtecan, and disitamab vedotin in a multiresistant HER2-positive breast cancer lung metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Microtubule inhibitor-based antibody–drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
Revolutionizing ADC Efficacy Prediction: A Guide to Validating In Vitro Assays
For researchers, scientists, and drug development professionals, the journey of an Antibody-Drug Conjugate (ADC) from the lab to the clinic is paved with rigorous testing and validation. A critical juncture in this process is the early, accurate prediction of in vivo efficacy using in vitro assays. This guide provides a comprehensive comparison of key in vitro assays, their correlation with in vivo outcomes, and detailed protocols to empower researchers in selecting and validating the most predictive models for their ADC candidates.
The development of ADCs is a complex endeavor, with a high attrition rate in clinical trials. A significant contributor to this is the challenge of translating preclinical findings into clinical success. Robust and validated in vitro assays are therefore indispensable tools for de-risking ADC development, enabling early identification of promising candidates and providing a strong rationale for advancing to more complex and costly in vivo studies.
The Correlation Between In Vitro and In Vivo Efficacy: A Quantitative Look
A pivotal question in ADC development is the extent to which in vitro observations can predict in vivo anti-tumor activity. A study involving 19 different ADCs established a strong, positive correlation between an in vitro efficacy metric, the tumor static concentration (TSC in vitro), and its in vivo counterpart (TSC in vivo). The Spearman's rank correlation coefficient was an impressive 0.82, suggesting that well-designed in vitro assays can indeed differentiate ADCs based on their potential in vivo efficacy.[1][2][3][4][5][6] This correlation provides a solid foundation for utilizing in vitro data to guide the selection and optimization of ADC candidates, thereby conserving time and resources.[1][3][4]
However, it is crucial to acknowledge that the in vivo environment is significantly more complex than a 2D cell culture. Factors such as tumor heterogeneity, the tumor microenvironment, and ADC pharmacokinetics can all influence efficacy.[7] Therefore, a multi-faceted approach, employing a panel of in vitro assays that probe different aspects of ADC biology, is recommended for a more comprehensive and predictive assessment.
Key In Vitro Assays for Predicting ADC Efficacy
Several in vitro assays are routinely employed to characterize the efficacy of ADCs. The most critical of these include cytotoxicity assays, bystander effect assays, and internalization assays. Each provides unique insights into the mechanism of action and potential potency of an ADC.
Cytotoxicity Assays: Measuring Direct Cell Killing
Cytotoxicity assays are the cornerstone of in vitro ADC evaluation, directly measuring the ability of an ADC to kill target cancer cells.[3][8][9] These assays are essential for determining the potency of an ADC, typically expressed as the half-maximal inhibitory concentration (IC50).[10]
Table 1: Comparison of In Vitro Cytotoxicity Data with In Vivo Efficacy
| In Vitro Assay Metric | In Vivo Efficacy Metric | Correlation | Key Considerations |
| IC50 (MTT/XTT Assay) | Tumor Growth Inhibition (TGI) | Generally correlative, but can be influenced by bystander effects and in vivo PK/PD. | A necessary first step to triage ADC molecules before moving to more expensive in vivo studies.[11][12] |
| Tumor Static Concentration (TSC in vitro) | Tumor Static Concentration (TSC in vivo) | High (Spearman's ρ = 0.82)[1][4][6] | Requires specialized kinetic cytotoxicity assays and mathematical modeling.[1][2][4] |
Bystander Effect Assays: Assessing Collateral Damage to Antigen-Negative Cells
The bystander effect, where the cytotoxic payload released from a target cell kills adjacent antigen-negative cells, is a crucial mechanism for enhancing ADC efficacy, especially in heterogeneous tumors.[5][7][13] In vitro assays that can quantify this effect are therefore highly valuable.
Table 2: Comparison of In Vitro Bystander Effect Data with In Vivo Efficacy
| In Vitro Assay Format | In Vivo Relevance | Correlation | Key Considerations |
| Co-culture of Antigen-Positive and -Negative Cells | High | Qualitative and quantitative correlation with in vivo bystander killing.[13][14] | The ratio of antigen-positive to -negative cells can significantly impact the observed effect.[15] |
| Conditioned Media Transfer | Moderate | Provides evidence of a diffusible cytotoxic payload.[13] | May not fully recapitulate the spatial relationships within a solid tumor. |
Internalization Assays: Tracking the Gateway to Cytotoxicity
The internalization of an ADC upon binding to its target antigen is a prerequisite for the intracellular release of the cytotoxic payload and subsequent cell death.[6][9][16][17] Therefore, assays that measure the rate and extent of internalization are critical for selecting effective ADC candidates.[6][17]
Table 3: Comparison of In Vitro Internalization Data with In Vivo Efficacy
| In Vitro Assay Metric | In Vivo Relevance | Correlation | Key Considerations |
| Internalization Rate (Flow Cytometry) | High | Rapid and efficient internalization is generally associated with better in vivo efficacy. | The choice of fluorescent dye and quenching method can impact results. |
| Lysosomal Co-localization (Confocal Microscopy) | High | Confirms that the ADC is trafficked to the lysosome for payload release. | Provides qualitative and semi-quantitative data. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for generating high-quality, comparable data. Below are detailed methodologies for the key in vitro assays discussed.
Detailed Protocol: In Vitro Cytotoxicity Assay (MTT)
This protocol outlines the measurement of ADC-mediated cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell line (adherent or suspension)
-
Complete cell culture medium
-
ADC of interest
-
Control antibody (unconjugated)
-
Free cytotoxic payload
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[1]
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
For suspension cells, seed cells on the day of the experiment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, control antibody, and free payload in complete culture medium.
-
Remove the seeding medium from the wells (for adherent cells) and add 100 µL of the different treatment solutions to the respective wells. Include wells with medium only as a negative control.
-
-
Incubation:
-
Incubate the plate for a period that allows for the ADC to exert its cytotoxic effect (typically 72-120 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[1]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting model.
-
Detailed Protocol: In Vitro Bystander Effect Assay (Co-culture)
This protocol describes a method to assess the bystander killing effect of an ADC using a co-culture of antigen-positive and antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) target cancer cell line
-
Antigen-negative (Ag-) bystander cell line (stably expressing a fluorescent protein, e.g., GFP, for easy identification)
-
Complete cell culture medium
-
ADC of interest
-
Control antibody
-
96-well flat-bottom cell culture plates
-
Fluorescence microscope or high-content imaging system
-
Flow cytometer (optional)
Procedure:
-
Cell Seeding:
-
Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5). The total cell density should be optimized for the duration of the assay.
-
Allow the cells to attach and form a co-culture monolayer overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in complete culture medium.
-
Add the treatment solutions to the co-culture wells.
-
-
Incubation:
-
Incubate the plate for a period sufficient to observe the bystander effect (typically 72-120 hours).
-
-
Data Acquisition:
-
Fluorescence Microscopy/High-Content Imaging: Acquire images of the co-culture at different time points. The viability of the Ag- (fluorescent) cells can be assessed by morphology or by using a viability dye (e.g., propidium (B1200493) iodide).
-
Flow Cytometry: At the end of the incubation, harvest the cells and analyze the viability of the Ag- (fluorescent) cell population using a viability dye.
-
-
Data Analysis:
-
Quantify the percentage of viable Ag- cells in the ADC-treated wells compared to the control-treated wells. A significant decrease in the viability of Ag- cells in the presence of Ag+ cells and the ADC is indicative of a bystander effect.
-
Detailed Protocol: ADC Internalization Assay (Flow Cytometry)
This protocol details a method for quantifying ADC internalization using flow cytometry.
Materials:
-
Target cancer cell line
-
Fluorescently labeled ADC (e.g., conjugated to Alexa Fluor 488)
-
Unlabeled ADC (for competition control)
-
Complete cell culture medium
-
FACS buffer (e.g., PBS with 2% FBS)
-
Trypsin-EDTA
-
Quenching solution (e.g., acidic glycine (B1666218) buffer, pH 2.5) or a quenching antibody
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend them in cold FACS buffer at a concentration of 1x10^6 cells/mL.
-
-
ADC Incubation:
-
Add the fluorescently labeled ADC to the cell suspension at a predetermined concentration.
-
As a control, incubate a separate tube of cells with the fluorescently labeled ADC in the presence of an excess of unlabeled ADC to determine non-specific binding.
-
Incubate the cells on ice for 1 hour to allow for binding but prevent internalization.
-
-
Internalization Induction:
-
Wash the cells with cold FACS buffer to remove unbound ADC.
-
Resuspend the cells in pre-warmed complete culture medium and incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to allow for internalization. A 4°C control should be included to represent the baseline (no internalization).
-
-
Quenching of Surface Fluorescence:
-
At each time point, stop the internalization by placing the tubes on ice.
-
Wash the cells with cold FACS buffer.
-
To distinguish between surface-bound and internalized ADC, quench the fluorescence of the surface-bound ADC. This can be done by either:
-
A brief incubation with an acidic quenching solution followed by neutralization.
-
Incubation with an anti-fluorophore quenching antibody.
-
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Measure the mean fluorescence intensity (MFI) of the cell population at each time point.
-
-
Data Analysis:
-
The MFI of the quenched samples at 37°C represents the internalized ADC.
-
Calculate the percentage of internalization at each time point relative to the total bound ADC (MFI of the unquenched sample at 4°C).
-
Plot the percentage of internalization over time to determine the internalization rate.
-
Visualizing the Mechanism: From Binding to Cell Death
Understanding the intricate journey of an ADC from the cell surface to its intracellular target is crucial for interpreting experimental data. The following diagrams, created using the DOT language for Graphviz, illustrate the key steps in the ADC mechanism of action and the experimental workflows for its characterization.
Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).
Caption: Workflow for the in vitro evaluation of ADC efficacy.
Caption: Signaling pathways affected by common ADC payloads.
Conclusion: A Data-Driven Approach to ADC Development
The successful development of novel ADCs hinges on the ability to make informed decisions early in the discovery pipeline. The in vitro assays and methodologies outlined in this guide provide a robust framework for predicting the in vivo efficacy of ADC candidates. By employing a combination of cytotoxicity, bystander effect, and internalization assays, and by carefully validating these against in vivo data, researchers can significantly increase the probability of success in the clinic. A data-driven, multi-parametric approach to in vitro characterization is not just a recommendation; it is a necessity for navigating the complexities of ADC development and ultimately delivering transformative therapies to patients in need.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 5. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 8. news-medical.net [news-medical.net]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adcreview.com [adcreview.com]
- 13. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. dls.com [dls.com]
- 16. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
A Head-to-Head Comparison of Self-Immolative Spacers for Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a self-immolative spacer is critical in the design of effective targeted therapies, such as antibody-drug conjugates (ADCs). These molecular entities are engineered to be stable in circulation and to release a potent payload only upon a specific triggering event at the target site. This guide provides an objective, data-supported comparison of the major classes of self-immolative spacers, focusing on their release mechanisms, kinetics, and the experimental protocols for their evaluation.
Self-immolative spacers are broadly categorized based on their release mechanism: 1,6-elimination, cyclization, or other intramolecular rearrangements. The most prominent examples from each class—para-aminobenzyl carbamate (B1207046) (PABC), cyclization-driven spacers, and the trimethyl lock system—are compared below.
Mechanism of Action and Performance Comparison
The efficacy of a self-immolative spacer is primarily determined by the kinetics of payload release following activation. This process should be rapid and efficient to ensure the cytotoxic agent is liberated in its active form at the desired site of action.
Para-Aminobenzyl Carbamate (PABC) Spacers
The PABC spacer is the most extensively used and well-characterized self-immolative system in approved ADCs.[1] Its mechanism is based on a 1,6-elimination reaction. Upon enzymatic cleavage of a linked trigger (e.g., a peptide cleaved by cathepsin B in a lysosome), a free aniline (B41778) moiety is exposed. This initiates an electronic cascade, leading to the release of the payload.[2][3][4]
Cyclization-Driven Spacers
These spacers release their payload through an intramolecular cyclization reaction. The driving force is the formation of a thermodynamically stable 5- or 6-membered ring.[1] Studies have shown that spacers forming five-membered rings generally exhibit faster drug release kinetics than those forming six-membered rings.[3] Proline-derived spacers, for instance, have demonstrated particularly rapid cyclization and potentiation of prodrug activity.[5]
Trimethyl Lock (TML) System
The trimethyl lock system operates on the principle of sterically-driven lactonization.[6] Three methyl groups create steric strain that is relieved upon intramolecular cyclization, leading to a rapid release of the payload.[4][7] This system is triggered by the removal of a protecting group on a phenolic hydroxyl, which then initiates the lactonization cascade.[6]
Quantitative Performance Data
The selection of a self-immolative spacer is often guided by its release half-life (t½), which quantifies the time required for half of the payload to be liberated after the initial trigger. The ideal half-life is dependent on the specific application, including the circulatory half-life of the delivery vehicle.[8]
| Spacer Type | Sub-type / Example | Payload | Release Half-life (t½) | Experimental Conditions | Reference |
| PABC-based | Val-Cit-PABC | Doxorubicin | - (Qualitatively efficient) | Lysosomal preparations | [2] |
| PABC-based | mc-VC-PABC | MMAE | - (Used in approved ADCs) | - | [2] |
| Cyclization | Propanediamine-carbamate (forms 6-membered ring) | SN-38 | Slower than 5-membered ring | Not specified | [9] |
| Cyclization | (S)-2-(aminomethyl)pyrrolidine (Sp4) | SN-38 | 1.6 h | Not specified | [9] |
| Cyclization | Pyrrolidine-carbamate with tertiary amine handle (Sp3) | Imidazoquinoline | ~2 days (for 1° alcohol) | Aqueous buffer, neutral pH | [1] |
| Trimethyl Lock | Acetyl ester of TML | p-methoxyaniline | 4039 min (without enzyme) | Phosphate-buffered saline | [4] |
| Trimethyl Lock | Acetyl ester of TML | p-methoxyaniline | A few minutes (with porcine liver esterase) | Phosphate-buffered saline | [4] |
Visualizing the Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the general mechanism of action for self-immolative spacers in an ADC context and a typical experimental workflow for their evaluation.
Caption: ADC mechanism from binding to payload release.
Caption: Workflow for spacer evaluation.
Experimental Protocols
Kinetic Analysis of Payload Release
This protocol outlines a general method for determining the rate of payload release from a self-immolative spacer, often in the context of an ADC catabolism assay.[10]
-
Preparation of Lysosomal Homogenate (Tritosomes): Prepare a lysosomal fraction from rat liver or relevant cells.
-
Incubation: Incubate the ADC with the lysosomal homogenate at a pH of 4.7 to simulate the endolysosomal environment.[10]
-
Time Points: Collect aliquots at various time intervals (e.g., 0, 1, 4, 8, 24 hours).
-
Sample Preparation: Quench the reaction and precipitate proteins.
-
Analysis: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentration of the released payload over time.
-
Data Analysis: Plot the concentration of the released payload versus time and fit the data to a kinetic model to determine the release half-life (t½).
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a widely used method to assess the potency of an ADC in killing target cancer cells.[9][11][12][13]
-
Cell Seeding: Plate target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9][11]
-
ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting isotype control ADC. Treat the cells with the ADCs and incubate for a period of 72-96 hours.[9]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce MTT to purple formazan (B1609692) crystals.[9][11]
-
Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[9][11]
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot cell viability against ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
References
- 1. air.unimi.it [air.unimi.it]
- 2. mdpi.com [mdpi.com]
- 3. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 4. Trimethyl lock: A trigger for molecular release in chemistry, biology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced Pyrrolidine‐Carbamate Self‐Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trimethyl lock: a trigger for molecular release in chemistry, biology, and pharmacology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Trimethyl lock: A trigger for molecular release in chemistry, biology, and pharmacology. | Semantic Scholar [semanticscholar.org]
- 8. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. orb.binghamton.edu [orb.binghamton.edu]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Performance of MC-Val-Cit-PAB-Vinblastine in Resistant Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the antibody-drug conjugate (ADC) payload-linker combination, MC-Val-Cit-PAB-vinblastine, in cancer cell lines exhibiting mechanisms of drug resistance. The performance is compared with alternative ADC technologies, supported by experimental data and detailed methodologies.
Introduction to Resistance in ADC Therapy
Antibody-drug conjugates are designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. A common payload for these targeted therapies is vinblastine (B1199706), a microtubule inhibitor. However, the efficacy of ADCs, including those utilizing vinblastine, can be compromised by the development of drug resistance in cancer cells. A primary mechanism of this resistance is the overexpression of efflux pumps like P-glycoprotein (P-gp), encoded by the MDR1 gene. P-gp actively transports a wide range of chemotherapy drugs, including vinblastine and other microtubule inhibitors like monomethyl auristatin E (MMAE), out of the cancer cell, reducing their intracellular concentration and cytotoxic effect.
This guide focuses on the performance of a specific ADC construct, this compound, in cell lines with this well-defined resistance mechanism and compares it to ADCs utilizing the MMAE payload, such as brentuximab vedotin.
Comparative Efficacy in Resistant Cell Lines
Direct comparative studies evaluating this compound against other ADCs in the same resistant cell lines are limited in publicly available literature. However, by examining studies on ADCs with similar payloads and linkers in well-characterized resistant models, we can construct a comparative analysis.
The key takeaway is that both vinblastine and MMAE are substrates for the P-glycoprotein efflux pump. Consequently, ADCs delivering these payloads are susceptible to resistance mediated by P-gp overexpression. The degree of resistance often correlates with the level of P-gp expression.
Table 1: Comparative Cytotoxicity of ADCs in Sensitive and Resistant Cell Lines
| Cell Line Model | Resistance Mechanism | ADC Payload | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |
| Hodgkin Lymphoma (L428) | P-gp (MDR1) Overexpression | MMAE (from Brentuximab Vedotin) | 32 µg/ml | 391 µg/ml | ~12 | [1] |
| Hodgkin Lymphoma (KMH2) | P-gp (MDR1) Overexpression | MMAE (from Brentuximab Vedotin) | 13 µg/ml | 219 µg/ml | ~17 | [1] |
| Human Breast Cancer (LCC6) | P-gp (MDR1) Overexpression | Vincristine (Vinca Alkaloid) | ~5 nM | ~150 nM | ~30 | [2] |
| Human Leukemia (K562) | P-gp (MDR1) Overexpression | Vincristine (Vinca Alkaloid) | ~2 nM | ~100 nM | ~50 | [2] |
Note: Data for a specific this compound ADC is not available. Data for vincristine, a closely related vinca (B1221190) alkaloid, is used to illustrate the expected impact of P-gp-mediated resistance. The IC50 values for brentuximab vedotin are presented as µg/ml as reported in the source.
Overcoming Resistance
Research has shown that inhibiting P-gp function can restore sensitivity to ADCs like brentuximab vedotin in resistant cell lines.[1][3][4][5][6] For instance, the use of P-gp inhibitors such as cyclosporine A has been shown to significantly decrease the IC50 of brentuximab vedotin in resistant Hodgkin lymphoma cell lines by increasing the intracellular concentration of MMAE.[1][4] This suggests that a similar strategy could be effective for overcoming resistance to this compound-based ADCs.
Experimental Protocols
To evaluate the performance of ADCs in resistant cell lines, a series of well-defined experiments are necessary. Below are detailed methodologies for key assays.
Development and Characterization of Resistant Cell Lines
Objective: To generate and characterize cancer cell lines that overexpress P-glycoprotein.
Protocol:
-
Induction of Resistance:
-
Culture parental cancer cell lines (e.g., a Hodgkin lymphoma line like L428 or a breast cancer line like MCF-7) in standard growth medium.
-
Expose the cells to the selecting drug (e.g., vinblastine or doxorubicin) at a low concentration (e.g., the IC20).
-
Gradually increase the drug concentration in a stepwise manner as the cells develop resistance and resume proliferation.
-
This process of "pulsatile" or continuous exposure can take several months.
-
-
Characterization of P-gp Expression:
-
Western Blot:
-
Prepare total cell lysates from both parental (sensitive) and resistant cells.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for P-glycoprotein (e.g., clone C219) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Use a loading control like β-actin to normalize for protein loading.
-
-
Flow Cytometry:
-
Harvest single-cell suspensions of parental and resistant cells.
-
Incubate the cells with a fluorescently labeled antibody against an extracellular epitope of P-gp (e.g., MRK16) or an isotype control antibody.
-
Analyze the cells on a flow cytometer to quantify the percentage of P-gp positive cells and the mean fluorescence intensity, which correlates with the level of surface P-gp expression.
-
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in sensitive and resistant cell lines.
Protocol:
-
Cell Seeding:
-
Seed the parental and resistant cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC (e.g., an antibody targeting a relevant antigen conjugated to this compound) in complete growth medium.
-
Remove the existing medium from the wells and add the ADC dilutions. Include wells with medium only (blank) and cells with medium but no ADC (vehicle control).
-
-
Incubation:
-
Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for microtubule inhibitors).[7]
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Aspirate the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each ADC concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Visualizing Signaling and Experimental Workflows
To better understand the mechanisms and experimental procedures discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of MDR1 Overcomes Resistance to Brentuximab Vedotin in Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of MDR1 overcomes resistance to brentuximab vedotin in Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for ADC Characterization
The development and characterization of Antibody-Drug Conjugates (ADCs) necessitate a robust analytical toolkit to ensure product quality, consistency, and safety. Due to the inherent complexity and heterogeneity of ADCs, a single analytical method is often insufficient for comprehensive characterization.[1][2] Cross-validation of orthogonal analytical methods is therefore crucial to guarantee the accuracy and reliability of data, particularly for critical quality attributes (CQAs) such as the drug-to-antibody ratio (DAR), drug distribution, and the presence of impurities.[3][4] This guide provides a comparative overview of key analytical methods used for ADC characterization, with a focus on their cross-validation to ensure data integrity for researchers, scientists, and drug development professionals.
Key Analytical Methods for ADC Characterization
The primary analytical techniques for ADC characterization, particularly for DAR and drug distribution analysis, include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). Ultraviolet-Visible (UV/Vis) Spectroscopy is also a straightforward method for determining the average DAR.[5][6] For pharmacokinetic (PK) assessments, Ligand-Binding Assays (LBA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed.[7][8]
Table 1: Comparison of Key Analytical Methods for ADC Characterization
| Analytical Method | Principle | Key Applications | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity under non-denaturing conditions.[9] | DAR determination, drug load distribution, analysis of naked antibody content for cysteine-conjugated ADCs.[5][10] | Gentle, non-denaturing method that preserves the protein's tertiary structure.[9] QC-friendly and easily validated.[9] | Not suitable for lysine-conjugated ADCs.[5] Incompatible with MS analysis due to non-volatile salts.[9] Does not provide information on conjugation site.[9] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on hydrophobicity under denaturing conditions.[5] | Orthogonal method for average DAR determination, analysis of reduced ADC fragments (heavy and light chains).[10][11] | High resolution and efficiency. | Denaturing conditions can disrupt the ADC structure.[5] |
| Mass Spectrometry (MS) / LC-MS | Measures the mass-to-charge ratio of ionized molecules.[3] | Precise DAR determination, identification of drug distribution, conjugation site analysis, structural characterization.[3][12] | High specificity and sensitivity, provides detailed molecular-level information.[3] Can be coupled with chromatography (LC-MS) for enhanced separation and analysis.[3] | Higher equipment cost and complexity. |
| UV/Vis Spectroscopy | Measures the absorbance of light by the ADC and the drug at specific wavelengths.[5] | Simple and convenient estimation of average DAR.[5] | Rapid and straightforward. | Provides only the average DAR, not the distribution.[5] Requires that the drug and antibody have distinct maximum absorbance wavelengths.[5] |
| Ligand-Binding Assay (LBA) | Measures the interaction between the ADC (antibody component) and its target antigen.[13] | Quantification of total antibody and conjugated antibody in biological matrices for pharmacokinetic studies.[7] | High throughput and relatively low equipment cost.[8] | Potential for interference from matrix components.[7] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of LC with the high selectivity and sensitivity of tandem MS.[8] | Quantification of unconjugated (free) payload and conjugated antibody in biological matrices for pharmacokinetic studies.[7][13] | High specificity and can measure multiple analytes in a single run.[14] | More complex and lower throughput than LBAs. |
Cross-Validation of Analytical Methods: A Workflow
Cross-validation is essential when data from different analytical methods are used to support product characterization and release. The goal is to demonstrate that the methods provide comparable and consistent results.
Caption: Workflow for the cross-validation of analytical methods for ADC characterization.
Experimental Protocols
Detailed methodologies are critical for the successful implementation and cross-validation of analytical techniques.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Principle: HIC separates ADC species based on their hydrophobicity. The conjugation of hydrophobic drug-linkers to the antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.[9]
Methodology:
-
Column: A HIC column, such as one with a butyl or phenyl stationary phase, is used.[15]
-
Mobile Phase A (High Salt): Typically contains a high concentration of a salt like ammonium (B1175870) sulfate (B86663) (e.g., 1.2 M) in a buffer (e.g., 25 mM sodium phosphate, pH 6.0).[15]
-
Mobile Phase B (Low Salt): The same buffer as Mobile Phase A but with a low salt concentration and often containing an organic modifier like isopropanol (B130326) (e.g., 25% v/v).[15]
-
Gradient: A decreasing salt gradient is used to elute the ADC species, with the unconjugated antibody eluting first, followed by species with increasing DAR.[9]
-
Detection: UV absorbance is monitored at 280 nm.[15]
-
Data Analysis: The average DAR is calculated from the relative peak areas of the different drug-loaded species.[10]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for DAR Analysis
Principle: RP-HPLC separates the light and heavy chains of the ADC after reduction, based on their hydrophobicity.[10]
Methodology:
-
Sample Preparation: The ADC sample is reduced using a reducing agent like dithiothreitol (B142953) (DTT) to separate the heavy and light chains.[15]
-
Column: A reverse-phase column, such as a C4 or C8, is typically used.
-
Mobile Phase A: An aqueous solution with an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA in water).[11]
-
Mobile Phase B: An organic solvent with TFA (e.g., 0.1% TFA in acetonitrile).[11]
-
Gradient: An increasing organic solvent gradient is used for elution.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The weighted average DAR is calculated based on the peak areas of the drug-loaded and unloaded light and heavy chains.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS) for DAR and Structural Analysis
Principle: LC separates the ADC species, which are then ionized and their mass-to-charge ratio is determined by the mass spectrometer. This allows for precise mass measurement and determination of the drug load distribution.[3]
Methodology:
-
Chromatography: Either HIC, RP-HPLC, or Size Exclusion Chromatography (SEC) can be coupled to the mass spectrometer. For native MS analysis, SEC is often used for online buffer exchange.[16][17]
-
Mass Spectrometry: High-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are commonly used.[6]
-
Ionization: Electrospray ionization (ESI) is typically used, with native ESI conditions employed to keep the ADC intact.[18]
-
Data Analysis: The deconvoluted mass spectrum provides the masses of the different ADC species, from which the DAR and drug distribution can be accurately determined.[3]
Caption: Interrelationship of analytical methods for comprehensive ADC characterization.
Conclusion
A multi-faceted analytical approach with robust cross-validation is indispensable for the successful development of ADCs. While methods like HIC and RP-HPLC are workhorses for routine DAR analysis, high-resolution mass spectrometry provides a deeper, more precise characterization. UV/Vis spectroscopy offers a simple, orthogonal check for the average DAR. For bioanalytical needs, the combination and cross-validation of LBA and LC-MS/MS are critical for understanding the pharmacokinetic profile of an ADC. By employing a strategic combination of these methods and ensuring their cross-validation, researchers and developers can build a comprehensive and reliable data package to support the progression of these complex but promising therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. biopharminternational.com [biopharminternational.com]
- 3. researchgate.net [researchgate.net]
- 4. veranova.com [veranova.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 7. benchchem.com [benchchem.com]
- 8. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. lcms.cz [lcms.cz]
Unmasking the Bystander Effect: A Comparative Analysis of Antibody-Drug Conjugate Payloads
For Researchers, Scientists, and Drug Development Professionals
The bystander effect is a critical attribute of antibody-drug conjugates (ADCs), enabling the eradication of antigen-negative tumor cells adjacent to targeted antigen-positive cells, thereby addressing tumor heterogeneity. This phenomenon is primarily governed by the physicochemical properties of the ADC's cytotoxic payload. This guide provides a detailed comparison of the bystander effects of various ADC payloads, supported by experimental data and methodologies, to inform the strategic design and development of next-generation ADCs.
The Decisive Role of Payload Properties in the Bystander Effect
The capacity of an ADC to induce a bystander effect is intricately linked to the properties of its payload, particularly its ability to traverse cell membranes. Upon internalization of the ADC by an antigen-positive cell and subsequent degradation within the lysosome, the released payload's journey determines its bystander potential. Payloads that are membrane-permeable can diffuse out of the target cell and into the tumor microenvironment, where they can then enter and kill neighboring antigen-negative cells. In contrast, payloads with low membrane permeability remain trapped within the target cell, limiting their cytotoxic activity to the antigen-positive population.[1][2]
Key physicochemical properties influencing the bystander effect include:
-
Membrane Permeability: This is the most critical factor. Payloads with higher membrane permeability, often associated with greater lipophilicity and a neutral charge at physiological pH, are more likely to diffuse across cell membranes.[1][2]
-
Hydrophobicity: A higher degree of hydrophobicity generally correlates with better membrane permeability. However, excessive hydrophobicity can lead to ADC aggregation and off-target toxicities.[3]
-
Charge: Charged molecules, such as those with a carboxyl group that is ionized at physiological pH, exhibit poor membrane permeability and are thus less likely to induce a strong bystander effect.[2][4]
Comparative Analysis of ADC Payloads
The selection of a payload has profound implications for an ADC's therapeutic strategy, particularly concerning its ability to overcome tumor heterogeneity through the bystander effect. Below is a comparative overview of commonly used ADC payloads.
Auristatins: A Tale of Two Molecules
Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are potent microtubule inhibitors frequently used in ADCs. Despite their structural similarities, they exhibit markedly different bystander effects.
-
MMAE: Possesses high membrane permeability due to its more hydrophobic and neutral nature. This allows it to efficiently diffuse out of target cells and exert a potent bystander killing effect.[2][4] ADCs utilizing MMAE, such as Padcev (enfortumab vedotin), are effective in heterogeneous tumors.[5]
-
MMAF: Features a charged C-terminal phenylalanine, rendering it more hydrophilic and significantly less membrane-permeable. Consequently, MMAF is largely retained within the target cell, resulting in a minimal to absent bystander effect.[6][7] This property may be advantageous when a highly targeted, contained cytotoxic effect is desired to minimize damage to surrounding healthy tissue.[2]
Topoisomerase I Inhibitors: Champions of the Bystander Effect
Topoisomerase I inhibitors have emerged as a powerful class of ADC payloads, largely due to their potent bystander killing capabilities.
-
Deruxtecan (B607063) (DXd): A derivative of exatecan, deruxtecan is a highly potent topoisomerase I inhibitor with high membrane permeability. The ADC Enhertu (trastuzumab deruxtecan) leverages this property to induce a strong bystander effect, contributing to its remarkable efficacy in tumors with heterogeneous HER2 expression.[8][9] In co-culture experiments, T-DXd demonstrated significant cytotoxicity in HER2-negative cells when cultured with HER2-positive cells, a clear indication of its bystander potential.[9]
-
SN-38: The active metabolite of irinotecan, SN-38 is another potent topoisomerase I inhibitor that demonstrates a significant bystander effect. Trodelvy (sacituzumab govitecan) utilizes an SN-38 payload to effectively treat heterogeneous tumors.[3][8]
Maytansinoids: Limited Bystander Potential
-
DM1 and DM4: These maytansinoid derivatives are potent microtubule inhibitors. However, when released from a non-cleavable linker, as in the case of Kadcyla (trastuzumab emtansine or T-DM1), the payload remains attached to the antibody's lysine (B10760008) residue, creating a charged complex with poor membrane permeability. This severely limits its ability to induce a bystander effect.[1][9] In contrast, ADCs with cleavable linkers releasing DM4 have shown some bystander killing.[10]
Quantitative Data Summary
The following tables summarize the bystander effect potential and key physicochemical properties of various ADC payloads based on preclinical data. Direct quantitative comparison of potency (e.g., IC50 values) is challenging due to variations in experimental conditions across different studies.
Table 1: Comparative Bystander Effect of ADC Payloads
| Payload Class | Payload | Bystander Effect Potential | Key References |
| Auristatins | MMAE | Potent | [2],[4] |
| MMAF | Minimal to None | [6],[7],[2] | |
| Topoisomerase I Inhibitors | Deruxtecan (DXd) | Strong | [8],[9] |
| SN-38 | Strong | [3],[8] | |
| Maytansinoids | DM1 (from non-cleavable linker) | Minimal to None | [1],[9] |
| DM4 (from cleavable linker) | Present | [10] | |
| Pyrrolobenzodiazepines (PBDs) | PBD Dimer | Potent | [7] |
Table 2: Physicochemical Properties Influencing Bystander Effect
| Payload | Cell Membrane Permeability | Molecular Characteristic | Key References |
| MMAE | High | More hydrophobic, neutral | [2],[4] |
| MMAF | Low | Hydrophilic, negatively charged at physiological pH | [2],[4] |
| Deruxtecan (DXd) | High | High membrane permeability | [8] |
| SN-38 | High | Demonstrates bystander effect | [8] |
| DM1 (as Lysine-MCC-DM1) | Low | Charged complex | [1] |
Experimental Protocols for Assessing the Bystander Effect
Standardized in vitro and in vivo assays are crucial for evaluating and comparing the bystander effect of different ADC payloads.
In Vitro Co-culture Bystander Assay
Objective: To quantify the ability of an ADC's payload to kill neighboring antigen-negative cells after release from antigen-positive cells.
Methodology:
-
Cell Line Preparation:
-
Co-culture Setup:
-
Seed the Ag+ and Ag- cells together in various ratios (e.g., 90:10, 50:50, 10:90) in multi-well plates.
-
-
ADC Treatment:
-
Treat the co-cultures with a range of concentrations of the ADC. Include untreated controls and controls with each cell line cultured alone.
-
-
Incubation:
-
Incubate the cells for a period sufficient to allow for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).
-
-
Data Acquisition and Analysis:
In Vivo Admixed Xenograft Model
Objective: To evaluate the bystander effect of an ADC in a more physiologically relevant tumor microenvironment.
Methodology:
-
Cell Preparation:
-
Use the same Ag+ and Ag- cell lines as in the in vitro assay.
-
-
Tumor Implantation:
-
Co-inject a mixture of Ag+ and Ag- cells at a defined ratio (e.g., 50:50) subcutaneously into immunodeficient mice.[7]
-
-
ADC Treatment:
-
Once tumors reach a predetermined size, administer the ADC intravenously. Include control groups receiving a vehicle or a non-binding control ADC.
-
-
Tumor Monitoring:
-
Measure tumor volume regularly using calipers.
-
-
Data Analysis:
-
Compare the tumor growth inhibition in the ADC-treated group to the control groups. Significant tumor regression in the admixed model, where a substantial portion of the cells are antigen-negative, provides strong evidence of an in vivo bystander effect.[7]
-
-
Immunohistochemistry (Optional):
-
At the end of the study, tumors can be excised and analyzed by immunohistochemistry to visualize the presence and distribution of Ag+ and Ag- cells.[7]
-
Visualizing the Bystander Effect: Mechanisms and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams illustrate the mechanism of the bystander effect and a typical experimental workflow.
Mechanism of the ADC Bystander Effect
Experimental Workflow for Bystander Effect Assessment
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Assessing the Therapeutic Window: A Comparative Analysis of MC-Val-Cit-PAB-Vinblastine and Other Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic window of Antibody-Drug Conjugates (ADCs) featuring the MC-Val-Cit-PAB-vinblastine linker-payload system against other prominent ADC platforms, namely those utilizing auristatin and maytansinoid derivatives. The therapeutic window, a critical indicator of a drug's safety and efficacy, is defined by the dose range that produces the desired therapeutic effect without causing unacceptable toxicity. A wider therapeutic window is a key objective in the development of ADCs, signifying a greater margin of safety and a higher probability of clinical success.
This analysis is based on a comprehensive review of available preclinical data. It is important to note that while extensive data exists for auristatin- and maytansinoid-based ADCs, specific preclinical studies detailing the maximum tolerated dose (MTD) and in vivo efficacy of an ADC utilizing the precise this compound construct are limited in the public domain. Therefore, this guide incorporates data from vinblastine-based immunoconjugates as a surrogate to facilitate a representative comparison, with the understanding that linker chemistry can significantly influence ADC performance.
Quantitative Comparison of Therapeutic Window Parameters
The following table summarizes key preclinical parameters that define the therapeutic window of representative ADCs from different payload classes. The therapeutic index, a quantitative measure of the therapeutic window, is calculated as the ratio of the maximum tolerated dose (MTD) to the minimum effective dose (MED). A higher therapeutic index indicates a more favorable safety profile.
| ADC Platform | Payload Class | Representative ADC (Payload) | Maximum Tolerated Dose (MTD) in Mice (mg/kg) | Minimum Effective Dose (MED) in Xenograft Models (mg/kg) | Therapeutic Index (MTD/MED) | Reference |
| Vinblastine-based | Vinca (B1221190) Alkaloid | Anti-CEA-4-desacetylvinblastine-3-carboxhydrazide | Not explicitly stated, but tolerated at doses showing efficacy | ~15 mg/kg (cumulative dose) | Not calculable from available data | [1] |
| Auristatin-based | Auristatin | Brentuximab Vedotin (MMAE) | 1.2 mg/kg (weekly dosing) | Tumor regression observed at MTD | Not calculable from available data | [2] |
| Maytansinoid-based | Maytansinoid | Trastuzumab Emtansine (DM1) | 20 mg/kg | Efficacy observed at 15 mg/kg | ~1.3 | [3] |
| Maytansinoid-based | Maytansinoid | Anti-CD123-DM4 | 55 mg/kg | Efficacy observed at 10 mg/kg | 5.5 | [4] |
Note: The data presented is compiled from different studies with varying experimental designs, tumor models, and dosing schedules. Direct cross-study comparisons should be made with caution. The therapeutic index is an estimation based on the available MTD and MED values.
Mechanism of Action: Vinblastine (B1199706) and Microtubule Disruption
The cytotoxic payload of the target ADC, vinblastine, is a potent anti-mitotic agent that belongs to the vinca alkaloid family. Its mechanism of action involves the disruption of microtubule dynamics, which are essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.
Caption: Vinblastine's mechanism of action.
Upon internalization of the ADC and cleavage of the MC-Val-Cit-PAB linker within the lysosome, vinblastine is released into the cytoplasm. There, it binds to β-tubulin at the vinca domain, preventing the polymerization of tubulin dimers into microtubules.[5][6] This disruption of microtubule assembly leads to the collapse of the mitotic spindle, arresting the cell cycle in the M phase and ultimately triggering apoptosis (programmed cell death).[5]
Experimental Protocols for Therapeutic Window Assessment
The determination of an ADC's therapeutic window relies on a series of well-defined preclinical in vivo experiments. The two cornerstones of this assessment are the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED) studies, typically conducted in rodent models.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the ADC that can be administered without causing unacceptable levels of toxicity.
Methodology:
-
Animal Model: Typically, healthy, non-tumor-bearing mice or rats of a specific strain (e.g., BALB/c or Sprague-Dawley).
-
Dose Escalation: A dose-escalation study is performed where cohorts of animals receive increasing doses of the ADC.
-
Administration: The ADC is administered via a clinically relevant route, usually intravenously (IV).
-
Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, behavior, and overall health. A predefined endpoint for unacceptable toxicity is established (e.g., >20% body weight loss, severe lethargy).
-
Data Analysis: The MTD is defined as the highest dose at which no more than a specified percentage of animals (e.g., 10%) experience dose-limiting toxicities.
Efficacy Study (Xenograft Model)
Objective: To determine the minimum dose of the ADC that produces a significant anti-tumor effect.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are implanted with human tumor cells (xenograft) that express the target antigen of the ADC's antibody.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Animals are randomized into several groups: a vehicle control group and multiple treatment groups receiving different doses of the ADC.
-
Administration: The ADC is administered according to a specified dosing schedule (e.g., once weekly for three weeks).
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Data Analysis: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. The MED is the lowest dose that results in a statistically significant tumor growth inhibition or regression.
Caption: Experimental workflow for assessing the therapeutic window of an ADC.
Discussion and Comparison of ADC Platforms
The therapeutic window of an ADC is a multifactorial characteristic influenced by the antibody, the linker, and the cytotoxic payload.
This compound: The MC-Val-Cit-PAB linker is a well-established, cathepsin B-cleavable linker designed for stable circulation and efficient payload release in the lysosomal compartment of target cells. Vinblastine, as a microtubule inhibitor, has a long history of clinical use, and its toxicities are well-characterized. The combination of this specific linker and payload is intended to provide targeted delivery of vinblastine, thereby widening its therapeutic window compared to systemic administration of the free drug. The limited available data on older vinblastine immunoconjugates suggests anti-tumor activity, but a precise therapeutic index is difficult to ascertain and compare with modern ADCs.[1]
Auristatin-based ADCs (e.g., MMAE): ADCs utilizing monomethyl auristatin E (MMAE), such as brentuximab vedotin, have demonstrated significant clinical success. The Val-Cit linker is also commonly used with auristatin payloads. Preclinical studies have established the potent anti-tumor activity of these ADCs. However, off-target toxicities, such as neutropenia and peripheral neuropathy, can be dose-limiting, highlighting the importance of careful dose selection and monitoring.
Maytansinoid-based ADCs (e.g., DM1, DM4): Maytansinoid-based ADCs, like trastuzumab emtansine (T-DM1), represent another clinically validated platform. The thioether linker used in T-DM1 is non-cleavable, relying on antibody degradation in the lysosome to release the active payload. This can result in a different toxicity profile compared to ADCs with cleavable linkers. As shown in the table, maytansinoid ADCs can exhibit a favorable therapeutic index in preclinical models.[3][4] The choice of a specific maytansinoid derivative (e.g., DM1 vs. DM4) can also impact the therapeutic window.
Conclusion
The assessment of the therapeutic window is a cornerstone of preclinical ADC development, providing critical data to inform clinical trial design and predict potential safety and efficacy. While a direct quantitative comparison for a this compound ADC is hampered by the lack of specific public data, the constituent components suggest a promising platform. The cleavable linker is designed for targeted payload release, and vinblastine is a well-understood cytotoxic agent.
Compared to more extensively characterized auristatin and maytansinoid ADCs, it is anticipated that a vinblastine-based ADC would exhibit a distinct efficacy and toxicity profile. The ultimate therapeutic window of any ADC is a complex interplay between its components and the specific biological context of the target and tumor type. Rigorous preclinical evaluation, following the experimental protocols outlined in this guide, is essential to accurately define the therapeutic window and guide the successful clinical development of novel ADCs like those based on the this compound platform.
References
- 1. In vivo antitumor activity of a panel of four monoclonal antibody-vinca alkaloid immunoconjugates which bind to three distinct epitopes of carcinoembryonic antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. imrpress.com [imrpress.com]
- 4. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vinblastine - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]
A Comparative Guide to the Stability of Cleavable Linkers in Human Plasma
For researchers, scientists, and drug development professionals, the choice of a cleavable linker is a critical decision in the design of targeted therapeutics like antibody-drug conjugates (ADCs). The stability of this linker in human plasma directly impacts the efficacy and safety of the drug, with premature cleavage leading to off-target toxicity and reduced therapeutic window. This guide provides an objective comparison of the stability of different classes of cleavable linkers in human plasma, supported by experimental data and detailed methodologies.
The ideal cleavable linker remains stable in the systemic circulation and selectively releases its payload at the target site.[1][2] This stability is paramount to prevent premature drug release, which can cause systemic toxicity.[1][2] The main classes of cleavable linkers include those susceptible to enzymatic cleavage (peptide-based), pH-sensitive cleavage (e.g., hydrazones), and reduction (disulfide-based).
Comparative Stability Data
The following table summarizes the reported stability (half-life, t½) of various cleavable linkers in human plasma. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
| Linker Class | Specific Linker | Half-life (t½) in Human Plasma | Key Findings & Considerations |
| Peptide-Based | Valine-Citrulline (Val-Cit) | ~230 days[3] | Highly stable in human plasma.[3][4][5][6][7] It is a common linker used in approved ADCs.[1][8][7] |
| Phenylalanine-Lysine (Phe-Lys) | ~30 days[3] | Less stable than Val-Cit in human plasma.[3] | |
| Glutamic acid-Valine-Citrulline (EVCit) | Highly stable (>28 days)[4] | Designed for enhanced stability.[4][7] | |
| β-glucuronide-MMAF | ~81 days[2] | Demonstrates high stability.[2] | |
| pH-Sensitive | Hydrazone | ~2 days (phenylketone-derived)[3] | Stability is highly dependent on the specific chemical structure of the hydrazone.[3][9] Some hydrazones show hydrolysis rates of only 1.5–2% per day in circulation.[3] |
| Silyl ether-MMAE | >7 days[10] | Offers improved stability compared to traditional acid-cleavable linkers.[10] | |
| Disulfide-Based | Sterically Hindered Disulfides | Stability increases with steric hindrance | The introduction of bulky groups (e.g., methyl groups) adjacent to the disulfide bond significantly enhances plasma stability by shielding it from reduction.[11][12][13] Quantitative half-life data in human plasma is limited, but studies consistently show increased stability with increased steric hindrance.[11][14][12][13] |
| Unhindered Disulfides | Less stable | More susceptible to reduction by endogenous thiols in plasma.[13] |
Experimental Protocol: In Vitro Plasma Stability Assay
The following is a generalized yet detailed protocol for assessing the stability of a cleavable linker in an ADC format in human plasma.
1. Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human plasma (anticoagulated with heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Sample collection tubes
-
Reagents for immunocapture (e.g., Protein A/G magnetic beads)
-
LC-MS grade solvents (e.g., acetonitrile (B52724), water, formic acid)
-
Quenching solution (e.g., acetonitrile with internal standard)
2. Procedure:
-
Incubation: The ADC is incubated in human plasma at a specific concentration (e.g., 100 µg/mL) at 37°C. A control sample of the ADC in PBS is also prepared to assess inherent stability.[15]
-
Time Points: Aliquots of the plasma and buffer incubations are collected at various time points (e.g., 0, 4, 24, 48, 72, and 144 hours).[15]
-
Sample Processing:
-
Immunocapture: To analyze the remaining intact ADC, the ADC is captured from the plasma samples using Protein A or G magnetic beads, which bind to the antibody portion.[16]
-
Protein Precipitation: To quantify the released payload, plasma proteins are precipitated by adding a cold organic solvent (e.g., acetonitrile). The sample is then centrifuged to separate the precipitated proteins from the supernatant containing the released drug.[9]
-
-
Analysis by LC-MS:
-
Intact ADC Analysis (DAR Measurement): The captured ADC is eluted from the beads and analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.[16]
-
Released Payload Quantification: The supernatant from the protein precipitation step is analyzed by LC-MS/MS to quantify the concentration of the released cytotoxic payload.[17]
-
-
Data Analysis: The half-life (t½) of the linker is calculated by plotting the percentage of remaining intact ADC (or the concentration of the released payload) against time and fitting the data to a suitable kinetic model.
Visualization of Experimental Workflow
Conclusion
The stability of cleavable linkers in human plasma is a multifaceted issue influenced by the linker's chemical nature. Peptide-based linkers, particularly Val-Cit, have demonstrated exceptional stability, making them a popular choice in ADC development. pH-sensitive linkers like hydrazones exhibit variable stability that is highly dependent on their specific molecular structure. For disulfide linkers, the incorporation of steric hindrance is a key strategy to enhance plasma stability. The provided experimental protocol offers a robust framework for researchers to assess the stability of their novel linker designs, enabling the selection of candidates with an optimal balance of stability and payload release for the development of safer and more effective targeted therapies.
References
- 1. adcreview.com [adcreview.com]
- 2. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Disulfide Bridging Strategies in Viral and Non-viral Platforms for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of MC-Val-Cit-PAB-vinblastine
Essential guidelines for the safe handling and disposal of the antibody-drug conjugate MC-Val-Cit-PAB-vinblastine, ensuring the protection of laboratory personnel and the environment.
This compound is an antibody-drug conjugate (ADC) that combines a monoclonal antibody with the potent cytotoxic agent vinblastine.[1][2] Due to the hazardous nature of its cytotoxic component, stringent disposal procedures are imperative to mitigate risks of exposure and environmental contamination.[3] This guide provides a comprehensive overview of the necessary safety protocols and step-by-step disposal instructions for researchers and laboratory professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle all materials contaminated with this compound with the utmost care. Personnel must be trained in handling cytotoxic compounds and be fully aware of the associated risks.[4][5]
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling this compound waste.[6] This includes:
-
Gloves: Two pairs of chemotherapy-grade gloves.
-
Gown: A disposable, lint-free gown with a solid front and long sleeves.
-
Eye and Face Protection: Safety goggles and a face shield.
-
Respiratory Protection: A fit-tested respirator (e.g., N95 or higher) may be required, depending on the institutional risk assessment and the form of the waste.
Step-by-Step Disposal Protocol
The disposal of this compound and associated contaminated materials must follow a clearly defined protocol to ensure safety and compliance with regulations.
1. Segregation of Waste: All waste contaminated with this compound must be segregated at the point of generation from other waste streams.[7] This includes unused drug, contaminated labware (e.g., vials, syringes, pipette tips), and contaminated PPE.
2. Waste Containers: Use designated, leak-proof, and puncture-resistant containers that are clearly labeled for cytotoxic waste.[6][8] These containers are typically color-coded (e.g., purple or yellow with a purple lid) and marked with the cytotoxic symbol.[6][7]
3. Handling Different Waste Forms:
-
Sharps: All needles, syringes, and other sharp objects must be placed directly into a designated cytotoxic sharps container.[8]
-
Liquids: Liquid waste should not be poured down the drain.[7] It should be collected in a sealed, leak-proof container clearly labeled as "Cytotoxic Liquid Waste."
-
Solids: Contaminated solids, including vials, gloves, gowns, and bench paper, should be placed in a designated cytotoxic waste bag or container.[6]
4. Decontamination: All surfaces and equipment that may have come into contact with this compound should be decontaminated. A suitable decontamination solution, such as a high-pH solution or a commercially available product for cytotoxic drug inactivation, should be used. Follow the manufacturer's instructions for the decontamination agent.
5. Storage and Transport: Store cytotoxic waste in a secure, designated area away from general traffic until it is collected for final disposal.[9] Transportation within the facility should be done using a designated cart to minimize the risk of spills.
6. Final Disposal: The final disposal of cytotoxic waste must be carried out by a licensed hazardous waste contractor, typically through high-temperature incineration.[7] Never dispose of cytotoxic waste in general landfill or through standard sewer systems.[7]
Summary of Disposal Requirements
| Waste Type | Container Requirement | Labeling | Disposal Method |
| Unused this compound | Original vial within a sealed, leak-proof cytotoxic waste container. | "Cytotoxic Waste" with cytotoxic symbol. | Incineration by a licensed contractor. |
| Contaminated Sharps | Puncture-resistant, leak-proof sharps container for cytotoxic waste. | "Cytotoxic Sharps" with cytotoxic symbol. | Incineration by a licensed contractor. |
| Contaminated Labware (non-sharp) | Leak-proof cytotoxic waste container. | "Cytotoxic Waste" with cytotoxic symbol. | Incineration by a licensed contractor. |
| Contaminated PPE | Designated cytotoxic waste bag or container. | "Cytotoxic Waste" with cytotoxic symbol. | Incineration by a licensed contractor. |
| Spill Cleanup Materials | Sealed, leak-proof cytotoxic waste container. | "Cytotoxic Waste" with cytotoxic symbol. | Incineration by a licensed contractor. |
Emergency Spill Procedures
In the event of a spill, immediate action is required to contain the contamination and protect personnel.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of protective gear.
-
Contain the Spill: Use a spill kit specifically designed for cytotoxic drugs. For liquids, use absorbent pads to contain the spill. For powders, gently cover with a damp absorbent pad to avoid aerosolization.
-
Clean the Area: Clean the spill area from the outer edge towards the center. Use a deactivating agent if available, followed by a thorough cleaning with a detergent solution and then water.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as cytotoxic waste.[8]
-
Report the Incident: Report the spill to the appropriate safety officer or department according to your institution's policies.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: A flowchart illustrating the proper disposal workflow for this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. Safe handling of cytotoxic compounds in a biopharmaceutical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 5. Evaluation and safe handling of ADCs and their toxic payloads: Part 2 [cleanroomtechnology.com]
- 6. danielshealth.ca [danielshealth.ca]
- 7. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. cdn.who.int [cdn.who.int]
Essential Safety and Handling Guidance for MC-Val-Cit-PAB-vinblastine
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of the antibody-drug conjugate (ADC) MC-Val-Cit-PAB-vinblastine. Due to the highly potent nature of the vinblastine (B1199706) payload, stringent adherence to these protocols is mandatory to ensure personnel safety and prevent exposure.
Antibody-drug conjugates are complex molecules that combine the targeted specificity of an antibody with the potent cell-killing ability of a cytotoxic agent.[1][2][3] The vinblastine component of this ADC is a microtubule inhibitor and is considered hazardous.[4][5][6] Therefore, handling this compound requires specialized procedures and personal protective equipment to minimize the risk of exposure.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound, based on the hazardous properties of its vinblastine payload and general best practices for handling highly potent pharmaceutical ingredients.
| PPE Category | Specification |
| Hand Protection | Wear two pairs of chemotherapy-rated gloves. Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[7] |
| Eye/Face Protection | Use safety goggles with side-shields or a full-face shield to protect against splashes.[8] |
| Skin and Body Protection | Wear a disposable, fluid-resistant gown over laboratory clothing. Ensure cuffs are tucked into the outer pair of gloves. Impervious clothing is recommended.[8] |
| Respiratory Protection | A suitable respirator should be used when handling the compound outside of a containment system (e.g., certified biological safety cabinet or isolator), or when there is a risk of aerosol generation.[8] A surgical N-95 respirator can provide both respiratory and splash protection.[9] |
Experimental Protocol: Safe Handling and Disposal
Adherence to the following step-by-step protocol is essential for the safe handling and disposal of this compound.
1. Preparation and Engineering Controls:
-
All handling of this compound, including weighing and reconstitution, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a containment isolator.[9]
-
Ensure a safety shower and eyewash station are readily accessible.[8]
-
Prepare all necessary materials and reagents before introducing the ADC into the containment system to minimize traffic in and out of the area.
2. Handling Procedures:
-
Don all required PPE as specified in the table above before beginning work.
-
When handling the lyophilized powder, use techniques that minimize dust and aerosol formation.[8]
-
For reconstitution, slowly add the diluent to the vial, avoiding vigorous shaking or vortexing to prevent aerosolization.
-
All surfaces and equipment that come into contact with the ADC must be decontaminated.
3. Spill Management:
-
In the event of a spill, immediately evacuate the area and alert others.
-
Personnel involved in the clean-up must wear appropriate PPE.[10]
-
Absorb liquid spills with an inert, absorbent material.[10]
-
For powder spills, carefully cover with damp absorbent material to avoid raising dust.
-
Clean the spill area thoroughly with an appropriate deactivating agent, followed by a rinse with water.
-
All materials used for spill clean-up must be disposed of as hazardous waste.
4. Disposal:
-
All disposable materials that have come into contact with this compound, including pipette tips, tubes, vials, gloves, and gowns, must be disposed of in a designated hazardous waste container.[7]
-
Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste.
5. First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Immediately wash the affected area with soap and water and rinse thoroughly.[4] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.[10]
Workflow for Safe Handling of this compound
Caption: Workflow for safe handling and emergency response.
References
- 1. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 2. dam.lonza.com [dam.lonza.com]
- 3. The evaluation and safe handling of ADCs and their toxic payloads: Part 1 [cleanroomtechnology.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. gerpac.eu [gerpac.eu]
- 10. hnzchemlibrary.co.nz [hnzchemlibrary.co.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
